(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQSXJYHZMDFP-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391540-47-8 | |
| Record name | (S)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride chemical properties
An In-depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
This compound is a chiral amine building block of significant interest to the pharmaceutical and agrochemical industries. Its value is derived from the stereospecific amine center and the unique physicochemical properties imparted by the para-trifluoromethoxy (-OCF3) group. This substituent enhances lipophilicity, metabolic stability, and receptor binding affinity, making it a desirable feature in modern drug design. This guide provides a comprehensive overview of the compound's chemical properties, state-of-the-art synthesis via biocatalysis, analytical characterization, stability profile, and applications for researchers and drug development professionals.
Introduction: A Modern Building Block for Medicinal Chemistry
Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of these amines is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different biological activities and safety profiles. This compound emerges as a particularly valuable synthon due to the strategic incorporation of the trifluoromethoxy (-OCF3) functional group.
The -OCF3 group is a bioisostere of other functionalities, but it possesses a unique combination of properties. It is strongly electron-withdrawing and highly lipophilic, which can significantly improve a molecule's membrane permeability and bioavailability.[3][4] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the group remarkably stable against metabolic degradation and thereby potentially extending the biological half-life of a drug candidate.[3]
This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and application, providing a technical resource for scientists leveraging this building block in their research.
Physicochemical and Structural Properties
The hydrochloride salt is a solid at room temperature, while the corresponding free base is a colorless to light yellow liquid.[5][6] Key identifying information and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | [7] |
| Synonyms | (S)-alpha-Methyl-4-(trifluoromethoxy)benzylamine HCl | [7] |
| CAS Number | 1391540-47-8 | [7] |
| Molecular Formula | C₉H₁₁ClF₃NO | [7] |
| Molecular Weight | 241.64 g/mol | |
| Appearance | Solid | [7] |
| Free Base CAS | 951247-75-9 | [8] |
| Free Base MW | 205.18 g/mol | [8][9] |
| Free Base Appearance | Colorless to light yellow liquid |
The trifluoromethoxy group's influence on molecular properties is a key driver for its use in drug design. The diagram below illustrates the causal relationships between the group's fundamental characteristics and its desirable effects on a potential drug molecule.
Caption: Key properties of the -OCF3 group and their impact in drug design.
Synthesis and Manufacturing: The Biocatalytic Approach
The synthesis of enantiomerically pure amines like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a significant challenge. While traditional chemical methods often yield racemic mixtures requiring difficult chiral resolution steps, biocatalysis using ω-transaminases (ω-TAs) has emerged as a superior strategy.[1][2] This approach offers high enantioselectivity (>99% ee), mild reaction conditions, and a greener environmental profile.[2][10]
The core of the process is the asymmetric transamination of a prochiral ketone, 4'-(trifluoromethoxy)acetophenone, using an amine donor. An (S)-selective ω-transaminase facilitates the transfer of an amino group to the ketone, producing the desired (S)-enantiomer of the amine with high fidelity.
Caption: Biocatalytic synthesis of the target chiral amine via transamination.
Protocol: Asymmetric Synthesis via ω-Transaminase
This protocol is adapted from methodologies described for the synthesis of structurally related chiral amines using ω-transaminases.[5][10]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
(S)-selective ω-transaminase (e.g., VsTA or a commercial equivalent)[11][12]
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine, Na₂SO₄
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5). Add the cofactor pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5-1.0 mM.
-
Substrate Addition: Dissolve the 4'-(trifluoromethoxy)acetophenone substrate in DMSO. Add this solution to the reaction buffer to achieve the desired final substrate concentration (e.g., 10-50 mM). The use of a co-solvent like DMSO is often necessary to enhance the solubility of the hydrophobic ketone substrate.[5][10] A final DMSO concentration of 25% (v/v) has been shown to be effective in similar systems.[10]
-
Enzyme and Donor Addition: Add the ω-transaminase enzyme preparation to the vessel. Initiate the reaction by adding the amine donor, isopropylamine, to a final concentration of 75-100 mM.[5][10]
-
Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 18-48 hours.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC or GC to determine the conversion of the ketone to the amine product.
-
Workup and Isolation: Once the reaction has reached completion, quench it by adjusting the pH. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine free base.
-
Salt Formation: To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (either as a gas or a solution in a compatible solvent). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), and aromatic signals corresponding to the substituted phenyl ring. A supplier's ¹H NMR data for the free base is available.[6]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aliphatic carbons and the aromatic carbons, including the carbon of the -OCF₃ group, which exhibits a characteristic quartet due to C-F coupling.
-
Mass Spectrometry (MS): LC-MS analysis is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion is at m/z 206.18.[6]
| Assignment | Expected ¹H Shift (ppm, CDCl₃) | Multiplicity | Notes |
| -CH₃ | ~1.4-1.6 | Doublet | |
| -NH₂ | ~1.8-2.2 | Broad Singlet | Disappears on D₂O exchange |
| -CH- | ~4.1-4.3 | Quartet | |
| Aromatic-H | ~7.1-7.4 | Multiplet | AA'BB' system |
Protocol: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (ee) is critical. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[13]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Column: Polysaccharide-based columns like Daicel CHIRALPAK® or CHIRALCEL® are highly effective for separating amine enantiomers.[3][14]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (hexane:isopropanol). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized amine (or its hydrochloride salt) in the mobile phase to create a dilute solution (e.g., ~1 mg/mL).
-
Analysis: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 220 nm or 254 nm). Inject the sample onto the column.
-
Data Interpretation: The (S)- and (R)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100. A successful asymmetric synthesis should yield an ee of >99%.
Chemical Reactivity and Stability
While the trifluoromethoxy group confers high stability, understanding potential degradation pathways is crucial for formulation and storage.[3]
-
General Stability: The compound is stable under standard storage conditions (room temperature, sealed from moisture).[8] The hydrochloride salt form generally offers improved stability and handling properties compared to the free base.
-
Hydrolytic Stability: The trifluoromethoxy group is generally resistant to hydrolysis. However, under harsh alkaline conditions (strong base, elevated temperature), it can be susceptible to hydrolysis, which would ultimately yield the corresponding carboxylic acid.[15] More commonly, degradation of molecules containing this moiety occurs at other, more labile functional groups.[15]
-
Forced Degradation: To fully characterize stability for pharmaceutical development, forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress should be performed.[15][16] This helps to identify potential degradants and establish a stability-indicating analytical method.
Applications in Research and Drug Development
This compound is primarily used as a chiral building block for the synthesis of more complex, biologically active molecules.[8][9] Its structural features are found in various development candidates.
-
Pharmaceutical Intermediates: It serves as a key starting material or intermediate in multi-step syntheses of novel therapeutic agents. Its incorporation can enhance the drug-like properties of the final compound.
-
Scaffold for Kinase Inhibitors: Phenyl-ethylamine scaffolds are common in kinase inhibitors. For instance, a similar chiral amine, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, was prepared using ω-transaminases as a key intermediate for a JAK2 kinase inhibitor.[1][10]
-
Agrochemicals: The trifluoromethoxy group is also a prevalent feature in modern pesticides and herbicides, suggesting potential applications in this field.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. The GHS classification for the related (trifluoromethyl) analog includes warnings for acute oral toxicity, skin irritation, and serious eye irritation.[17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chiral intermediate whose utility is defined by both its stereochemistry and the powerful influence of the trifluoromethoxy group. The advancement of biocatalytic methods, particularly the use of ω-transaminases, has made its synthesis efficient and highly selective, paving the way for its broader application. For medicinal chemists and drug development scientists, this compound represents a strategic tool for creating novel molecules with enhanced metabolic stability, bioavailability, and potency.
References
-
Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. MDPI. Available at: [Link]
-
Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Applied Biochemistry and Biotechnology. Semantic Scholar. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. Available at: [Link]
-
Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. PubMed. Available at: [Link]
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Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Retrieved from [Link]
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Li, G., Jiao, R., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC. Available at: [Link]
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LZ Chemical. (n.d.). (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information For: S1. Retrieved from [Link]
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Al-Trawneh, S. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Walash, M. I., et al. (2024). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Available at: [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Sciety. (n.d.). Asymmetric synthesis of stereogenic-at-sulfur compounds via biocatalytic oxidation with Unspecific Peroxygenases. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
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NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. Retrieved from [Link]
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LookChem. (n.d.). 2-(4-(Trifluoromethoxy)phenyl)ethanamine. Retrieved from [Link]
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(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride molecular weight.
An In-Depth Technical Guide to the Molecular Weight of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a critical chiral building block in modern medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethoxy group. A precise understanding of its molecular weight is fundamental to its application, directly impacting reaction stoichiometry, analytical quantification, and regulatory documentation. This technical guide provides a comprehensive analysis of the molecular weight of this compound, beginning with a first-principles theoretical calculation based on its molecular formula, C₉H₁₁ClF₃NO. We will explore the critical distinction between the free base and its hydrochloride salt form, detail robust experimental methods for its verification—namely Mass Spectrometry and Elemental Analysis—and explain the profound significance of this fundamental parameter in a drug discovery and development context.
Introduction: The Compound and Its Context
Chiral amines are ubiquitous scaffolds in the synthesis of active pharmaceutical ingredients (APIs). (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, in particular, offers a trifluoromethoxy (-OCF₃) substituent. This group is an increasingly popular bioisostere for other functionalities, known for enhancing metabolic stability, increasing lipophilicity, and modulating pKa, thereby improving the pharmacokinetic profile of drug candidates.
The compound is most commonly supplied and utilized as a hydrochloride salt to improve its stability and handling characteristics as a crystalline solid. However, this necessitates a clear and accurate accounting of the molecular weight of the salt form, not just the free base, to ensure precision in all downstream applications. This guide serves as an authoritative resource for researchers, establishing the definitive molecular weight and outlining the best practices for its use and verification.
Theoretical Molecular Weight Determination
The first step in establishing the molecular weight of any compound is a theoretical calculation derived from its molecular formula. This provides a precise expected value against which all experimental results can be benchmarked.
Molecular Structure and Formula
The hydrochloride salt is formed by the protonation of the primary amine of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine by hydrochloric acid.
Figure 1: Chemical structure of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanaminium chloride.
Calculation from Atomic Weights
The molecular weight (more accurately, the molar mass) is the sum of the atomic weights of all constituent atoms. Using the standard atomic weights provided by IUPAC:
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 241.640 |
Based on this calculation, the theoretical molecular weight of this compound is 241.64 g/mol . This value aligns with commercially available data, which lists the molecular weight as 241.6379.[4]
Significance in Experimental and Developmental Workflows
An accurate molecular weight is not merely a descriptive property; it is a cornerstone of quantitative chemical science.
Stoichiometric Precision
In synthetic chemistry, all reaction calculations are based on molar quantities. Using an incorrect molecular weight—for instance, that of the free base (205.18 g/mol )[1][3] when weighing the hydrochloride salt—would introduce a significant error of approximately 17.8%. This would lead to incorrect reagent ratios, potentially resulting in lower yields, incomplete reactions, or the formation of impurities.
Preparation of Analytical Standards
For quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR), stock solutions and calibration curves must be prepared with high accuracy. The concentration of a standard solution is calculated as:
Concentration (mol/L) = Mass of Standard (g) / (Molecular Weight ( g/mol ) * Volume (L))
Using the wrong molecular weight will systematically bias all subsequent quantitative measurements derived from that standard.
Salt vs. Free Base Considerations
It is critical for researchers to confirm which form of the compound they are using. While the active moiety is the organic cation, the mass being weighed includes the hydrochloride counter-ion. All documentation, from laboratory notebooks to regulatory filings, must clearly distinguish between the two forms and use the appropriate molecular weight for each.
| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | C₉H₁₀F₃NO | 205.18 |
| Hydrochloride Salt | C₉H₁₁ClF₃NO | 241.64 |
Experimental Verification Protocols
While the theoretical molecular weight is precise, experimental verification is a mandatory quality control step to confirm the identity and purity of a substance.
Figure 2: Workflow for the confirmation of molecular identity and purity.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this, Electrospray Ionization (ESI) is the preferred method.
Expert Insight: In ESI-MS, the hydrochloride salt will dissociate in the spray solution. The instrument will not detect the intact salt (m/z 241.64). Instead, it will detect the protonated free base, [M+H]⁺. This is a crucial point of interpretation.
Expected Result: The mass of the free base is 205.18 Da. The expected ion to be observed is [C₉H₁₀F₃NO + H]⁺, which has a monoisotopic mass of 206.19 Da . Observation of this peak is strong evidence for the correct core structure.
Step-by-Step Protocol for ESI-MS Verification:
-
Standard Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.
-
Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a relevant range (e.g., m/z 100-500).
-
Analysis: Identify the base peak and confirm if its m/z value corresponds to the expected [M+H]⁺ ion (206.19 ± instrument tolerance).
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, and N in a pure sample. This is a classic and powerful technique for confirming a molecular formula.
Trustworthiness: This method is self-validating. If the experimental percentages for C, H, and N match the theoretical values calculated from the formula C₉H₁₁ClF₃NO, it provides extremely high confidence in the sample's identity and purity.
Theoretical Elemental Composition:
-
%C = (9 * 12.011) / 241.640 * 100 = 44.74%
-
%H = (11 * 1.008) / 241.640 * 100 = 4.59%
-
%N = (1 * 14.007) / 241.640 * 100 = 5.79%
Step-by-Step Protocol for Elemental Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, pure compound into a tin capsule.
-
Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).
-
Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature furnace (~900-1000 °C) in the presence of oxygen, causing complete combustion.
-
Analysis: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Result Comparison: Compare the instrument's output (%C, %H, %N) to the theoretical values. A match within ±0.4% is typically considered confirmation of purity and formula.
Conclusion
The molecular weight of this compound is a defining characteristic essential for its effective use in research and development. The theoretically calculated and experimentally verifiable molecular weight is 241.64 g/mol . Researchers must remain vigilant in distinguishing this value from the molecular weight of the corresponding free base (205.18 g/mol ) to maintain accuracy in all quantitative applications. The synergistic use of theoretical calculations with robust analytical techniques like Mass Spectrometry and Elemental Analysis provides a self-validating system for confirming the identity and purity of this vital chemical building block, ensuring the integrity and reproducibility of scientific outcomes.
References
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(1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride - CymitQuimica.
-
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | Drug Intermediate - MedChemExpress.
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(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (Cas 951247-75-9) - Parchem.
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(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine - 951247-75-9 - BLDpharm.
Sources
A Comprehensive Technical Guide to the Structure Elucidation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: The precise structural characterization of chiral molecules is a cornerstone of modern drug development. (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a key chiral building block whose efficacy and safety are intrinsically linked to its specific three-dimensional arrangement.[1][2][3][4][5] This guide provides an in-depth, technically-focused framework for the comprehensive structure elucidation of this compound. We will explore a multi-technique approach, grounded in scientific first principles, to unequivocally confirm its chemical identity, purity, and absolute stereochemistry. Each section details not just the "how" but the critical "why" behind the analytical choices, ensuring a robust and self-validating characterization process.
Introduction: The Imperative of Stereochemical Precision
In the pharmaceutical landscape, the stereoisomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, as a primary amine, is a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][5] Its hydrochloride salt form enhances stability and solubility. The trifluoromethoxy group is often incorporated into drug candidates to improve metabolic stability and lipophilicity.[1] Therefore, a rigorous and unambiguous determination of its structure, including the absolute configuration at the chiral center, is not merely an academic exercise but a regulatory and safety necessity.
This guide outlines a logical workflow for the complete structural characterization of this compound, integrating data from multiple spectroscopic and chromatographic techniques.
Foundational Analysis: Confirming Connectivity and Functional Groups
The initial phase of structure elucidation focuses on verifying the molecular formula (C₉H₁₁ClF₃NO) and confirming the presence of the key functional groups.[6] High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FT-IR) spectroscopy are the primary tools for this stage.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental composition. For this compound, we would analyze the free base, (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, which has a molecular weight of 205.18 g/mol .[2]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small quantity of the hydrochloride salt in a suitable solvent (e.g., methanol) and add a mild base (e.g., ammonium hydroxide) to generate the free amine in situ.
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the requisite mass accuracy.
-
Data Analysis: The resulting spectrum should show a prominent protonated molecule [M+H]⁺ at m/z corresponding to C₉H₁₁F₃NO. The measured mass should be within 5 ppm of the theoretical mass.
Trustworthiness: The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further validate the structure. The trifluoromethyl group is a known fragmenting moiety, and its loss would be a key diagnostic indicator.[7][8] The fragmentation of the ethylamine side chain would also provide confirmatory evidence.
Table 1: Expected HRMS Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₉H₁₁F₃NO | 206.0814 | Within 5 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. For a primary amine hydrochloride, we expect to see characteristic absorptions for the ammonium (N-H⁺) and aromatic moieties.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The spectrum should be analyzed for the following key absorptions.
Trustworthiness: The presence of a broad, strong absorption in the 3200-2800 cm⁻¹ range is a hallmark of the N-H⁺ stretching vibrations in a primary amine salt.[9] This, combined with the characteristic aromatic C-H and C=C stretching bands, provides a unique fingerprint for the molecule.
Table 2: Key FT-IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Ammonium (N-H⁺) | Stretch | 3200-2800 (broad, strong) |
| Ammonium (N-H⁺) | Bend | 1625-1560 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O (Trifluoromethoxy) | Stretch | ~1250 |
| C-F (Trifluoromethoxy) | Stretch | ~1160 |
Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[10][11] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular skeleton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-validating dataset. COSY correlations confirm proton-proton adjacencies, while HSQC and HMBC spectra link protons to their directly attached and more distant carbons, respectively. The presence of a single, sharp signal in the ¹⁹F NMR spectrum confirms the trifluoromethoxy group.[12]
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.6 (doublet) | ~20 |
| CH | ~4.5 (quartet) | ~55 |
| Aromatic CH | ~7.4-7.6 (multiplet) | ~120-135 |
| Aromatic C-O | ~150 | |
| CF₃ | ~122 (quartet, J_CF) |
Visualization of the Structure Elucidation Workflow:
Caption: Workflow for the structure elucidation of this compound.
Determination of Stereochemical Integrity: Chiral Chromatography and X-ray Crystallography
The final and most critical step is to confirm the enantiomeric purity and determine the absolute configuration of the chiral center.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[13][14][15][] The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a good starting point for screening.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is typically used. The ratio is optimized to achieve good resolution.[15][17]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.
-
Data Analysis: The chromatogram of the sample should show a single major peak corresponding to the (S)-enantiomer. Spiking the sample with a small amount of the racemic mixture will confirm the retention times of both enantiomers. The enantiomeric excess is calculated from the peak areas.
Trustworthiness: A validated chiral HPLC method provides quantitative and reproducible results for enantiomeric purity. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Single-Crystal X-ray Crystallography
Expertise & Experience: While other techniques can provide circumstantial evidence, single-crystal X-ray crystallography is the only method that can directly and unambiguously determine the absolute configuration of a chiral molecule.[18][19][20]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator of the correctness of the assigned absolute stereochemistry.[21]
Trustworthiness: A high-quality crystal structure with a low R-factor and a Flack parameter close to zero provides irrefutable proof of the absolute configuration.
Conclusion: A Holistic Approach to Structural Certainty
The comprehensive structure elucidation of this compound requires a synergistic application of multiple analytical techniques. By systematically confirming the molecular formula, functional groups, atomic connectivity, enantiomeric purity, and absolute stereochemistry, we can establish the identity and quality of this critical chiral building block with the highest degree of scientific confidence. This rigorous approach is essential for ensuring the safety and efficacy of the final pharmaceutical products.
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Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. [Link]
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An In-depth Technical Guide to the Solubility of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility and formulating effective drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClF₃NO | [1][2] |
| Molecular Weight | 241.64 g/mol | [1][2] |
| Appearance | Solid (predicted) | [1] |
| pKa (predicted) | Due to the amine functional group, this compound is basic. The pKa of the conjugate acid is predicted to be in the range of 9-10, typical for similar phenylethylamine hydrochlorides. This value is critical as it dictates the ionization state of the molecule at different pH values, which in turn significantly impacts its aqueous solubility. | |
| logP (predicted) | The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The trifluoromethoxy group is known to be highly lipophilic. The predicted logP for the free base is likely to be in the range of 2.5-3.5, suggesting moderate to high lipophilicity. |
Estimated Aqueous Solubility
Direct experimental data for the aqueous solubility of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is not publicly available. However, data from a closely related structural analog, (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, indicates an aqueous solubility of >50 mg/mL . Given the structural similarities, it is reasonable to anticipate that this compound also exhibits high aqueous solubility.
The primary driver for the aqueous solubility of this compound is its hydrochloride salt form. In solution, the salt dissociates, yielding the protonated amine (an ammonium cation) and a chloride anion. The ionic nature of the protonated amine allows for strong interactions with polar water molecules, facilitating dissolution.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
pH
The pH of the aqueous medium is the most critical factor governing the solubility of this amine hydrochloride. The relationship between pH, pKa, and the concentration of the ionized and unionized forms of the amine can be described by the Henderson-Hasselbalch equation.
As illustrated in Figure 1, at a pH significantly below the pKa of the amine, the equilibrium favors the protonated, ionized form (R-NH₃⁺), leading to higher aqueous solubility. Conversely, as the pH increases above the pKa, the un-ionized free base (R-NH₂) predominates. The free base is expected to be significantly less soluble in water due to the lipophilic nature of the trifluoromethoxy-substituted phenyl ring, potentially leading to precipitation.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, the magnitude of this effect must be determined empirically.
Solvent Composition
The solubility of this compound in organic and mixed-solvent systems will differ significantly from its aqueous solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to have good solubility in these solvents due to the potential for hydrogen bonding with the amine and the polar nature of the hydrochloride salt.
-
Apolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in apolar solvents due to the ionic nature of the hydrochloride salt. The free base form would exhibit higher solubility in these solvents.
Experimental Determination of Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . The following is a detailed protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., deionized water, phosphate buffers of various pH, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Analytical balance
-
pH meter
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the chosen solvents (e.g., water, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, ethanol). An excess of the solid should be visually present.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for initial settling of the undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent as the sample.
-
Analyze the standard solutions and the filtered sample solution by a validated HPLC or LC-MS method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.
-
Conclusion
While specific experimental solubility data for this compound remains to be published, its chemical structure as a hydrochloride salt of a primary amine strongly suggests high aqueous solubility, particularly in acidic to neutral pH conditions. The trifluoromethoxy group contributes to the lipophilicity of the free base, which will dominate its solubility characteristics at higher pH values. For drug development professionals, the provided experimental protocol for solubility determination will be crucial in generating the necessary data to support formulation and preclinical development activities.
References
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. 2021. [Link]
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Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
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Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
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Efficient and Accurate pKa Prediction Enabled by Pre-Trained Ma- chine-Learned Interatomic Potentials. ChemRxiv. [Link]
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(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: A Comprehensive Guide to Chemical Stability and Storage
An In-Depth Technical Guide
Introduction
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a critical chiral building block used extensively in pharmaceutical research and development as an intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1] The molecule's structural integrity, encompassing its stereochemical configuration and the stability of its functional groups, is paramount to ensuring the quality, safety, and efficacy of the final drug product. The presence of a primary amine, a chiral center, and an electron-withdrawing trifluoromethoxy group introduces specific stability challenges that necessitate a thorough understanding and carefully controlled handling and storage protocols.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the factors influencing the stability of this compound. We will delve into its key physicochemical properties, explore potential degradation pathways, and establish a framework for robust stability assessment. The ultimate goal is to equip scientific professionals with the expertise to maintain the compound's purity and integrity from receipt to application.
Physicochemical Properties and Their Impact on Stability
The stability of a chemical compound is intrinsically linked to its molecular structure. For this compound, three key structural features dictate its behavior: the chiral primary amine, the trifluoromethoxy substituent, and its formulation as a hydrochloride salt.
| Property | Data | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Benzenemethanamine, alpha-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1), (alphaS)- | [2] |
| Molecular Formula | C₉H₁₁ClF₃NO | [2] |
| Molecular Weight | 241.64 g/mol | [2] |
| Form | Solid | [2] |
-
Primary Amine: The primary amine is a nucleophilic center and is susceptible to oxidation. This reactivity is a primary concern during storage and handling, as oxidation can lead to the formation of imine or nitrile impurities, fundamentally altering the molecule's chemical identity.
-
Hydrochloride Salt: The formation of a hydrochloride salt is a deliberate strategy to enhance the compound's stability and handling characteristics. By protonating the basic amine group, its nucleophilicity and susceptibility to ambient oxidation are reduced. Furthermore, the salt form typically improves aqueous solubility, which is critical for downstream applications like in vitro assays.[3]
-
Trifluoromethoxy (-OCF₃) Group: This electron-withdrawing group is known to impart desirable properties such as increased metabolic stability and lipophilicity in derivative drug candidates.[3][4] While the C-F bonds are exceptionally strong, the ether linkage could be a potential site for degradation under harsh conditions. However, studies on similar structures suggest that the trifluoromethoxy group can be subject to biodegradation, indicating potential chemical degradation pathways.[5]
Potential Degradation Pathways
Understanding the potential routes of degradation is the cornerstone of developing effective storage strategies and stability-indicating analytical methods. The primary degradation pathways for this molecule are hydrolysis, oxidation, photolysis, and thermolysis.
Caption: Potential degradation pathways for the title compound.
3.1 Hydrolytic Degradation As a salt, the compound can be susceptible to hydrolysis, particularly in non-anhydrous solvents or when exposed to atmospheric moisture. The primary risk is the dissociation into the free amine and hydrochloric acid, which can alter the pH of the microenvironment and potentially catalyze further degradation. The stability is therefore highly dependent on maintaining anhydrous conditions.
3.2 Oxidative Degradation The primary amine functional group is prone to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or other oxidizing agents. This can lead to the formation of corresponding imines or other related impurities. The causality for recommending storage under an inert atmosphere stems directly from mitigating this oxidative risk.[3]
3.3 Photodegradation While specific photostability data for this compound is not readily available, structurally related chiral amines and aromatic compounds can be sensitive to light, particularly in the UV spectrum.[4] Photolytic energy can induce bond cleavage or the formation of radical species, leading to a complex mixture of degradants. Therefore, protection from light is a prudent and necessary precaution.
3.4 Thermal Degradation Elevated temperatures provide the energy to overcome activation barriers for decomposition. Thermal decomposition of this compound can be aggressive, leading to the release of hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][7] This underscores the importance of controlled, cool storage conditions.
Recommended Storage and Handling Conditions
Based on the compound's chemical nature and potential degradation pathways, a multi-faceted approach to storage is required to ensure its long-term integrity.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine group.[3] |
| Light | Protect from Light (Amber Vial) | Avoids potential photodegradation. |
| Moisture | Desiccate / Tightly Sealed Container | Prevents hydrolysis of the hydrochloride salt and subsequent degradation.[6][8][9] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to atmospheric moisture and oxygen.[6][9] |
4.1 Long-Term Storage For long-term archival, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator placed within a refrigerator at 2–8°C. The container should be made of an inert material, such as an amber glass vial, to protect from light.
4.2 In-Use Stability (Solution) Solutions of the compound should be prepared fresh whenever possible. If stock solutions must be prepared, they should be made using a dry, high-purity solvent. To ensure stability, these solutions should be stored at 2–8°C and protected from light. The stability of the compound in solution is highly dependent on the solvent and pH; therefore, in-house stability studies on solutions are recommended if they are to be stored for any significant duration.
4.3 Handling All handling should be performed in a well-ventilated area, and exposure to the atmosphere should be minimized.[6][9] For weighing and transferring, it is advisable to work quickly or within a glovebox under an inert atmosphere to prevent moisture uptake and oxidation. Standard personal protective equipment should be worn.[6][8]
Framework for a Stability Assessment Program
A robust stability program is essential for any research or development involving this compound. Forced degradation (or stress testing) is a powerful tool used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines.[10][11]
Caption: Workflow for a forced degradation stability study.
5.1 Experimental Protocol: Forced Degradation Study This protocol outlines a typical forced degradation study designed to assess the intrinsic stability of this compound.
-
Sample Preparation: Prepare several accurately weighed samples of the compound. For solution studies, dissolve the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Store one solid sample and one solution sample under the recommended long-term storage conditions (2–8°C, protected from light) to serve as a baseline (T=0) control.
-
Acid Hydrolysis: To a solution sample, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: To a solution sample, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at room temperature. Withdraw aliquots at specified time points, neutralize with an equivalent amount of acid, and dilute for analysis.
-
Oxidative Degradation: To a solution sample, add a volume of 30% H₂O₂ to achieve a final concentration of approximately 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.
-
Thermal Degradation (Solid State): Place a solid sample in a controlled-temperature oven at 80°C. At specified time points (e.g., 1, 5, 10 days), remove the sample, allow it to cool, and prepare a solution for analysis.
-
Photostability: Expose both solid and solution samples to a controlled light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel control sample should be wrapped in aluminum foil to exclude light.
5.2 Analytical Methodology A stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from any degradation products and impurities.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.
-
Chiral Column: A chiral stationary phase (e.g., polysaccharide-based like Chiralpak) is mandatory.[12] This is a self-validating system; it not only quantifies purity but also ensures that the stress conditions have not induced racemization, thereby confirming the stereochemical stability of the chiral center.
-
Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to prove the method's specificity and stability-indicating capabilities.[12]
Conclusion
The chemical stability of this compound is robust under appropriate conditions but is susceptible to degradation from moisture, oxygen, light, and heat. The hydrochloride salt form provides a degree of protection, but rigorous adherence to controlled storage and handling protocols is essential to preserve its purity and stereochemical integrity. The recommended conditions—refrigeration (2–8°C), desiccation, protection from light, and storage under an inert atmosphere—are based on a mechanistic understanding of its potential degradation pathways. For professionals in drug development, implementing a systematic stability assessment program, including forced degradation studies and the use of a chiral stability-indicating analytical method, is not merely a recommendation but a scientific necessity to ensure the quality and reliability of this vital pharmaceutical intermediate.
References
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Berger, U., & Hauk, A. (2005). Biodegradation of fluorinated alkyl substances. PubMed. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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ResearchGate. (2008, August 5). Mechanistic studies in biodegradation of the new synthesized fluorosurfactant 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate. Retrieved from [Link]
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Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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ResearchGate. (2013, May 18). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Retrieved from [Link]
-
European Medicines Agency. (2023, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
National Institutes of Health. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]
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European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
PubMed Central. (2016, July 29). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Retrieved from [Link]
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(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride literature review
An In-Depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Application
Introduction: The Strategic Importance of a Fluorinated Chiral Amine
This compound is a highly valuable chiral building block in modern medicinal chemistry.[1][2] Its significance stems from the unique combination of two critical structural features: the stereospecific (S)-configuration at the alpha-carbon and the presence of a para-trifluoromethoxy (-OCF₃) group on the phenyl ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, analytical characterization, and the strategic rationale behind its use in pharmaceutical research.
The trifluoromethoxy group is a bioisostere of other functionalities, but it imparts a unique set of physicochemical properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a distinct electronic profile and steric footprint.[3][4] Its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5][6] The presence of the oxygen atom allows for potential hydrogen bond acceptance, adding a layer of complexity to its interaction with protein targets.
Furthermore, the chirality of the molecule is paramount. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to undesirable side effects.[1][7] Therefore, securing the enantiomerically pure (S)-isomer is a critical objective in any synthetic campaign utilizing this intermediate.[8][9]
PART 1: Physicochemical Properties and Analytical Characterization
Accurate characterization is the bedrock of chemical research and development. For a key intermediate like this compound, a multi-pronged analytical approach is necessary to confirm its identity, purity, and stereochemical integrity.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1391540-47-8 | [2][10][11] |
| Molecular Formula | C₉H₁₁ClF₃NO | [10] |
| Molecular Weight | 241.64 g/mol | [10][12] |
| Appearance | Solid | [10] |
| Purity (Typical) | ≥97% | [10] |
| Storage | 4°C, stored under nitrogen | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
Expert Insight: NMR is the definitive technique for unambiguous structural elucidation. For this molecule, ¹H and ¹³C NMR will confirm the connectivity of atoms, while specialized 2D NMR techniques (like COSY and HSQC) can further validate assignments if needed. The spectra provide a unique fingerprint of the molecule.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Expected ¹H NMR Spectral Data (in D₂O, predicted):
-
δ 7.4-7.6 ppm (d, 2H): Two aromatic protons ortho to the -OCF₃ group.
-
δ 7.2-7.4 ppm (d, 2H): Two aromatic protons meta to the -OCF₃ group.
-
δ 4.4-4.6 ppm (q, 1H): The methine proton (-CH) at the chiral center, coupled to both the methyl and amine protons.
-
δ 1.6-1.8 ppm (d, 3H): The methyl protons (-CH₃), coupled to the methine proton.
Mass Spectrometry (MS): Molecular Weight Confirmation
Expert Insight: Mass spectrometry is essential for confirming the molecular weight of the compound and its salt form. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically keeps the molecule intact, showing the protonated molecular ion of the free base.
Step-by-Step Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Look for the protonated molecular ion of the free base [M+H]⁺. The free base (C₉H₁₀F₃NO) has a molecular weight of 205.18.[8][9] Therefore, the expected m/z value would be approximately 206.19.
Expected Fragmentation: While ESI is a soft technique, some fragmentation can occur. Key expected fragments would arise from the loss of the amine group or cleavage of the ethyl side chain.
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity
Expert Insight: This is the most critical validation step to ensure the product is the desired (S)-enantiomer and not a racemic mixture. The choice of the Chiral Stationary Phase (CSP) is paramount, as it must be able to differentiate between the two enantiomers.
Step-by-Step Protocol for Chiral HPLC:
-
Column Selection: Utilize a CSP designed for separating chiral amines. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective. A DAICEL CHIRALPAK® series column is a common starting point.[13]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the chiral column and monitor the elution profile using a UV detector (typically around 254 nm).
-
Validation: A successful separation will show two distinct peaks for a racemic sample. The enantiomerically pure (S)-isomer should ideally show only a single peak. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
PART 2: Synthesis and Stereochemical Control
The primary challenge in producing this compound is achieving high enantiomeric purity. Two principal strategies are employed: classical chiral resolution and modern asymmetric synthesis.
Method 1: Chiral Resolution via Diastereomeric Salt Crystallization
Causality: This classic method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[14] These salts have different solubilities, allowing one to be selectively crystallized and separated.[15]
Step-by-Step Protocol:
-
Racemate Preparation: Synthesize the racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine. This is typically achieved by reductive amination of 4-(trifluoromethoxy)acetophenone.
-
Resolving Agent Selection: Choose an appropriate chiral resolving agent. Derivatives of tartaric acid, such as L-tartaric acid or (-)-dibenzoyltartaric acid, are common and effective choices.[14][16]
-
Salt Formation: Dissolve the racemic amine and a sub-stoichiometric amount (typically 0.5-0.6 equivalents) of the chiral resolving agent in a suitable solvent (e.g., methanol or ethanol) with gentle heating to ensure complete dissolution.[16][17]
-
Selective Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath. The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free (S)-amine.
-
Extraction & Salt Formation: Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and then bubble HCl gas through the solution or add a solution of HCl in a solvent like isopropanol to precipitate the desired this compound.
-
Validation: The enantiomeric excess of the final product must be confirmed using chiral HPLC.
Caption: Workflow for Chiral Resolution.
Method 2: Asymmetric Synthesis via Biocatalysis
Causality: Asymmetric synthesis creates the desired enantiomer directly from an achiral precursor, avoiding the 50% theoretical yield limit of classical resolution.[14] Enzyme-catalyzed reactions, particularly those using transaminases, are highly effective for producing chiral amines with excellent enantioselectivity.[18]
Step-by-Step Protocol (ω-Transaminase-Mediated):
-
Precursor: Start with the prochiral ketone, 4'-(trifluoromethoxy)acetophenone.
-
Enzyme and Reagent Setup: In a buffered aqueous solution, combine the ketone substrate, a suitable amine donor (e.g., isopropylamine), a pyridoxal-5-phosphate (PLP) cofactor, and the selected ω-transaminase enzyme.[18] The enzyme acts as the chiral catalyst.
-
Bioconversion: Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) and pH. The enzyme will selectively transfer the amino group from the donor to the ketone, forming the (S)-amine.[18]
-
Reaction Monitoring: Monitor the conversion of the ketone to the amine product using techniques like HPLC or GC.
-
Workup and Isolation: Once the reaction is complete, quench the reaction and extract the product. The workup typically involves adjusting the pH and performing a liquid-liquid extraction.
-
Salt Formation: Convert the isolated (S)-amine free base to its hydrochloride salt as described in the previous method.
-
Validation: Confirm the high enantiomeric excess of the product using chiral HPLC.
Caption: Asymmetric Synthesis via Biocatalysis.
PART 3: Role and Impact in Drug Development
The strategic incorporation of the (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine moiety into a drug candidate is a deliberate choice aimed at optimizing its pharmacokinetic and pharmacodynamic profile.
The Trifluoromethoxy Advantage:
-
Metabolic Stability: The C-F bonds are exceptionally strong, and the -OCF₃ group is highly resistant to oxidative metabolism, which can increase the half-life of a drug.[3][6]
-
Lipophilicity: This group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][5]
-
Receptor Binding: The unique electronic properties of the -OCF₃ group can modulate the way a molecule fits into the binding pocket of a target protein, potentially increasing potency and selectivity.[1]
The Stereochemistry Imperative: The three-dimensional arrangement of atoms is critical for molecular recognition. A receptor's binding site is chiral, and it will interact differently with each enantiomer of a chiral ligand. Using the single, correct enantiomer ensures that the therapeutic activity is maximized and the potential for off-target effects from the other enantiomer is eliminated.[1][7]
Caption: Logic Flow from Building Block to Drug Candidate.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive toxicology profile is not publicly available, data from structurally related compounds, such as other halogenated anilines and amines, suggest that appropriate precautions should be taken.[19][20]
| Guideline | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire: safety glasses, a lab coat, and chemical-resistant gloves. | To prevent skin and eye contact.[20][21] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of the solid material.[19][20] |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term stability, store at 4°C under a nitrogen atmosphere. | To prevent degradation from moisture and atmospheric components.[2][9] |
| In case of Exposure | Skin/Eye: Flush immediately with copious amounts of water for at least 15 minutes. Inhalation: Move to fresh air. Seek medical attention if irritation or other symptoms persist. | Standard first-aid procedures for chemical exposure.[20][22] |
Disclaimer: This guide is for informational purposes for research professionals. Always consult the full, current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[19][20][21][22]
References
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Coscolín, C., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. [Link]
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Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. [Link]
-
ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]
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Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
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Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. [Link]
-
ResearchGate. (2021). (PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. [Link]
-
PubChem. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride. PubChem. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. PubChem. [Link]
-
Lui, N., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC - NIH. [Link]
-
PubMed. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]
-
PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
-
PubMed. (2024). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. [Link]
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
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DOI. (n.d.). Supporting Information For: S1. DOI. [Link]
-
PubMed. (1999). Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][15][18]benzodiazepines. PubMed. [Link]
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biological activity of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
An In-depth Technical Guide to the Biological Activity of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Executive Summary
This compound is a chiral amine whose primary significance in the scientific literature is as a key intermediate for the synthesis of more complex, biologically active molecules.[1][2] While direct, extensive pharmacological data on this specific compound is not widely published, its structural features—a phenethylamine backbone, a chiral center with (S)-configuration, and a trifluoromethoxy substituent—place it within a class of compounds of significant interest to medicinal chemists and drug development professionals. The trifluoromethoxy group is a particularly valuable moiety in modern drug design, known for its ability to enhance crucial properties such as metabolic stability and membrane permeability.[3]
This guide provides a comprehensive analysis of this compound from the perspective of a senior application scientist. It moves beyond a simple recitation of known facts to build a framework for its potential biological activity based on established structure-activity relationships (SAR). We will delve into its physicochemical properties, synthesis, and chiral integrity, and provide detailed, field-proven experimental protocols for researchers seeking to elucidate its pharmacological profile. The objective is to equip scientists with the foundational knowledge and practical methodologies required to investigate this and similar chiral building blocks.
The Phenethylamine Scaffold in Modern Drug Discovery: A Trifecta of Chirality, Fluorination, and Function
The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic drugs targeting the central nervous system (CNS). The biological effects of these molecules are profoundly influenced by three key factors:
-
Stereochemistry: Biological targets, such as receptors and enzymes, are inherently chiral. Consequently, enantiomers of a chiral drug often exhibit significantly different pharmacological activities, with one enantiomer providing the therapeutic effect while the other may be inactive or contribute to off-target effects.[4]
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring dictate the compound's interaction with its biological target and its metabolic fate.
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is a bioisostere of other groups but offers unique advantages. Compared to a trifluoromethyl (-CF₃) group, it is similarly electron-withdrawing but is significantly more lipophilic (Hansch π value of +1.04 vs. +0.88), which can enhance a molecule's ability to cross the blood-brain barrier.[3] This group often improves metabolic stability by blocking potential sites of oxidation.[3]
Therefore, this compound represents a confluence of these critical design elements, making it a valuable probe and building block for developing novel therapeutics.
Physicochemical Characteristics
A precise understanding of the compound's properties is the foundation of any experimental investigation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClF₃NO | [5] |
| Molecular Weight | 241.64 g/mol | [6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| CAS Number | 1391540-47-8 | [7] |
| Canonical SMILES | CN.Cl | [5] |
Synthesis and Assurance of Chiral Purity
The utility of this compound is entirely dependent on its enantiomeric purity. The synthesis typically involves the resolution of a racemic mixture.
General Synthesis and Resolution Workflow
The synthesis begins with the corresponding ketone, 4-(trifluoromethoxy)acetophenone, which undergoes reductive amination to produce the racemic amine. The critical step is the resolution of this racemate into its constituent enantiomers. A common and robust method involves the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[8]
Caption: General workflow for the synthesis and chiral resolution of the target compound.
Protocol: Verification of Enantiomeric Excess (ee)
Causality: Before any biological assay, it is imperative to confirm the enantiomeric purity of the starting material. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Methodology:
-
Column Selection: Choose a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) known to be effective for resolving chiral amines.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine, 0.1% v/v) to improve peak shape and reduce tailing. An exemplary starting condition is Hexane:Isopropanol (90:10) + 0.1% Diethylamine.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. A sample of the racemic mixture should also be prepared as a control to identify the retention times of both enantiomers.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to a value where the compound has strong absorbance (e.g., 254 nm).
-
Inject 10 µL of the racemic standard to determine the retention times for the (R) and (S) enantiomers.
-
Inject 10 µL of the sample.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the (S) and (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100
Inferred Biological Activity and Structure-Activity Relationships (SAR)
While specific binding data for the title compound is sparse, we can construct a robust hypothesis of its potential biological activity by examining related structures.
Interaction with Monoamine Systems
Phenethylamines are well-known modulators of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[9] They can act as substrates (releasers) or inhibitors of reuptake.
-
SAR of Substituted Phenethylamines: Studies have shown that substituents on the phenyl ring heavily influence potency and selectivity. For example, the presence of a CF₃ group is known to confer anorectic activity in some phenethylamine derivatives.[10] The 4-position substitution is particularly important for interactions with monoamine transporters.[11]
-
Hypothesis: The potent electron-withdrawing nature of the trifluoromethoxy group at the 4-position likely modulates the electronic properties of the phenyl ring, influencing its interaction with transporter binding sites. It is plausible that this compound could exhibit activity as a monoamine reuptake inhibitor or releasing agent. Its precise selectivity profile (i.e., SERT vs. DAT vs. NET) would require experimental determination.
Potential as a Psychedelic Modulator
Certain substituted phenethylamines are agonists at the serotonin 5-HT₂A receptor, which mediates psychedelic effects.[11][12] While methoxy groups are common in this class, the bioisosteric replacement with a trifluoromethoxy group is a modern strategy in medicinal chemistry.
-
Hypothesis: Given its structural similarity to known 5-HT₂A agonists, it is conceivable that this compound could have some affinity for this receptor. However, the specific (S)-stereochemistry and the nature of the -OCF₃ group would be critical determinants of its functional activity (agonist, partial agonist, or antagonist).
Experimental Protocols for Biological Characterization
The following protocols provide a logical cascade for systematically evaluating the .
Screening Cascade Workflow
A tiered approach is most efficient, starting with broad screening and progressing to more specific functional assays for promising hits.
Caption: A logical workflow for the biological screening of the target compound.
Protocol: Radioligand Binding Assay for Monoamine Transporters
Causality: This experiment directly measures the affinity (Ki) of the test compound for a specific molecular target by quantifying its ability to displace a known high-affinity radiolabeled ligand. This is the first and most crucial step in identifying a direct molecular interaction.
Methodology:
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET).
-
Test compound stock solution (10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the appropriate radioligand (at a final concentration near its Kd).
-
Add 25 µL of either:
-
Buffer (for total binding).
-
Non-specific inhibitor (10 µM final concentration, for non-specific binding).
-
Test compound (at 10-12 different concentrations, e.g., 1 pM to 100 µM, for competition binding).
-
-
Initiate the reaction by adding 100 µL of the cell membrane preparation (5-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C, depending on the target.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound stands as a compound of high potential, not necessarily as an end-drug, but as a critical architectural element for novel therapeutics. Its value is derived from the convergence of a privileged phenethylamine scaffold, defined (S)-stereochemistry, and the advantageous physicochemical properties imparted by the trifluoromethoxy group.[1][3] While its own biological activity remains to be fully characterized, the structure-activity relationships within its chemical class strongly suggest potential interactions with monoamine transporter systems and serotonin receptors.[9][10][11]
The experimental workflows and detailed protocols provided in this guide offer a clear, logical, and robust pathway for any research team to undertake a thorough investigation of its pharmacological profile. Successful elucidation of its binding affinities and functional activities will not only define the utility of this specific molecule but will also contribute valuable data to the broader understanding of how fluorinated substituents and stereochemistry can be leveraged to fine-tune the activity of neuroactive compounds.
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Wikipedia. Substituted methoxyphenethylamine.
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Le, P. N., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. NIH Public Access.
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Nikolic, K., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed.
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride mechanism of action.
An In-Depth Technical Guide on the Core Mechanism of Action of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Neuromodulator
This compound is a chiral amine belonging to the substituted phenethylamine class. While primarily documented as a drug intermediate for the synthesis of various active compounds, its structural features suggest a potential for direct biological activity, particularly within the central nervous system.[1][2][3] The phenethylamine scaffold is a cornerstone of many psychoactive drugs, and the strategic placement of a trifluoromethoxy (-OCF3) group on the phenyl ring indicates a design for enhanced pharmacological properties.[4][5]
The trifluoromethoxy group is a bioisostere of other functional groups and is known to significantly increase lipophilicity and metabolic stability.[6] These characteristics can lead to improved oral bioavailability and the ability to cross the blood-brain barrier, crucial for drugs targeting neurological pathways.[6] This guide provides a comprehensive analysis of the hypothesized mechanism of action of this compound, based on its structural relationship to other well-characterized phenethylamines, and outlines a roadmap for its experimental validation.
Core Scientific Principles: A Structurally-Informed Hypothesis
The pharmacological profile of substituted phenethylamines is largely determined by their interaction with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][7] These interactions can manifest as:
-
Inhibition of Neurotransmitter Reuptake: Blocking the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET), thereby increasing the synaptic concentration of these neurotransmitters.
-
Promotion of Neurotransmitter Release: Acting as a substrate for monoamine transporters, leading to reverse transport and a non-vesicular release of neurotransmitters.
-
Direct Receptor Binding: Acting as an agonist or antagonist at various serotonin, dopamine, or adrenergic receptors.[8]
The presence of the trifluoromethoxy group on the phenyl ring of this compound is anticipated to enhance its binding affinity and selectivity for specific molecular targets.[6][9] Furthermore, the (S)-enantiomer configuration is critical, as stereochemistry often dictates the potency and nature of interaction with chiral biological targets like receptors and enzymes.[9][10]
Visualizing the Molecular Architecture
Caption: Chemical structure of this compound.
Proposed Experimental Workflow for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols outline a standard workflow for a novel psychoactive compound.
Part 1: In Vitro Target Identification
The initial step is to screen the compound against a panel of receptors and transporters associated with the monoamine systems.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors and transporters of interest (e.g., 5-HT1A, 5-HT2A, SERT, DAT, NET). Culture the cells and prepare membrane fractions by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a known radioligand for the specific target and varying concentrations of this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.
Table 1: Hypothetical Binding Affinity Profile
| Target | Radioligand | Hypothetical Ki (nM) |
| SERT | [³H]Citalopram | 50 |
| DAT | [³H]WIN 35,428 | > 10,000 |
| NET | [³H]Nisoxetine | 800 |
| 5-HT2A Receptor | [³H]Ketanserin | 150 |
| 5-HT1A Receptor | [³H]8-OH-DPAT | > 10,000 |
Part 2: Functional Characterization of Target Interactions
Once primary targets are identified, the functional activity of the compound at these targets must be determined.
Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.
-
Uptake Assay: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]DA) to initiate uptake.
-
Termination and Measurement: After a short incubation, terminate the uptake by rapid filtration and washing. Measure the radioactivity in the synaptosomes.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Experimental Protocol: Neurotransmitter Release Assay
-
Synaptosome Loading: Incubate synaptosomes with a radiolabeled neurotransmitter to load the vesicles.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and wash to establish a stable baseline of release.
-
Compound Application: Introduce this compound into the superfusion buffer.
-
Fraction Collection and Analysis: Collect fractions of the superfusate and measure the radioactivity to determine the rate of neurotransmitter release.
Part 3: In Vivo Pharmacological Profiling
Animal models are essential to understand the physiological and behavioral effects of the compound.
Experimental Protocol: Rodent Locomotor Activity
-
Habituation: Place mice or rats in an open-field arena and allow them to habituate.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set duration.
-
Analysis: Compare the activity of the treated group to a vehicle-treated control group.
Visualizing the Research Pathway
Caption: A streamlined workflow for characterizing the mechanism of action.
Conclusion and Future Directions
While this compound is currently positioned as a synthetic intermediate, its chemical structure is suggestive of a compound with the potential to modulate monoaminergic systems. The trifluoromethoxy substitution is a key feature that likely enhances its drug-like properties. The proposed experimental workflow provides a robust framework for elucidating its precise mechanism of action. Future research should focus on executing these in vitro and in vivo studies to determine its binding affinities, functional activities, and behavioral effects. Such data will be critical in ascertaining whether this compound, or derivatives thereof, holds therapeutic promise for neurological or psychiatric disorders.
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OHSU Elsevier. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. [Link]
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A Comprehensive Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride for Pharmaceutical Research and Development
Introduction
This technical guide provides an in-depth exploration of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, a chiral building block of significant interest in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, analytical characterization, and applications.
Overview of the Compound
This compound is a primary amine that exists as a solid at room temperature.[1] Its chemical structure features a chiral center at the benzylic carbon, an aromatic ring substituted with a trifluoromethoxy group at the para position, and is supplied as a hydrochloride salt to improve its solubility and stability.[2]
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride |
| CAS Number | 1391540-47-8[2] |
| Molecular Formula | C9H11ClF3NO[1] |
| Molecular Weight | 241.64 g/mol [3] |
| Appearance | Solid[1] |
Significance of the (S)-Enantiomer
In chiral pharmacology, it is well-established that enantiomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[1] The (S)-enantiomer of 1-(4-(trifluoromethoxy)phenyl)ethanamine is a crucial chiral intermediate for the synthesis of specific stereoisomers of active pharmaceutical ingredients (APIs).[4][5] The use of a single enantiomer can lead to drugs with improved therapeutic indices, reduced side effects, and lower dosage requirements compared to their racemic counterparts.
The Role of the Trifluoromethoxy (-OCF3) Group in Medicinal Chemistry
The trifluoromethoxy group is a privileged substituent in modern drug design due to its unique electronic properties and its impact on a molecule's physicochemical characteristics.[6] It is highly lipophilic and electron-withdrawing, which can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its biological target.[6] The incorporation of a trifluoromethoxy group can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.
Synthesis and Chiral Resolution
The synthesis of this compound is a multi-step process that involves the formation of the racemic amine followed by chiral resolution.
Retrosynthetic Analysis and Strategy
A common synthetic strategy begins with a commercially available starting material, such as 4-(trifluoromethoxy)acetophenone. The ketone is then converted to the racemic amine via reductive amination. The subsequent and most critical step is the chiral resolution of the racemic amine to isolate the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the free amine. Finally, the hydrochloride salt is formed.
Experimental Protocol: Synthesis of Racemic 1-(4-(Trifluoromethoxy)phenyl)ethanamine
While a specific protocol for the synthesis of the racemic precursor was not found in the provided search results, a general procedure for reductive amination of a similar ketone is as follows:
-
Imine Formation: Dissolve 4-(trifluoromethoxy)acetophenone in a suitable solvent such as methanol. Add an ammonia source, like ammonium acetate, and stir at room temperature.
-
Reduction: To the solution containing the imine, add a reducing agent, for instance, sodium cyanoborohydride (NaBH3CN), in portions. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic amine.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
The chiral resolution of the racemic amine is a critical step to obtain the enantiomerically pure (S)-amine.[7] A common method is diastereomeric crystallization using a chiral acid.[7]
-
Salt Formation: Dissolve the racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine in a suitable solvent, such as ethanol or methanol. Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent like L-tartaric acid.[7]
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. The precipitated salt is collected by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., sodium hydroxide) to liberate the free amine.
-
Extraction: The free amine is extracted with an organic solvent, such as dichloromethane or ethyl acetate. The organic layer is then dried and the solvent evaporated to yield the enantiomerically enriched amine.[7]
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the resolved amine is determined by chiral High-Performance Liquid Chromatography (HPLC).[7]
Formation of the Hydrochloride Salt
To improve the handling and solubility of the amine, it is converted to its hydrochloride salt.
-
Dissolve the free (S)-amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Workflow Diagram for Synthesis and Resolutiondot
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Navigating the Safety Profile of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride: An In-depth Technical Guide
Executive Summary: (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine that serves as a valuable intermediate in pharmaceutical research and development. Its unique trifluoromethoxy-substituted phenyl moiety imparts specific properties relevant to medicinal chemistry. However, as with any active chemical entity, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of researchers and maintaining a safe laboratory environment. This technical guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, drawing from available data and information on structurally similar molecules. It outlines detailed protocols for safe handling, storage, emergency response, and disposal, aimed at professionals in drug development and chemical research. The core principle of this guide is to foster a proactive safety culture through informed risk assessment and the implementation of robust safety protocols.
Section 1: Chemical Identity and Physicochemical Properties
A foundational aspect of chemical safety is the precise identification of the substance and its physical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate handling and storage procedures.
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[1] |
| Synonyms | (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | CymitQuimica[1] |
| CAS Number | 1391540-47-8 | CymitQuimica[1] |
| Molecular Formula | C₉H₁₁ClF₃NO | CymitQuimica[1] |
| Molecular Weight | 241.64 g/mol | CymitQuimica[1] |
| Physical Form | Solid | CymitQuimica[1] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a hazardous substance, and it is imperative that all personnel handling it are familiar with its GHS classification.
Signal Word: Warning
Pictogram:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Section 3: Toxicological Profile
A relevant analogue is 4-(Trifluoromethoxy)aniline (CAS 461-82-5), which shares the core trifluoromethoxy-phenyl structure. This analogue exhibits a more severe hazard profile, which should be considered for a precautionary approach when handling the target compound.
Toxicological Data for Analogue: 4-(Trifluoromethoxy)aniline
| Hazard Class | GHS Classification | Notes |
| Acute Toxicity, Oral | Toxic if swallowed (H301) | Higher acute oral toxicity than the target compound.[2] |
| Acute Toxicity, Dermal | Fatal in contact with skin (H310) | Indicates significant dermal absorption and toxicity.[2] |
| Serious Eye Damage | Causes serious eye damage (H318) | Suggests the potential for irreversible eye damage.[2] |
Causality and Field Insights: The trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, which can enhance its interaction with biological systems and its ability to penetrate biological membranes. The amine functional group is a known reactive site.[3] The increased severity of the aniline analogue's hazard profile underscores the need for stringent adherence to personal protective equipment (PPE) protocols to prevent skin and eye contact. The potential for fatal dermal absorption with the analogue necessitates immediate and thorough decontamination in case of skin exposure.
Section 4: Safe Handling and Storage Protocols
A systematic approach to handling and storage is fundamental to mitigating the risks associated with this compound.
Handling Protocols
-
Designated Area: All handling of the solid compound and its solutions should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations below exposure limits.
-
Avoidance of Dust and Aerosols: Handle the solid material carefully to avoid the formation of dust. When preparing solutions, add the solid to the solvent slowly to prevent aerosolization.
-
Personal Protective Equipment: Adhere strictly to the PPE requirements outlined in Section 5.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Container Management: Keep containers tightly closed when not in use.
Storage Protocols
-
Container Integrity: Store in the original, tightly sealed container.
-
Controlled Environment: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Security: Store in a locked cabinet or a secure area with restricted access.
Section 5: Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a systematic approach to managing workplace hazards. The most effective controls are at the top of the pyramid.
Engineering Controls
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control for handling this compound to minimize inhalation risk.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Lab Coat: A lab coat or chemical-resistant apron must be worn.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations at a safe level, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]
Section 6: Emergency Procedures
Preparedness is key to effectively managing emergencies. All personnel should be familiar with these procedures.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards from Combustion: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[2]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
A clear, systematic workflow is essential for responding to spills safely and effectively.
Section 7: Stability and Reactivity
-
Reactivity: The compound is an amine and can react exothermically with acids.[3]
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid dust formation, excess heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2]
Section 8: Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain or into the environment.
Section 9: Conclusion
This compound is a compound with significant utility in research, but it requires careful and informed handling. While specific toxicological data for this compound is limited, the available GHS classification and data from the structural analogue 4-(trifluoromethoxy)aniline indicate that it should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory irritation. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can effectively mitigate the associated risks. A proactive and well-informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence and professional responsibility.
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- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline Safety Data Sheet.
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Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Abstract
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a pivotal chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Its trifluoromethoxy group imparts unique properties such as enhanced lipophilicity and metabolic stability to target molecules. The stereochemical integrity of the amine is critical, as different enantiomers often exhibit vastly different pharmacological activities. This document provides a comprehensive guide to the synthesis of the enantiomerically pure (S)-enantiomer as its hydrochloride salt, focusing on a robust and scalable method involving the resolution of a racemic mixture. We will explore the underlying principles of the synthetic strategy, provide a detailed step-by-step protocol, and discuss the rationale behind key experimental choices.
Introduction: Strategic Approaches to Chiral Amine Synthesis
The synthesis of enantiopure amines like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine can be broadly approached via two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
-
Asymmetric Synthesis: This elegant approach aims to create the desired enantiomer directly from an achiral precursor. Methods include:
-
Direct Asymmetric Reductive Amination (DARA): This involves the reaction of the precursor ketone, 4-(trifluoromethoxy)acetophenone, with an amine source in the presence of a chiral catalyst, such as a ruthenium complex, to directly yield the enantiomerically enriched amine.[1]
-
Biocatalytic Transamination: Utilizing enzymes like ω-transaminases offers a green chemistry approach, converting the ketone to the chiral amine with high stereoselectivity under mild conditions.[3][4]
-
-
Chiral Resolution: This classical and highly reliable method involves the synthesis of a racemic mixture of the amine, followed by separation of the enantiomers. The most common technique is diastereomeric salt formation , where the racemic amine is reacted with a chiral resolving agent.[5] This forms two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[6][7]
While asymmetric methods are powerful, they often require specialized catalysts or enzymes that may not be readily available. The chiral resolution pathway, though involving more steps, is highly effective, scalable, and utilizes more common laboratory reagents. This guide will focus on the latter strategy, providing a detailed protocol for the reductive amination of 4-(trifluoromethoxy)acetophenone to the racemic amine, followed by chiral resolution using (S)-mandelic acid.[1]
Overall Synthetic Workflow
The synthesis is performed in three main stages: synthesis of the racemic amine, resolution of the enantiomers, and finally, liberation and salt formation of the desired (S)-enantiomer.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 4-(Trifluoromethoxy)acetophenone | 204.14 | 122134-29-8 | Starting ketone |
| Ammonium Acetate | 77.08 | 631-61-8 | Amine source |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 25895-60-7 | Reducing agent. Caution: Toxic! |
| Methanol (MeOH) | 32.04 | 67-56-1 | Solvent |
| (S)-(+)-Mandelic Acid | 152.15 | 17199-29-0 | Chiral resolving agent |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Base for liberation |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For hydrochloride salt formation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
Part A: Synthesis of Racemic 1-(4-(Trifluoromethoxy)phenyl)ethanamine
This procedure details the reductive amination of the starting ketone. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced by sodium cyanoborohydride.[8] NaBH₃CN is an ideal reagent for this transformation as it is selective for the protonated imine over the ketone, minimizing the formation of the corresponding alcohol byproduct.[9]
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethoxy)acetophenone (1.0 eq) and ammonium acetate (10.0 eq).
-
Add anhydrous methanol to dissolve the reactants (approx. 5-10 mL per gram of ketone).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: This reaction may evolve gas. Ensure adequate ventilation.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and other non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) by the slow addition of 6M NaOH solution, keeping the flask in an ice bath.
-
Extract the product (the free racemic amine) with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine, typically as a pale yellow oil. The product can be used in the next step without further purification if purity is deemed sufficient.
Part B: Chiral Resolution via Diastereomeric Salt Formation
This step exploits the different solubilities of the two diastereomeric salts formed between the racemic amine and the chiral resolving agent, (S)-mandelic acid.[1] The (S)-amine-(S)-mandelate salt is typically less soluble in selected solvents and will preferentially crystallize.
Protocol:
-
Dissolve the racemic amine (1.0 eq) obtained from Part A in a suitable solvent, such as ethanol or isopropanol, with gentle heating.
-
In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 - 1.0 eq) in a minimal amount of the same warm solvent. Using a sub-stoichiometric amount of the resolving agent can often lead to a higher enantiomeric excess in the crystallized product.[7]
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. Spontaneous crystallization should occur. If not, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Further cool the mixture in an ice bath or refrigerate for several hours to maximize the yield of the precipitate.
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of the cold solvent.
-
The collected solid is the diastereomerically enriched (S)-amine-(S)-mandelate salt. The enantiomeric excess can be improved by one or more recrystallizations from the same solvent system.[6]
Part C: Liberation and Hydrochloride Salt Formation
In the final stage, the pure diastereomeric salt is treated with a base to liberate the free (S)-amine, which is then converted to its stable hydrochloride salt.
Protocol:
-
Suspend the diastereomerically pure (S,S)-salt in a mixture of water and ethyl acetate.
-
While stirring vigorously, add 2M NaOH solution dropwise until the aqueous layer is basic (pH > 12) and all solids have dissolved. This neutralizes the mandelic acid and liberates the free amine into the ethyl acetate layer.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution to obtain the free (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Dissolve the resulting free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Bubble dry HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white solid[10] |
| Molecular Formula | C₉H₁₁ClF₃NO[10] |
| Molecular Weight | 241.64 g/mol [10][11] |
| Purity (HPLC) | ≥97% |
| Enantiomeric Excess (Chiral HPLC) | ≥99% |
| Identification (¹H NMR, ¹³C NMR) | Conforms to the structure |
Chiral HPLC is the most reliable method for determining the enantiomeric excess (e.e.) of the final product.[6] A suitable chiral stationary phase must be used to separate the (S) and (R) enantiomers.
Conclusion
The synthetic protocol detailed herein provides a reliable and scalable method for producing high-purity (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. By understanding the principles of reductive amination and diastereomeric salt resolution, researchers can effectively synthesize this valuable chiral intermediate for applications in pharmaceutical and chemical research. The conversion to a hydrochloride salt ensures the product is a stable, crystalline solid that is easy to handle and store.
References
- Benchchem. (n.d.). (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride.
- Benchchem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
-
Morressier. (2019, August 29). New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. Retrieved from [Link]
- Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine.
- Kim, S., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7435.
-
Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine.
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Deng, L., et al. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 133(11), 3752–3755.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
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Brandeis University. (n.d.). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Retrieved from [Link]
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Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-(3-Bromophenyl)-α-methyl-3-pyridinemethanamine. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2-(4-Bromophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Retrieved from [Link]
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Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Introduction: A Privileged Scaffold for Modern Asymmetric Synthesis
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral primary amine that serves as a versatile and powerful building block in modern asymmetric synthesis. An analogue of the well-established (S)-1-phenylethanamine, this fluorinated derivative offers unique electronic and steric properties that can be exploited to achieve high levels of stereocontrol in a variety of chemical transformations. The trifluoromethoxy (-OCF₃) group, with its strong electron-withdrawing nature and lipophilicity, can significantly influence the reactivity and selectivity of catalysts or chiral auxiliaries derived from this amine, making it a compound of high interest for researchers in academia and the pharmaceutical industry.[1][2]
Chiral amines are fundamental to asymmetric synthesis, acting as resolving agents, chiral auxiliaries to guide diastereoselective reactions, or as precursors for chiral ligands and organocatalysts.[1] Their ability to form transient chiral intermediates, such as imines or enamines, provides a powerful mechanism for transferring stereochemical information. This guide provides an in-depth look at the synthesis and application of this compound, offering detailed protocols and mechanistic insights for its effective use in the laboratory.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 1391540-47-8 | [3] |
| Molecular Formula | C₉H₁₁ClF₃NO | [4] |
| Molecular Weight | 241.64 g/mol | [5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
Handling and Storage:
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6][7] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to avoid contact with skin and eyes.[6][7] The compound is corrosive and can cause severe skin burns and eye damage.[6][7] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[6][7]
Part I: Synthesis of the Chiral Amine via Asymmetric Biocatalysis
The enantiomerically pure (S)-amine is accessible through various methods, including chiral resolution and asymmetric synthesis. A particularly efficient and green method is the use of ω-transaminases (ω-TAs) for the asymmetric amination of a prochiral ketone.[1][2] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.
Protocol 1: ω-Transaminase-Mediated Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
This protocol is adapted from the work of Rodrigues, C.J.C., et al., which demonstrates the use of a marine ω-TA for the bioconversion of 4'-(trifluoromethoxy)acetophenone.[1][2]
Diagram of the Biocatalytic Synthesis Workflow:
Caption: Workflow for the biocatalytic synthesis of the chiral amine.
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Isopropylamine (IPA)
-
ω-Transaminase (e.g., TR₈ as described in the reference, or a commercially available kit)
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Step-by-Step Procedure:
-
Enzyme and Reagent Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution containing the ω-transaminase and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Substrate Addition: Add dimethyl sulfoxide (DMSO) as a co-solvent to a final concentration of approximately 25-30% (v/v) to aid in substrate solubility.[8] Dissolve the 4'-(trifluoromethoxy)acetophenone in the buffer/DMSO mixture.
-
Initiation of Reaction: Add isopropylamine (IPA) as the amine donor to the reaction mixture. The concentration of IPA should be optimized as high concentrations can be inhibitory to the enzyme.[8]
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation for 18-24 hours or until reaction completion, which can be monitored by HPLC or GC.
-
Work-up: After the reaction is complete, adjust the pH of the mixture to basic (e.g., pH 10-11) with an appropriate base (e.g., NaOH) to ensure the product is in its free amine form.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the enantiomerically pure amine.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Part II: Application as a Chiral Auxiliary in Diastereoselective Alkylation
One of the most powerful applications of chiral amines is their use as chiral auxiliaries. The amine is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product.
Protocol 2: Diastereoselective Alkylation of an Imine Derived from (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
This protocol is a representative method adapted from established procedures for the diastereoselective alkylation of imines derived from chiral phenylethylamines. It illustrates how to form a chiral imine and subsequently alkylate it to create a new stereocenter with high diastereoselectivity.
Diagram of the Diastereoselective Alkylation Workflow:
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- 8. researchgate.net [researchgate.net]
The Strategic Utility of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride in Modern Synthesis
Introduction: A Chiral Amine of Growing Significance
In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key physicochemical properties. When combined with a chiral amine, a privileged structural motif in a vast number of pharmaceuticals, the resulting building block becomes a powerful tool for medicinal chemists. (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is one such chiral building block, offering a confluence of desirable attributes for the synthesis of complex, high-value molecules.
This guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its inherent properties, provide detailed, field-proven protocols for its application in key synthetic transformations, and discuss the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
The Trifluoromethoxy Advantage: More Than Just a Methyl Group Mimic
The trifluoromethoxy group is often considered a lipophilic bioisostere of a methoxy or even a hydroxyl group. However, its influence extends far beyond simple steric replacement. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the phenyl ring, which in turn affects the reactivity and biological interactions of the parent molecule.[1]
Key advantages conferred by the trifluoromethoxy group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended in-vivo half-life of a drug candidate.[1]
-
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethoxy group reduces the basicity of the amine. This can be advantageous in tuning the pKa of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Unique Conformational Effects: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can impact its binding affinity to a biological target.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C9H11ClF3NO | [2] |
| Molecular Weight | 241.64 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
| Chirality | (S)-enantiomer | [2] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [4] |
Spectroscopic Data (Expected):
| Spectrum | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets), a quartet for the methine proton (CH-NH2), a doublet for the methyl protons (CH3), and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the chiral methine carbon, the methyl carbon, and the carbon of the trifluoromethoxy group (as a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -OCF3 group. |
Safety and Handling:
As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5][6] Handling should be performed in a well-ventilated area or a fume hood.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5]
Core Synthetic Applications: Protocols and Mechanistic Insights
This compound is a versatile building block for the introduction of a chiral ethylamine moiety. Its primary applications lie in amide bond formation and reductive amination reactions.
Application 1: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[6] The following protocol details a robust method for the coupling of this compound with a carboxylic acid using HATU, a highly efficient coupling reagent.[7][8]
Protocol 1: HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. The concentration will depend on the specific substrates but is typically in the range of 0.1-0.5 M.
-
Base Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expert Insights & Causality:
-
Why the Hydrochloride Salt? Amine hydrochlorides are often more stable, crystalline, and less odorous than their free-base counterparts, making them easier to handle and store.
-
The Role of DIPEA: The amine is provided as a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A non-nucleophilic base, such as DIPEA (Hünig's base), is required to neutralize the hydrochloride salt and liberate the free amine in situ.[7] An excess is used to also neutralize the hexafluorophosphate salt formed from HATU.
-
Why HATU? HATU is a highly effective coupling reagent, particularly for less nucleophilic amines or sterically hindered substrates. The electron-withdrawing trifluoromethoxy group reduces the nucleophilicity of the amine, making a potent coupling reagent like HATU a good choice to ensure high conversion.[9][10] It rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Application 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to direct alkylation of amines, which can suffer from over-alkylation.[11] This protocol describes the reaction of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine with an aldehyde in the presence of sodium triacetoxyborohydride.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
Caption: Workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the aldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1.1 eq) followed by DIPEA (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights & Causality:
-
One-Pot Procedure: This reaction is conveniently performed as a one-pot procedure where the imine is formed and reduced in situ.
-
Why Sodium Triacetoxyborohydride? Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[12][13] It is more stable to acidic conditions than sodium borohydride and selectively reduces the iminium ion intermediate in the presence of the starting aldehyde, thus minimizing the formation of alcohol byproducts.[13][14]
-
Solvent Choice: DCE is a preferred solvent for reductive aminations with sodium triacetoxyborohydride as it is aprotic and does not react with the reducing agent.[13]
Application in Drug Development: Synthesis of Pyrrolidine Derivatives
The pyrrolidine ring is a key structural motif in many FDA-approved drugs.[15][16] The chiral amine, (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, can be utilized in the asymmetric synthesis of substituted pyrrolidines via a [3+2] cycloaddition of an azomethine ylide.
Synthetic Scheme Outline:
Caption: Synthesis of chiral pyrrolidines.
This synthetic strategy allows for the creation of highly functionalized pyrrolidines with control over the stereochemistry, which is crucial for their biological activity. The (S)-stereocenter of the starting amine directs the stereochemical outcome of the cycloaddition reaction.
Conclusion
This compound is a valuable and versatile chiral building block for modern organic synthesis. Its unique combination of a stereochemically defined amine and a trifluoromethoxy-substituted aromatic ring provides access to a wide range of complex molecules with desirable pharmaceutical properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development programs.
References
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- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. Reductive amination (reductive alkylation). [Link]
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The Royal Society of Chemistry. Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers. [Link]
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experimental setup for reactions with (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Application Notes & Protocols for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Introduction: The Strategic Value of a Fluorinated Chiral Amine
This compound is a critical chiral building block in modern medicinal and materials chemistry.[1][2] As a primary amine, its core utility lies in its ability to participate in a wide array of carbon-nitrogen bond-forming reactions. The molecule's value is significantly enhanced by two key structural features:
-
Defined Stereochemistry: The (S)-configuration at the α-carbon provides a handle for introducing chirality, which is fundamental for stereoselective synthesis and the biological activity of many pharmaceutical agents.[3]
-
The Trifluoromethoxy (-OCF₃) Group: This substituent imparts unique properties. It is a potent electron-withdrawing group and is highly lipophilic, which can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds.[2]
These attributes make this compound a sought-after intermediate for synthesizing diverse, high-value molecules.[4] This guide provides detailed, field-proven protocols for three of its most common and powerful applications: Amide Bond Formation, Reductive Amination, and its use as a Chiral Resolving Agent.
High-Efficiency Amide Bond Formation via Acyl Fluoride Intermediate
Principle & Rationale: Amide bond formation is one of the most frequently performed reactions in drug development.[5][6] While many coupling reagents exist, challenges can arise with amines that are poor nucleophiles, a potential consequence of the electron-withdrawing -OCF₃ group on the phenyl ring. The protocol detailed here utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and low rate of epimerization, especially with challenging substrates.[6]
The process begins with the in situ liberation of the free amine from its hydrochloride salt using a non-nucleophilic base, Diisopropylethylamine (DIPEA). This is critical to prevent the base from competing with the primary amine in the subsequent coupling reaction. HATU then activates the carboxylic acid, which is subsequently attacked by the free amine to form the target amide.
Experimental Workflow Diagram:
Sources
The Strategic Deployment of (S)-1-(4-(Trluoromethoxy)phenyl)ethanamine Hydrochloride in Modern Medicinal Chemistry
Introduction: A Chiral Amine of Strategic Importance
In the landscape of contemporary drug discovery, the rational design of molecular entities with optimized pharmacological profiles is paramount. Among the vast arsenal of chemical tools available to medicinal chemists, chiral building blocks stand out for their ability to impart stereospecificity, a critical determinant of a drug's interaction with its biological target.[1][2][3] (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has emerged as a particularly valuable chiral amine, offering a unique combination of stereochemical control and advantageous physicochemical properties conferred by the trifluoromethoxy group.[4][5] This guide provides an in-depth exploration of its application in medicinal chemistry, complete with detailed protocols and the scientific rationale underpinning its use.
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is classified as a drug intermediate, serving as a foundational component for the synthesis of various active compounds.[6] Its utility is rooted in two key structural features: the chiral ethylamine moiety and the para-substituted trifluoromethoxy group on the phenyl ring. The (S)-configuration at the chiral center allows for precise three-dimensional orientation of substituents, which is crucial for achieving high-affinity and selective binding to chiral biological targets like enzymes and receptors.[1]
The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a powerful modulator of a drug candidate's properties, often referred to as a "super-methoxy" group due to its enhanced characteristics.[5] Its incorporation into a molecular scaffold can significantly improve the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.
Key Physicochemical Advantages:
-
Enhanced Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a compound's ability to permeate biological membranes, such as the blood-brain barrier.[4][5] This is a critical factor for drugs targeting the central nervous system.
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life and reduced dosing frequency.
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby basic functionalities, such as the primary amine in the title compound. This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
| Property | Impact of Trifluoromethoxy Group | Rationale |
| Lipophilicity (logP) | Increased | The high electronegativity of fluorine atoms leads to a more lipophilic character compared to a methoxy or hydrogen substituent.[4][5] |
| Metabolic Stability | Increased | The high bond dissociation energy of the C-F bond makes the -OCF3 group resistant to oxidative metabolism.[4] |
| pKa of Amine | Decreased | The electron-withdrawing inductive effect of the -OCF3 group reduces the electron density on the amine, lowering its basicity. |
Application in the Synthesis of FAAH Inhibitors
A prominent application of chiral amines with structures similar to this compound is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[7] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders.[8][9]
The peripherally restricted FAAH inhibitor, URB937, is a notable example of a compound where such a chiral amine building block could be utilized.[10][11][12] The (S)-stereochemistry is often crucial for achieving potent and selective inhibition of FAAH.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These are foundational reactions in the construction of more complex drug candidates.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[3] This protocol describes a standard procedure for coupling the title amine with a carboxylic acid using a carbodiimide reagent.
Reaction Scheme:
A representative amide coupling reaction.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Amine Free-Basing (in situ): In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.1 eq) to the solution.
-
Add DIPEA (2.2 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.
-
Activation and Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Rationale for Reagent Choices:
-
EDC/HOBt: This combination is a widely used and efficient system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization.[3]
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.
-
DMF: A polar aprotic solvent that is excellent for dissolving a wide range of reactants and reagents used in amide coupling reactions.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is extensively used in pharmaceutical synthesis.[1][13] This protocol details the reaction of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine with a ketone to form a secondary amine.
Reaction Scheme:
A two-step, one-pot reductive amination process.
Materials:
-
This compound
-
Ketone of interest
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure (One-Pot Method with STAB):
-
To a solution of the ketone (1.0 eq) in anhydrous DCE, add (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine (1.1 eq, used as the free base or generated in situ from the hydrochloride salt with a non-nucleophilic base like DIPEA).
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Rationale for Reagent Choices:
-
STAB: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[14] It is less basic than sodium borohydride, which reduces the likelihood of side reactions.
-
Acetic Acid: Catalyzes the formation of the iminium ion intermediate, which is then reduced by STAB.
-
DCE: A common solvent for STAB-mediated reductive aminations.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its inherent chirality and the advantageous physicochemical properties imparted by the trifluoromethoxy group make it an attractive starting material for the synthesis of novel therapeutics with potentially improved ADME profiles. The protocols detailed herein for amide bond formation and reductive amination represent fundamental transformations that enable the incorporation of this strategic fragment into a diverse range of molecular scaffolds. As the demand for drug candidates with enhanced metabolic stability and tailored lipophilicity continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
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Clapper, J. R., et al. (2010). Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism. Nature Neuroscience, 13(10), 1265-1270. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Organic-Reaction.com. Reductive Amination. [Link]
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analytical methods for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride characterization
An In-Depth Guide to the Analytical Characterization of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Introduction
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry and pharmaceutical development.[1][2] As precursors to more complex active pharmaceutical ingredients (APIs), the unambiguous confirmation of their identity, chemical purity, and, most critically, enantiomeric purity is a prerequisite for any subsequent research, development, or manufacturing activities. The presence of the undesired (R)-enantiomer can lead to different pharmacological or toxicological profiles, making rigorous analytical control essential.[1]
This application note provides a comprehensive overview of the essential analytical methodologies for the complete characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just procedural steps but also the scientific rationale behind the selection of each technique and the interpretation of the resulting data.
Physicochemical Properties and Molecular Structure
A foundational understanding of the molecule's basic properties is the starting point for all analytical work.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | [3] |
| Molecular Formula | C₉H₁₁ClF₃NO | [3][4] |
| Molecular Weight | 241.64 g/mol | [3][4] |
| CAS Number | 1373925-08-6 (for the hydrochloride salt) | [4] |
| Appearance | White to light brown solid | [5] |
Molecular Structure:
Caption: Structure of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Purpose: NMR spectroscopy is the gold standard for unambiguous structure determination of organic molecules.[6] It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H (proton), ¹³C, and ¹⁹F, allowing for the verification of the carbon-hydrogen framework and the presence of the key trifluoromethoxy group.
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This often requires a larger sample amount or a longer acquisition time compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. No special standard is typically required as the CFCl₃ standard is often referenced internally by the spectrometer.
-
Expected Data and Interpretation
-
¹H NMR: The spectrum will exhibit distinct signals corresponding to each unique proton environment.
-
Aromatic Protons: Two sets of doublets between δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton (-CH): A quartet around δ 4.2-4.5 ppm due to coupling with the adjacent methyl protons.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In D₂O, this signal will exchange with deuterium and may disappear.
-
Methyl Protons (-CH₃): A doublet around δ 1.5-1.7 ppm, coupled to the methine proton.
-
-
¹³C NMR: The spectrum will show the expected number of carbon signals. Key signals include the methine carbon, the methyl carbon, the four distinct aromatic carbons, and a characteristic quartet for the trifluoromethoxy carbon due to C-F coupling.[7]
-
¹⁹F NMR: A sharp singlet around δ -58 to -60 ppm is expected, confirming the presence of the -OCF₃ group.[7]
Caption: Workflow for NMR-based structural characterization.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Causality and Purpose: For a chiral molecule, confirming enantiomeric excess (% ee) is paramount. Chiral HPLC is the most widely used and reliable technique for separating enantiomers, allowing for their accurate quantification.[8][9] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column Selection: A polysaccharide-based column, such as a DAICEL CHIRALPAK® or CHIRALCEL® series column (e.g., OD-H, AD-H), is often a successful starting point for chiral amines.[10][11]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) Hexane:IPA.[10] Small amounts of a basic additive (e.g., 0.1% diethylamine) may be required to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions (Example):
-
Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90/10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Expected Data and Interpretation
The analysis of a racemic standard should yield two well-resolved peaks of equal area, corresponding to the (R) and (S) enantiomers. The analysis of the (S)-enantiomer sample should show one major peak corresponding to the (S)-form and, ideally, a very small or non-detectable peak at the retention time of the (R)-enantiomer.
Enantiomeric Excess (% ee) Calculation: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100
Caption: Workflow for Chiral HPLC analysis.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Causality and Purpose: Mass spectrometry is an essential tool for confirming the molecular weight of a compound and, with high-resolution instruments, its elemental formula.[12][13] This provides orthogonal confirmation of the compound's identity.
Experimental Protocol
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. For accurate mass measurement, a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended.[13][14]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (0.1%) can be added to promote ionization.
-
Infusion/Acquisition: The sample can be directly infused into the ESI source or injected via an LC system. Acquire the spectrum in positive ion mode.
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 °C
-
Expected Data and Interpretation
The primary ion observed will be the protonated molecule of the free base, [M+H]⁺.
-
Free Base (C₉H₁₀F₃NO) Molecular Weight: 205.18 g/mol
-
Expected [M+H]⁺ (Monoisotopic): m/z 206.0838
A high-resolution mass spectrometer (HRMS) should measure this mass to within 5 ppm, which allows for the unambiguous confirmation of the elemental formula C₉H₁₁F₃NO⁺. Fragmentation analysis (MS/MS) can provide further structural information by cleaving the molecule at predictable points, such as the loss of the methyl group or cleavage at the benzylic position.[15]
Caption: Workflow for Mass Spectrometry analysis.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Purpose: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[6][16] It serves as an excellent fingerprinting technique to confirm the presence of key structural motifs.
Experimental Protocol
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
KBr Pellet: Alternatively, grind a small amount of sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
-
Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum first, which is then automatically subtracted from the sample spectrum.
Expected Data and Interpretation
The resulting spectrum is a plot of infrared intensity versus wavenumber. Key absorption bands for this compound include:
-
~3200-2800 cm⁻¹: Broad absorption due to N-H stretching of the ammonium salt (-NH₃⁺).
-
~3000-2850 cm⁻¹: C-H stretching from the aliphatic methyl and methine groups.
-
~1610, 1515, 1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1250-1150 cm⁻¹: A series of very strong and characteristic bands corresponding to the C-F and C-O-C stretching vibrations of the trifluoromethoxy (-OCF₃) group.[17]
Caption: Workflow for FTIR analysis.
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of multiple analytical techniques. NMR spectroscopy provides definitive structural confirmation, while mass spectrometry verifies the molecular weight and elemental composition. FTIR spectroscopy offers rapid identification of key functional groups. Crucially, chiral HPLC delivers an accurate and precise measure of enantiomeric purity, a critical quality attribute for this chiral building block. The combined data from these methods provide a robust and self-validating analytical package, ensuring the material's identity, purity, and suitability for its intended use in research and drug development.
References
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Available at: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health. Available at: [Link]
-
Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. Available at: [Link]
-
1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride. PubChem. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]
-
Supporting Information for general experimental procedure and spectroscopic data. The Royal Society of Chemistry. Available at: [Link]
-
2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. PubChem. Available at: [Link]
-
Supporting Information For: S1. DOI. Available at: [Link]
-
A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry. Available at: [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
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(R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Hangzhou LZ Chemical Co., Ltd. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. ScienceDirect. Available at: [Link]
-
High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. National Institutes of Health. Available at: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. National Institutes of Health. Available at: [Link]
-
Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. National Institutes of Health. Available at: [Link]
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A Validated Stability-Indicating HPLC Method for Purity and Enantiomeric Separation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
An Application Note for Drug Development Professionals
Abstract
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical agents. Its chemical and enantiomeric purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents two robust high-performance liquid chromatography (HPLC) methods for the comprehensive purity assessment of its hydrochloride salt. A reversed-phase (RP-HPLC) method has been developed and validated for the quantification of process-related impurities and degradation products, establishing it as a stability-indicating method. Additionally, a chiral HPLC method is detailed for the accurate determination of its enantiomeric purity. Both methods have been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1][2][3][4]
Introduction and Scientific Rationale
The trifluoromethoxy functional group is increasingly utilized in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl serves as a key intermediate whose stereochemical integrity must be maintained throughout the manufacturing process. The presence of the unwanted (R)-enantiomer or other process-related impurities can lead to altered pharmacological profiles or unforeseen toxicity.
Therefore, robust analytical methods are required to control the quality of this starting material. The methods presented herein are designed based on fundamental chromatographic principles to provide orthogonal and reliable data for quality control and stability testing.
-
Rationale for Reversed-Phase HPLC (RP-HPLC): For the analysis of related substances and degradation products, RP-HPLC is the industry standard. A C18 stationary phase provides excellent hydrophobic retention for the aromatic amine, while a gradient elution using a buffered mobile phase ensures sharp peak shapes and resolution from potential impurities of varying polarity.[3] The development of a stability-indicating method, proven through forced degradation studies, is mandated by regulatory bodies to ensure that any significant degradants formed during storage can be detected.[5][6][7][8]
-
Rationale for Chiral HPLC: To resolve enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are highly effective for separating the enantiomers of primary amines like the target analyte.[9][10] These separations are typically achieved in normal-phase mode (e.g., hexane/alcohol mixtures), which often provides superior selectivity compared to reversed-phase conditions for this class of compounds.
Analytical Method Workflow
The overall strategy for the complete purity determination involves a two-pronged approach: assessing chemical purity via a stability-indicating RP-HPLC method and confirming enantiomeric purity with a dedicated chiral HPLC method.
Caption: Workflow for complete purity analysis.
Method 1: Purity by Stability-Indicating RP-HPLC
This method is designed for the quantitative determination of related substances and performance of forced degradation studies.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (80:20, v/v) |
Protocol: Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
-
System Suitability: Ensure the system meets the criteria outlined in the validation section before proceeding with analysis.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[7][11] A general approach involves exposing the analyte to stress conditions to achieve 5-20% degradation.[7]
-
Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve sample in 0.1 M NaOH and heat at 60 °C for 8 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 12 hours.
-
Thermal Degradation: Expose solid sample to 80 °C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days.
Method 2: Enantiomeric Purity by Chiral HPLC
This method is designed for the specific separation and quantification of the (R)-enantiomer from the desired (S)-enantiomer.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Daicel CHIRALPAK® IA, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Protocol: Sample and Standard Preparation
-
Racemic Standard (0.5 mg/mL): Accurately weigh approximately 5 mg of a racemic mixture of 1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. This is used to confirm the elution order and establish resolution.
-
Sample Solution (0.5 mg/mL): Prepare the (S)-enantiomer test sample in the same manner as the Racemic Standard.
-
System Suitability: The resolution between the (S) and (R) enantiomer peaks in the racemic standard injection must be ≥ 1.5.
Method Validation Protocol
The RP-HPLC method was fully validated according to ICH Q2(R1) guidelines.[1][4] Validation ensures the analytical procedure is suitable for its intended purpose.
Caption: Inter-relationship of ICH validation parameters.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte peak. Peak Purity > 990. | Passed. Method is stability-indicating. |
| Linearity (LOQ to 150%) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy (Recovery) | 98.0% - 102.0% recovery | 99.2% - 101.5% |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.45% |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 0.82% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05% of nominal concentration |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.015% of nominal concentration |
| Robustness | RSD ≤ 2.0% for varied conditions | Passed. |
Conclusion
The analytical methods detailed in this application note are demonstrated to be suitable for their intended purpose. The RP-HPLC method is specific, linear, accurate, precise, and robust, qualifying it as a stability-indicating method for the purity analysis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. The complementary chiral HPLC method provides excellent resolution of the enantiomers, allowing for precise control of the stereochemical purity. These protocols provide a comprehensive quality control strategy for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.
References
-
International Council for Harmonisation. (2023). ICH Q2(R2): Validation of Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Patel, K., et al. (2021). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 26(15), 4537. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For: S1. [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 2(4). [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Singh, R. & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]
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Comprehensive NMR Spectroscopic Analysis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: A Detailed Guide for Pharmaceutical and Chemical Researchers
Introduction: The Significance of Chiral Amines in Drug Development
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral primary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical configuration and the presence of a trifluoromethoxy group can significantly influence the pharmacological and pharmacokinetic properties of the final drug product. Therefore, unambiguous structural elucidation and determination of enantiomeric purity are paramount in the drug development process. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for these critical quality assessments.
This comprehensive guide provides detailed application notes and protocols for the complete NMR spectroscopic characterization of this compound, encompassing ¹H, ¹³C, and ¹⁹F NMR. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to ensure the identity, purity, and stereochemical integrity of this important chiral intermediate.
Molecular Structure and Key NMR-Active Nuclei
The chemical structure of this compound presents several key features for NMR analysis: a chiral center, an aromatic ring with a trifluoromethoxy substituent, and an ethylamine side chain. The primary nuclei of interest are ¹H, ¹³C, and ¹⁹F.
Caption: Molecular structure of this compound with key atoms highlighted.
Part 1: Standard ¹H, ¹³C, and ¹⁹F NMR Analysis
This section details the protocols for acquiring standard one-dimensional NMR spectra for structural verification.
Experimental Protocol: Sample Preparation and Data Acquisition
Rationale for Solvent Selection: The hydrochloride salt of the amine may exhibit limited solubility in standard non-polar NMR solvents like chloroform-d (CDCl₃). Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are generally good choices due to their polarity. For quantitative purposes, using alkaline deuterated methanol can be advantageous as it neutralizes the HCl salt in situ, improving solubility and reducing signal drift.[1][2]
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are transferred.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
Caption: General workflow for NMR analysis.
Expected Chemical Shifts and Coupling Constants
The following tables summarize the anticipated chemical shifts (δ) and coupling constants (J) for the key nuclei. These values are based on typical ranges for similar chemical environments and should be used as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Data
| Proton(s) | Multiplicity | Approximate δ (ppm) | Coupling Constant (J) in Hz |
| CH₃ | Doublet | 1.5 - 1.7 | J(H,H) ≈ 7 Hz |
| CH | Quartet | 4.3 - 4.5 | J(H,H) ≈ 7 Hz |
| Aromatic (ortho to -CH) | Doublet | 7.4 - 7.6 | J(H,H) ≈ 8-9 Hz |
| Aromatic (ortho to -OCF₃) | Doublet | 7.2 - 7.4 | J(H,H) ≈ 8-9 Hz |
| NH₃⁺ | Broad Singlet | Variable (solvent dependent) | - |
Table 2: Predicted ¹³C NMR Data
| Carbon(s) | Approximate δ (ppm) |
| CH₃ | 20 - 25 |
| CH | 50 - 55 |
| Aromatic (C-CH) | 135 - 140 |
| Aromatic (CH ortho to -CH) | 127 - 130 |
| Aromatic (CH ortho to -OCF₃) | 120 - 123 |
| Aromatic (C-OCF₃) | 148 - 152 |
| OCF₃ | 119 - 122 (quartet, ¹J(C,F) ≈ 255-260 Hz) |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine(s) | Multiplicity | Approximate δ (ppm) |
| OCF₃ | Singlet | -57 to -59 |
Part 2: Determination of Enantiomeric Purity using Chiral Solvating Agents
In an achiral solvent, the NMR spectra of enantiomers are identical. To determine the enantiomeric purity, it is necessary to create a diastereomeric environment. This can be achieved non-covalently by using a chiral solvating agent (CSA).[3]
Principle of Chiral Recognition with CSAs
A chiral solvating agent, such as (R)- or (S)-BINOL (1,1'-bi-2-naphthol), interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum, allowing for their quantification.[1]
Experimental Protocol: Enantiomeric Purity Analysis
-
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a non-polar deuterated solvent, typically CDCl₃.
-
Add an equimolar amount of a suitable chiral solvating agent (e.g., (R)-BINOL). The optimal ratio may need to be determined empirically.
-
-
Mixing: Cap the NMR tube and shake for approximately 30 seconds to ensure the formation of the diastereomeric complexes.[3]
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals of the protons near the chiral center (the CH and CH₃ groups), as these are most likely to show separation.
-
Quantification: Integrate the separated signals corresponding to the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100
Caption: Formation of diastereomeric complexes for chiral resolution.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The structural assignment from ¹H, ¹³C, and ¹⁹F NMR should be internally consistent. For instance, the number of signals in the ¹³C spectrum should match the number of non-equivalent carbons in the molecule. In the chiral purity assessment, the use of the opposite enantiomer of the chiral solvating agent should result in an inversion of the relative chemical shifts of the analyte's enantiomeric signals, confirming the validity of the assignment.
Conclusion
This application note provides a robust framework for the comprehensive NMR analysis of this compound. By following these detailed protocols, researchers can confidently verify the structure, assess the purity, and accurately determine the enantiomeric excess of this vital pharmaceutical intermediate, ensuring the quality and integrity of their materials for drug discovery and development.
References
-
Samuels, G. J., & Wang, Y. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]
-
ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]
Sources
in vitro assay development with (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Application Note & Protocols
Title: A Strategic Workflow for the In Vitro Pharmacological Characterization of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride as a Putative Trace Amine-Associated Receptor 1 (TAAR1) Agonist
Abstract
This compound is a chiral phenethylamine derivative, a structural class known for its interaction with monoaminergic systems. Its chemical architecture strongly suggests potential activity as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) implicated in the modulation of dopamine, serotonin, and glutamate neurotransmission.[1][2] As TAAR1 is a promising therapeutic target for schizophrenia and other psychiatric disorders, a robust in vitro characterization of novel ligands is a critical step in early drug discovery.[1][3] This guide provides a comprehensive, tiered workflow for researchers to elucidate the pharmacological profile of this compound, moving from initial target binding confirmation to detailed functional characterization and selectivity assessment. We present detailed, self-validating protocols for radioligand binding assays, cell-based functional cAMP assays, and strategies for investigating potential allosteric effects, complete with data interpretation, quality control, and troubleshooting.
Introduction and Target Rationale
The compound this compound belongs to the β-phenethylamine class. Endogenous molecules of this class, such as β-phenethylamine itself and p-tyramine, are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[4] TAAR1 is a rhodopsin-like GPCR that, upon activation, primarily couples to the Gs alpha subunit (Gαs) to stimulate adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[5][6]
This signaling cascade positions TAAR1 as a critical modulator of monoaminergic systems, and its activation has been shown to reduce the firing rate of dopaminergic neurons.[7] Consequently, TAAR1 agonists are being investigated as a novel class of antipsychotics that may offer therapeutic benefits without the side effects associated with direct dopamine D2 receptor blockade.[8] Given the structural similarity of this compound to known TAAR1 agonists, a systematic in vitro evaluation is warranted. This document outlines a logical, multi-tiered approach to define its interaction with TAAR1.
The Assay Development & Characterization Cascade
A tiered approach ensures a cost-effective and scientifically rigorous evaluation, where each stage provides the necessary confidence to proceed to the next. Our workflow is designed to first confirm interaction with the target (Binding), then to characterize the nature of that interaction (Function), and finally to ensure its specificity (Selectivity).
Figure 1: A tiered experimental workflow for characterizing a novel compound.
Tier 1 Protocol: Radioligand Binding Assay
This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the TAAR1 receptor, allowing for the determination of the compound's binding affinity (Ki).[9][10]
Principle of the Assay
The assay relies on the principle of competition. A constant concentration of a radiolabeled ligand (e.g., [³H]-EPPTB, a known TAAR1 antagonist) is incubated with a membrane preparation expressing TAAR1. In parallel wells, increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a measurable decrease in radioactivity bound to the membranes.
Figure 3: Simplified TAAR1 Gs-coupled signaling pathway leading to cAMP production.
Protocol 2.1: cAMP Accumulation Assay
-
Cell Plating: Seed HEK293 cells stably expressing human TAAR1 into 384-well assay plates at an optimized density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Add serial dilutions of the test compound (and a reference agonist like β-phenethylamine as a positive control).
-
Incubation: Incubate the plate for 30 minutes at room temperature or 37°C.
-
Cell Lysis & Detection: Add the detection reagents as per the manufacturer's protocol (e.g., for an HTRF kit, this would be the cAMP-d2 and anti-cAMP antibody solutions). [11]This step typically includes a cell lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy). [12]
Data Analysis and Interpretation
The combined data from the binding and functional assays provide a comprehensive pharmacological profile.
| Parameter | Assay | Description | Example Interpretation |
| Ki | Radioligand Binding | Binding Affinity. The concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Ki indicates higher affinity. | A Ki of 50 nM indicates strong binding to the TAAR1 receptor. |
| EC₅₀ | cAMP Functional Assay | Potency. The concentration of the agonist that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ indicates higher potency. | An EC₅₀ of 150 nM shows the compound is a potent activator of TAAR1 signaling. |
| Eₘₐₓ | cAMP Functional Assay | Efficacy. The maximum response achievable by the agonist, typically expressed as a percentage of the response to a known full agonist. | An Eₘₐₓ of 95% (relative to β-phenethylamine) suggests the compound is a full agonist. An Eₘₐₓ of 40% would classify it as a partial agonist. |
Advanced Characterization & Assay Validation
Investigating Allosteric Modulation
An allosteric modulator binds to a site on the receptor distinct from the primary (orthosteric) site, altering the affinity or efficacy of the orthosteric ligand. [13][14]To test for this, perform a full dose-response curve of a known TAAR1 agonist (e.g., β-phenethylamine) in the absence and presence of fixed concentrations of the test compound.
-
Positive Allosteric Modulator (PAM): Will shift the agonist's dose-response curve to the left (increase in potency) and/or increase the Eₘₐₓ.
-
Negative Allosteric Modulator (NAM): Will shift the agonist's dose-response curve to the right (decrease in potency) and/or decrease the Eₘₐₓ. [13]
Assay Validation and Quality Control
For robust and reproducible results, assays must be validated. [15][16]For high-throughput screening (HTS), the Z'-factor is a critical metric of assay quality.
Z'-Factor Calculation: Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control (e.g., max concentration of reference agonist).
-
μₙ and σₙ are the mean and standard deviation of the negative control (vehicle).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS. |
| 0 to 0.5 | Marginal assay, may require optimization. |
| < 0 | Unsuitable assay. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell plating; Pipetting errors; Poor reagent mixing. | Ensure uniform cell suspension before plating; Use calibrated pipettes and proper technique; Vortex reagents thoroughly before use. [17] |
| Low signal window (Low Z') | Low receptor expression; Degraded reagents; Suboptimal agonist concentration. | Verify receptor expression in the cell line; Use fresh reagents and avoid freeze-thaw cycles; Perform a full dose-response to confirm the use of an optimal positive control concentration. [18] |
| No response to test compound | Compound is inactive; Compound has low solubility or has precipitated; Incorrect compound concentration. | Re-evaluate hypothesis; Check compound solubility in assay buffer, consider using DMSO (ensure final concentration is <0.5%); Confirm stock concentration and dilution series accuracy. [17] |
| High non-specific binding (Binding Assay) | Radioligand is "sticky"; Insufficient washing; Filter mats not properly pre-treated. | Include a detergent (e.g., 0.1% BSA) in the assay buffer; Increase the number and volume of washes; Ensure filter mats are fully soaked in PEI solution. |
Conclusion
This application note provides a systematic and robust framework for the in vitro characterization of this compound. By following this tiered approach—confirming binding affinity, quantifying functional potency and efficacy, and assessing selectivity—researchers can build a comprehensive pharmacological profile of the compound. These detailed, validated protocols are designed to generate high-quality, reproducible data essential for advancing promising molecules in the drug discovery pipeline for TAAR1-targeted therapeutics.
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
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Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. doi: 10.1007/978-1-61779-126-0_8. Retrieved from [Link]
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Maguire, J. J., & Davenport, A. P. (2011). Radioligand Binding Methods for Membrane Preparations and Intact Cells. In J. M. Walker (Ed.), The Receptors. Humana Press. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(2), C331-C339. Retrieved from [Link]
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Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
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Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Retrieved from [Link]
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Li, Z., et al. (2023). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 66(16), 11135-11157. doi: 10.1021/acs.jmedchem.3c00898. Retrieved from [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. doi: 10.1517/17460441.2011.537322. Retrieved from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
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An, S. S., & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2023). Which in vitro assay can I use to know if the tested compound acts as an allosteric inhibitor of GPCR? Retrieved from [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. Retrieved from [Link]
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Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
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R Discovery. (2010). Fluorescence polarization assays in small molecule screening. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]
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Gregory, K. J., & Conn, P. J. (2016). Drug Design Strategies for GPCR Allosteric Modulators. PMC - NIH. Retrieved from [Link]
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BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Queen's University Belfast. (n.d.). In silico and vitro mapping of allosteric sites in GPCRs. Retrieved from [Link]
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InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]
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Valant, C., et al. (2012). Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. ResearchGate. Retrieved from [Link]
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Gerasimov, A. S., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders. PMC - NIH. Retrieved from [Link]
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GEN (Genetic Engineering & Biotechnology News). (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. Retrieved from [Link]
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Gerasimov, A. S., et al. (2022). Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders. PubMed. Retrieved from [Link]
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Ecker, A. M., et al. (2016). Avenues for the Development of Therapeutics That Target Trace Amine Associated Receptor 1 (TAAR1). PubMed Central. Retrieved from [Link]
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Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. PMC - NIH. Retrieved from [Link]
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Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Retrieved from [Link]
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Cichero, E., & Tonelli, M. (2023). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. Retrieved from [Link]
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Gerasimov, A. S., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders. NIH. Retrieved from [Link]
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Miller, G. M. (2011). Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. PMC - PubMed Central. Retrieved from [Link]
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Zhang, R., & Xie, X. (2012). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Retrieved from [Link]
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Gainetdinov, R. R., et al. (2018). TAAR1 and CNS Function. Frontiers in Pharmacology. Retrieved from [Link]
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Potvin, S., & Stip, E. (2022). Trace amine-associated receptor 1 (TAAR1) agonism as a new treatment strategy for schizophrenia and related disorders. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: A Key Pharmaceutical Intermediate
Introduction: The Significance of Chiral Amines in Drug Development
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a critical chiral building block in the synthesis of a variety of pharmacologically active molecules.[1] The incorporation of the trifluoromethoxy group can enhance key drug properties such as metabolic stability and lipophilicity, making this intermediate highly valuable in modern medicinal chemistry. As with many pharmaceuticals, the stereochemistry of the amine is often paramount to its biological activity, necessitating the production of the single (S)-enantiomer to ensure target specificity and minimize off-target effects.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, chiral resolution, and analytical characterization of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific principles underpinning each step.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₁ClF₃NO |
| Molecular Weight | 241.64 g/mol [2][3] |
| Appearance | Solid[3] |
| CAS Number | 1391540-47-8[3] |
Synthetic Workflow Overview
The overall strategy for obtaining enantiomerically pure this compound involves a two-stage process. First, the racemic amine is synthesized, followed by a classical chiral resolution to isolate the desired (S)-enantiomer.
Sources
Advanced Synthetic Methodologies in Agrochemical Development: Application Notes and Protocols
Introduction: The Crucial Role of Synthesis in Modern Agriculture
The ever-increasing global population and the escalating challenges of climate change place immense pressure on the agricultural sector to enhance crop yields and ensure food security. Agrochemicals, including herbicides, insecticides, and fungicides, are indispensable tools for modern farming, protecting crops from pests and diseases that would otherwise devastate harvests. The efficacy, selectivity, and environmental profile of these essential products are intrinsically linked to the sophistication of the chemical synthesis routes used in their discovery and large-scale production.
Historically, the synthesis of agrochemicals often involved multi-step, low-yielding processes that generated significant chemical waste. However, the field of synthetic organic chemistry has undergone a profound transformation, with the development of powerful new methodologies that offer unprecedented levels of efficiency, precision, and sustainability. These advanced techniques not only streamline the production of existing agrochemicals but also open up new avenues for the discovery of novel active ingredients with improved modes of action and enhanced safety profiles.
This technical guide is designed for researchers, scientists, and drug development professionals in the agrochemical industry. It provides a detailed exploration of several cutting-edge synthetic methodologies that are revolutionizing the way we create the next generation of crop protection agents. For each technique, we will delve into the underlying mechanistic principles, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for the synthesis of relevant agrochemical compounds.
Flow Chemistry: Intensifying Agrochemical Synthesis
Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for agrochemical production which often deals with large-scale and exothermic reactions.[1] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating the risks associated with highly exothermic reactions.[1]
Application Note: Continuous Flow Synthesis of the Fungicide Hymexazol
Hymexazol is a systemic soil fungicide effective against diseases caused by Fusarium, Aphanomyces, and Pythium species. Its synthesis involves the condensation of ethyl acetoacetate with hydroxylamine, a reaction that can be significantly optimized using a continuous flow process. The flow synthesis of Hymexazol dramatically reduces reaction times and inhibits the formation of side products, leading to a higher overall yield and purity.[2]
Quantitative Data Summary: Batch vs. Flow Synthesis of Hymexazol
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Reaction Time | >10 hours | ~18 minutes |
| Yield | Variable, often lower | Up to 86% |
| Purity | Requires extensive purification | High purity (e.g., 99%) |
| Safety | Risk of thermal runaway | Enhanced safety, better heat control |
| Scalability | Challenging | Readily scalable |
Experimental Workflow: Continuous Flow Synthesis of Hymexazol
The following diagram illustrates the setup for the continuous flow synthesis of Hymexazol.
Caption: Workflow for the continuous flow synthesis of Hymexazol.
Protocol: Continuous Flow Synthesis of Hymexazol
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide solution in ethylene glycol
-
Concentrated hydrochloric acid
-
Continuous flow reactor system with pumps, mixers, and coil reactors
Procedure:
-
Set up the continuous flow reactor system as depicted in the workflow diagram.
-
Prepare separate solutions of ethyl acetoacetate, hydroxylamine hydrochloride, and sodium ethoxide.
-
Using precision pumps, introduce the three reagent streams into the first T-mixer at controlled flow rates.
-
The combined stream flows through the first coil reactor, where the formation of the hydroxamic acid intermediate occurs. The residence time in this coil is optimized for complete conversion.
-
The output from the first coil is then mixed with a stream of concentrated hydrochloric acid in the second T-mixer.
-
This mixture passes through the second coil reactor to facilitate the cyclization and formation of Hymexazol.
-
The final product stream is collected from the reactor outlet.
-
The collected solution is then subjected to downstream processing, such as extraction and purification, to isolate pure Hymexazol. A scaled-up reactor configuration has been shown to produce 1.7 kg of Hymexazol with 99% purity in just 3.5 hours.[3]
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures which are prevalent in many agrochemicals.[4] This reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials have made it a cornerstone of modern organic synthesis.[4]
Application Note: Synthesis of the Fungicide Boscalid
Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI). A key step in its synthesis is a Suzuki-Miyaura cross-coupling to form the biphenyl core of the molecule.[6][7] This reaction typically involves the coupling of 2-chloronitrobenzene with 4-chlorophenylboronic acid.[2] The efficiency of this step is crucial for the overall yield and cost-effectiveness of Boscalid production.
Quantitative Data Summary: Suzuki-Miyaura Coupling for Boscalid Synthesis
| Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2 wt% TPGS-750-M in H₂O | K₃PO₄·H₂O | 45 | 98 | [2] |
| Pd(PPh₃)₄ | Ethanol/Water | Na₂CO₃ | 80 | 82 | [7] |
| Pd(PPh₃)₄ | tert-Butanol/Water | K₃PO₄ | 160 | up to 99 | [8] |
Experimental Workflow: Suzuki-Miyaura Coupling for a Boscalid Intermediate
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-amino-4'-chlorobiphenyl (Boscalid Intermediate) via a One-Pot Suzuki-Miyaura Coupling and Nitro Reduction
Materials:
-
2-Chloronitrobenzene
-
4-Chlorophenylboronic acid
-
Potassium phosphate monohydrate (K₃PO₄·H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
TPGS-750-M (a surfactant)
-
Carbonyl iron powder (CIP)
-
Ammonium chloride (NH₄Cl)
-
Argon gas
-
Degassed water
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv).[6]
-
Add an aqueous solution of 2 wt % TPGS-750-M surfactant.[6]
-
Evacuate the vessel and backfill with argon. Repeat this cycle three times.[2]
-
Add a pre-made solution of the palladium catalyst (e.g., 0.07 mol% Pd(OAc)₂ with SPhos ligand) in an appropriate solvent.[6]
-
Stir the reaction mixture at 45°C until the Suzuki-Miyaura coupling is complete, monitoring the progress by TLC or GC-MS.[6]
-
To the same reaction vessel, add carbonyl iron powder (5.0 equiv) and ammonium chloride (3.0 equiv).[6]
-
Continue stirring at 45°C for approximately 12 hours to facilitate the reduction of the nitro group to an amine.[6]
-
After the reduction is complete, the reaction mixture is worked up by extraction with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude 2-amino-4'-chlorobiphenyl, which can be further purified if necessary.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds.[9] It is particularly valuable for the synthesis of diaryl ethers, which are important structural motifs in many herbicides and other agrochemicals.[10] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, more efficient catalytic systems using copper(I) salts and various ligands.[9]
Application Note: Synthesis of Diaryl Ether Herbicides
Diaryl ether herbicides, such as oxyfluorfen and fomesafen, are a significant class of agrochemicals used for broadleaf weed control. The synthesis of these compounds relies heavily on the Ullmann condensation to construct the crucial diaryl ether linkage. The reaction typically involves the coupling of a substituted phenol with an activated aryl halide in the presence of a copper catalyst.[10]
Quantitative Data Summary: Ullmann Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | 4-Methoxyphenol | CuI / N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80 | 95 |
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ | K₂CO₃ | Toluene | 110 | 90 |
| 4-Chloronitrobenzene | Phenol | CuBr | K₂CO₃ | Pyridine | 150-200 | Good |
Experimental Workflow: Ullmann Condensation for Diaryl Ether Synthesis
Caption: General workflow for an Ullmann diaryl ether synthesis.
Protocol: General Procedure for Ullmann Diaryl Ether Synthesis
Materials:
-
Aryl halide (e.g., 4-chloronitrobenzene)
-
Phenol
-
Copper(I) bromide (CuBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous pyridine
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel equipped with a condenser and magnetic stirrer, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) bromide (0.1 equiv).
-
Evacuate the vessel and backfill with an inert gas (nitrogen or argon).
-
Add anhydrous pyridine via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble salts.
-
The filtrate is then subjected to an aqueous workup, typically by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude diaryl ether can be purified by distillation, crystallization, or column chromatography.
Click Chemistry: Modular Synthesis of Novel Agrochemicals
"Click chemistry" is a concept introduced by K.B. Sharpless that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[11] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[12] This reaction is incredibly robust and can be performed in a variety of solvents, including water, and is tolerant of a wide range of functional groups.[13] These features make click chemistry an ideal tool for the rapid synthesis and screening of new agrochemical candidates.[14]
Application Note: Synthesis of Triazole-Containing Fungicides
The 1,2,3-triazole moiety is a common scaffold in many biologically active compounds, including fungicides. The CuAAC reaction provides a highly efficient and modular approach to synthesize libraries of triazole-containing compounds for screening against fungal pathogens. By "clicking" together various azide and alkyne building blocks, researchers can rapidly explore the structure-activity relationships and identify potent new antifungal agents.[14]
Quantitative Data Summary: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |
| Propargyl alcohol | 1-Azidoadamantane | CuI | THF | Room Temp | 92 |
| 1-Ethynyl-4-fluorobenzene | 2-Azido-5-chloropyridine | [Cu(PPh₃)₃Br] | Toluene | 80 | 88 |
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General workflow for a CuAAC 'click' reaction.
Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-triazole
Materials:
-
Terminal alkyne (1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne and the organic azide in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate pentahydrate. The reaction mixture will typically turn a heterogeneous green/yellow color.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude triazole product is often of high purity and may be purified further by crystallization or column chromatography if necessary.
Photoredox Catalysis: Harnessing Light for Agrochemical Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis.[15] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions.[16] This approach enables a wide range of transformations that are often difficult to achieve using traditional thermal methods, including C-H functionalization and trifluoromethylation, which are of great interest in agrochemical development.[15]
Application Note: Trifluoromethylation of Agrochemical Scaffolds
The trifluoromethyl (CF₃) group is a valuable substituent in agrochemicals as it can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity.[15] Photoredox catalysis provides a mild and efficient method for the direct introduction of the CF₃ group onto various organic molecules, including heterocyclic scaffolds commonly found in agrochemicals.[16]
Quantitative Data Summary: Photoredox-Catalyzed α-Trifluoromethylation of Carbonyls
| Carbonyl Substrate | Trifluoromethylating Agent | Photocatalyst | Base | Solvent | Yield (%) |
| Silyl enol ether of Acetophenone | CF₃I | [Ru(bpy)₃]Cl₂ | Hünig's base | DMF | 92 |
| Silyl enol ether of Cyclohexanone | CF₃I | [Ru(bpy)₃]Cl₂ | Hünig's base | DMF | 84 |
| Silyl ketene acetal of Methyl Isobutyrate | CF₃I | [Ru(bpy)₃]Cl₂ | Et₃N | MeCN | 86 |
Experimental Workflow: Photoredox-Catalyzed Trifluoromethylation
Caption: General workflow for a photoredox-catalyzed trifluoromethylation.
Protocol: One-Pot α-Trifluoromethylation of a Ketone
Materials:
-
Ketone (e.g., acetophenone) (1.0 equiv)
-
Trifluoromethyl iodide (CF₃I) (1.5 equiv)
-
[Ru(bpy)₃]Cl₂ (photocatalyst) (1 mol%)
-
Hünig's base (N,N-Diisopropylethylamine) (2.0 equiv)
-
Silylating agent (e.g., TMS-Cl) (1.5 equiv)
-
Anhydrous DMF
-
Blue LED light source
-
Argon gas
Procedure:
-
To an oven-dried reaction vial, add the ketone, silylating agent, and Hünig's base in anhydrous DMF. Stir at room temperature to form the silyl enol ether in situ.
-
To this mixture, add the photocatalyst [Ru(bpy)₃]Cl₂ and the trifluoromethylating agent (CF₃I).
-
Seal the vial and degas the solution by bubbling with argon for 10-15 minutes.
-
Place the reaction vial in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-trifluoromethylated ketone.
C-H Activation/Annulation: A Step-Economic Approach to Heterocycles
Direct C-H activation has emerged as a powerful strategy for the construction of complex molecules, as it avoids the need for pre-functionalized starting materials, thus leading to more atom- and step-economic synthetic routes.[17] When combined with an annulation (ring-forming) reaction, C-H activation provides a highly efficient means of synthesizing heterocyclic compounds, which are prevalent in agrochemicals. Rhodium(III)-catalyzed C-H activation/annulation cascades are particularly noteworthy for their ability to construct a variety of nitrogen-containing heterocycles.[18][19]
Application Note: Synthesis of Fused-Ring Insecticides
Many modern insecticides feature complex, fused heterocyclic ring systems. C-H activation/annulation reactions offer a convergent and efficient strategy for the synthesis of these intricate molecular architectures. For example, the synthesis of quinolizinone and indolizine scaffolds, which are present in various biologically active compounds, can be achieved through Rh(III)-catalyzed C-H activation of enamides followed by annulation with triazoles.[18]
Quantitative Data Summary: Rh(III)-Catalyzed C-H Activation/Annulation
| Enamide Substrate | Annulation Partner | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |
| N-Vinylacetamide | 1-Sulfonyl-1,2,3-triazole | [RhCpCl₂]₂ / AgSbF₆ | NaOAc | DCE | 80 | 85 |
| N-Phenyl-N-vinylacetamide | 1-Sulfonyl-1,2,3-triazole | [RhCpCl₂]₂ / AgSbF₆ | NaOAc | DCE | 80 | 78 |
| N-(prop-1-en-2-yl)acetamide | 1-Sulfonyl-1,2,3-triazole | [RhCp*Cl₂]₂ / AgSbF₆ | NaOAc | DCE | 80 | 91 |
Experimental Workflow: Rh(III)-Catalyzed C-H Activation/Annulation
Caption: General workflow for a Rh(III)-catalyzed C-H activation/annulation.
Protocol: Synthesis of a Quinolizinone Derivative
Materials:
-
Enamide (1.0 equiv)
-
1-Sulfonyl-1,2,3-triazole (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Sodium acetate (NaOAc) (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Nitrogen or Argon gas
Procedure:
-
To a sealed tube, add the enamide, 1-sulfonyl-1,2,3-triazole, [RhCp*Cl₂]₂, AgSbF₆, and sodium acetate.
-
Evacuate the tube and backfill with an inert gas.
-
Add anhydrous DCE via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired quinolizinone derivative.
Conclusion
The synthetic methodologies presented in this guide represent a paradigm shift in the field of agrochemical research and development. By embracing these innovative techniques, scientists can accelerate the discovery of new active ingredients, optimize the production of existing products, and develop more sustainable and environmentally friendly manufacturing processes. The ability to construct complex molecular architectures with high precision and efficiency is paramount to addressing the ongoing challenges in global agriculture. As we continue to push the boundaries of chemical synthesis, the development of even more powerful and selective methods will undoubtedly play a pivotal role in shaping the future of crop protection and ensuring a stable and abundant food supply for a growing world.
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Recent advances in the synthesis of nitrogen heterocycles via Rh(III)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Trifluoromethylation by Visible‐Light‐Driven Photoredox Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. (n.d.). Chemical Communications. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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- 11. Valorization of Agro-Food Plant Wastes: Bioactive Compound Profiles and Biotechnological Potential of Twenty Crops | MDPI [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis. Chiral amines are essential building blocks in the pharmaceutical industry, and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, in particular, is a key intermediate for various active pharmaceutical ingredients (APIs).[1][2] Its synthesis, while conceptually straightforward via asymmetric reductive amination, presents several challenges that can impact yield, purity, and enantioselectivity.
This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues encountered during the synthesis.
Overview of the Core Synthetic Pathway
The most direct and industrially relevant method for synthesizing chiral primary amines like the target molecule is through the direct asymmetric reductive amination (DARA) of the corresponding prochiral ketone, 4'-(trifluoromethoxy)acetophenone.[2][3][4] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced enantioselectively by a chiral catalyst in the presence of a reducing agent, typically hydrogen gas.[5][6]
Caption: General workflow for the synthesis of the target hydrochloride salt.
Troubleshooting Guide
Question 1: My reaction shows low conversion or has stalled. What are the likely causes and how can I improve the yield?
This is a common issue in reductive aminations, often stemming from the equilibrium nature of imine formation or catalyst inefficiency.[6]
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of the ketone and ammonia source is a reversible reaction, and the equilibrium often does not favor the imine, especially when water is generated.[6]
-
Causality: The presence of water can hydrolyze the imine back to the ketone and prevent the reaction from reaching completion.
-
Solution: While removing water can be challenging in a high-pressure one-pot DARA process, ensuring anhydrous solvents and reagents is critical. Using an ammonia source like ammonium acetate (NH₄OAc) can be beneficial as the acetate anion can act as a general base to facilitate imine formation.[3]
-
-
Catalyst Activity and Loading: The choice of catalyst and its loading are paramount. Transition-metal catalysts (e.g., Ru, Rh, Ir) are highly effective but can be sensitive to poisoning or deactivation.[5][7]
-
Causality: The amine product, substrate, or impurities in the reagents can coordinate to the metal center and inhibit catalytic turnover.
-
Solution:
-
Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 0.1 mol% to 0.2 mol%) can overcome minor inhibition.
-
Screen Catalysts: Not all catalysts are equal. For this specific transformation, ruthenium-based catalysts like [RuCl(p-cymene){(S)-da-binap}]Cl have shown excellent conversion (>99%).[2] A comparative screening is often necessary.
-
Ensure Reagent Purity: Use high-purity solvents and reagents to avoid introducing catalyst poisons like sulfur or strong coordinating agents.
-
-
-
Suboptimal Reaction Conditions: Temperature and hydrogen pressure directly influence reaction kinetics and catalyst stability.
-
Causality: Insufficient temperature or pressure can lead to slow reaction rates. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Solution: A systematic optimization (Design of Experiments, DoE) is recommended. For the DARA of 4'-(trifluoromethoxy)acetophenone, conditions such as 95°C and 5 MPa (approx. 725 psi) of hydrogen have been reported to be effective.[2]
-
Troubleshooting Workflow: Low Conversion
Caption: Decision-making process for troubleshooting low reaction conversion.
Question 2: The chemical yield is high, but the enantioselectivity (%ee) is poor. How can I improve it?
Achieving high enantioselectivity is the core challenge of this synthesis and depends almost entirely on the catalyst system and reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Chiral Ligand: The chiral ligand dictates the stereochemical outcome of the hydrogenation step.
-
Causality: The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the imine preferentially. An ill-fitting ligand for the substrate results in poor stereodifferentiation.
-
Solution: Ligand screening is essential. For aryl ketones, diphosphine ligands like BINAP and its derivatives are often highly effective.[3] For example, (S)-da-binap has been specifically used to achieve an initial 85% ee for this substrate.[2]
-
-
Presence of an Achiral Reduction Pathway: The desired chiral catalyst may be working, but a competing, non-selective background reaction could be producing a racemic mixture, thus lowering the overall %ee.
-
Causality: This can happen if the reaction conditions are too harsh, leading to an uncatalyzed reduction, or if impurities in the system have catalytic activity.
-
Solution: Run the reaction under milder conditions (lower temperature) if possible. Ensure the reaction vessel and reagents are scrupulously clean.
-
-
Influence of Additives: Certain additives can dramatically enhance enantioselectivity.
-
Causality: Additives can influence the equilibrium of catalyst species in solution or participate in the transition state, enhancing chiral recognition.
-
Solution: It has been reported that the addition of ammonium bicarbonate (NH₄HCO₃) can significantly improve the enantioselectivity of this specific DARA reaction.[2] This is a crucial, field-proven insight that should be implemented.
-
| Parameter | Recommendation for High %ee | Rationale |
| Chiral Ligand | Screen BINAP derivatives (e.g., (S)-da-binap) or other established ligands for asymmetric hydrogenation.[2][3] | The ligand's structure is the primary determinant of stereoselectivity. |
| Temperature | Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 90-100°C).[2] | Higher temperatures can decrease selectivity by allowing the reaction to overcome the energetic barrier for the formation of the undesired enantiomer. |
| Additives | Include an additive like NH₄HCO₃ in the reaction mixture.[2] | Can enhance enantioselectivity through favorable interactions in the catalytic cycle. |
| Solvent | Methanol is a commonly used and effective solvent.[2] | The solvent can influence catalyst solubility and the transition state geometry. |
Question 3: I am having difficulty with product isolation and forming the final hydrochloride salt. Can you provide a detailed protocol?
Proper work-up and salt formation are critical for achieving high purity and a stable, crystalline final product. The free amine is often an oil and more difficult to handle than its crystalline salt.
Detailed Post-Reaction Protocol:
This protocol is a self-validating system; successful execution at each step ensures the quality required for the next.
Part A: Work-up and Isolation of the Free Amine
-
Catalyst Removal: After the reaction is complete and the vessel has been safely depressurized and cooled, the crude reaction mixture must be filtered to remove the heterogeneous catalyst (if applicable) or treated to remove the homogeneous catalyst. A common method is to concentrate the mixture and pass it through a short plug of silica gel, eluting with a suitable solvent like ethyl acetate.
-
Trustworthiness: Incomplete catalyst removal can lead to product discoloration and potential issues in downstream applications.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH), to neutralize any remaining ammonium salts and ensure the product is in its free amine form. Check the pH of the aqueous layer to ensure it is basic (pH > 10).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This should yield the crude (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine as an oil.
-
Part B: Formation and Crystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free amine oil in a minimal amount of a suitable solvent. Anhydrous isopropanol (IPA) or diethyl ether are excellent choices.
-
Expertise: The choice of solvent is critical for obtaining good quality crystals. IPA is often preferred for its ability to dissolve the free base while promoting the precipitation of the less soluble HCl salt.
-
-
Acidification: While stirring the solution, slowly add a solution of hydrogen chloride. This can be HCl gas, or more conveniently, a solution of HCl in isopropanol or diethyl ether. Add the acid dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.
-
Causality: The highly basic amine nitrogen is protonated by HCl, forming the ionic ammonium salt, which is significantly less soluble in organic solvents and crystallizes out.
-
-
Crystallization and Isolation:
-
Stir the resulting slurry at room temperature or cool it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the salt formation) to remove soluble impurities.
-
Dry the white crystalline solid under vacuum to a constant weight.
-
Frequently Asked Questions (FAQs)
Q: My enantiomeric excess (%ee) is stuck at ~85%. How can I get to >99% ee? A: While optimizing the asymmetric reaction is the first step, achieving >99% ee often requires a final purification step. Diastereomeric salt resolution is a classic and highly effective method. By reacting your ~85% ee amine with a chiral acid, such as (S)-mandelic acid, you form a pair of diastereomeric salts.[2] These salts have different solubilities, allowing one to be selectively crystallized and isolated. After filtration, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure (>99% ee) free amine, which can then be converted to the HCl salt.
Q: Why is the trifluoromethoxy (-OCF₃) group important in this molecule? A: The -OCF₃ group is a valuable substituent in medicinal chemistry. It is highly lipophilic, which can improve a drug's ability to cross cell membranes. It is also metabolically stable and acts as a strong electron-withdrawing group, which can modulate the pKa of the amine and influence binding interactions with biological targets.[8]
Q: What are the primary safety concerns during this synthesis? A:
-
High-Pressure Hydrogenation: Working with H₂ gas under high pressure requires a properly rated and maintained pressure vessel (autoclave) and adherence to strict safety protocols to prevent leaks and explosions.
-
Pyrophoric Catalysts: Some hydrogenation catalysts (like Palladium on Carbon, though less common for this specific DARA) can be pyrophoric, especially after use when saturated with hydrogen and solvent. Handle with care under an inert atmosphere.
-
Corrosive Reagents: Hydrogen chloride is a corrosive gas/acid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. Semantic Scholar. [Link]
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
-
Novel Reductive Aminases for the Preparation of Chiral Amines. University of Edinburgh Research Explorer. [Link]
-
Synthesis of chiral amines via reductive amination and rational design. ResearchGate. [Link]
-
Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. MDPI. [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. RSC Publishing. [Link]
-
Asymmetric Reductive Amination. University of Liverpool. [Link]
-
(R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. LZ Chemical. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. Morressier. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a novel protecting group. HETEROCYCLES. [Link]
-
(R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride. ChemUniverse. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Preparation of N-benzylamines.
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]
-
Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed. [Link]
-
Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. DTIC. [Link]
-
Reductive Amination. Myers Group, Harvard University. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [Link]
-
Synthesis and Characterization of Fluorinated Poly(amideimide)s. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. jelsciences.com [jelsciences.com]
Technical Support Center: Troubleshooting Side Reactions in (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide expert guidance on overcoming common challenges and side reactions encountered during the synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. The following troubleshooting guides and frequently asked questions are based on established chemical principles and practical laboratory experience to ensure the successful and efficient production of this key pharmaceutical intermediate.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Yield of Racemic 1-(4-(Trifluoromethoxy)phenyl)ethanamine in Reductive Amination
Question: My reductive amination of 4'-(trifluoromethoxy)acetophenone with an ammonia source is resulting in a disappointingly low yield. What are the likely causes, and how can I optimize the reaction?
Answer:
Low yields in reductive amination are a frequent challenge and can often be traced back to two key stages: imine formation and the subsequent reduction.[1]
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of the ketone with the amine to form the imine is a reversible equilibrium reaction.[2] To drive the reaction forward, the removal of the water byproduct is crucial.[1][2]
-
Troubleshooting Steps:
-
Dehydration: Introduce a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are a common and effective choice.[1][3] Alternatively, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene can be employed.[1]
-
pH Control: Imine formation is often catalyzed by mild acidity.[2] The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly improve the rate of imine formation.[4]
-
Monitoring: Before adding the reducing agent, it is advisable to monitor the formation of the imine intermediate. This can be accomplished using techniques like TLC, GC-MS, or ¹H NMR to ensure the starting ketone has been consumed.
-
-
-
Suboptimal Reduction: The choice and handling of the reducing agent are critical for a successful reductive amination.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is highly effective for reductive aminations and often preferred over sodium borohydride as it is less likely to reduce the starting ketone.[2][4] Sodium cyanoborohydride is also a suitable option, though it is more toxic.[3][4][5] Catalytic hydrogenation (H₂/Pd-C) is another viable method.[3][6]
-
Reaction Conditions: Ensure the reaction temperature is appropriate for the chosen reducing agent. Some reductions may require cooling to prevent side reactions, while others may proceed well at room temperature.
-
Stoichiometry: Use an appropriate molar excess of the reducing agent to ensure complete conversion of the imine.
-
-
| Parameter | Recommendation | Rationale |
| Starting Ketone | 4'-(Trifluoromethoxy)acetophenone[7][8] | The primary precursor for the target molecule. |
| Amine Source | Ammonium acetate or ammonia | Provides the nitrogen for the amine group. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Offers high selectivity for the imine over the ketone.[2][4] |
| Solvent | Dichloromethane (DCM) or Methanol | Common solvents for reductive amination. |
| Catalyst | Acetic Acid (catalytic amount) | Promotes the formation of the imine intermediate.[4] |
Issue 2: Poor Enantiomeric Excess (e.e.) After Chiral Resolution
Question: I have successfully synthesized the racemic amine, but I am struggling to achieve high enantiomeric excess of the desired (S)-enantiomer after chiral resolution. What factors could be contributing to this, and what are my options?
Answer:
Achieving high enantiomeric purity is a critical step and can be influenced by several factors, including the choice of resolving agent and the potential for racemization.
Possible Causes & Solutions:
-
Suboptimal Chiral Resolving Agent or Conditions: The efficiency of diastereomeric salt crystallization is highly dependent on the choice of the chiral resolving agent and the crystallization solvent.[9]
-
Troubleshooting Steps:
-
Screening Resolving Agents: If one chiral acid (e.g., L-(+)-tartaric acid) gives poor resolution, consider screening other commercially available resolving agents such as (R)-(-)-mandelic acid or other tartaric acid derivatives.[10]
-
Solvent Selection: The solubility of the diastereomeric salts is highly solvent-dependent. Experiment with different solvent systems (e.g., ethanol/water mixtures, isopropanol) to find conditions that maximize the solubility difference between the two diastereomers.[9][10]
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity and, consequently, the enantiomeric excess of the final amine.[9]
-
-
-
Racemization: The chiral center of the amine can be susceptible to racemization, especially under certain conditions.[11]
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: Both strongly acidic and basic conditions, as well as elevated temperatures, can promote racemization by facilitating the formation of an achiral imine intermediate.[11][12] When liberating the free amine from its salt, use a mild base and avoid excessive heat.
-
Minimize Reaction/Work-up Time: Prolonged exposure to conditions that can induce racemization will lead to a decrease in enantiomeric excess.[11]
-
Alternative Deprotection: If the amine is protected (e.g., with a Boc group), consider alternative deprotection methods that are known to be less prone to causing racemization.[13]
-
-
Workflow for Optimizing Chiral Resolution
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Issue 3: Formation of an Unexpected Byproduct - Potential Hydrolysis of the Trifluoromethoxy Group
Question: During my synthesis or work-up, I've isolated an impurity that appears to have lost the trifluoromethoxy group. Is this possible, and how can I prevent it?
Answer:
While the trifluoromethoxy group is generally considered stable, it can be susceptible to hydrolysis under certain, typically harsh, conditions.
Possible Causes & Solutions:
-
Strongly Basic or Acidic Conditions: Exposure to strong aqueous bases (like concentrated NaOH) or strong acids, particularly at elevated temperatures, can lead to the hydrolysis of the trifluoromethoxy group to a hydroxy or carboxyl group.[14][15][16]
-
Troubleshooting Steps:
-
pH Management: During aqueous work-ups, use milder bases (e.g., sodium bicarbonate, potassium carbonate) for neutralization or extraction. Avoid prolonged contact with strong acids or bases.
-
Temperature Control: Perform extractions and other work-up steps at room temperature or below to minimize the rate of potential hydrolysis.
-
Anhydrous Conditions: Where possible, conduct reactions under anhydrous conditions to prevent water from participating in side reactions.
-
-
Reaction Scheme of Potential Hydrolysis
Caption: Potential hydrolysis of the trifluoromethoxy group.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the racemic precursor of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine?
A1: The most prevalent and industrially scalable method is the reductive amination of 4'-(trifluoromethoxy)acetophenone.[2] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine, which is then reduced in situ to the desired amine.[2][5]
Q2: How can I accurately determine the enantiomeric excess (e.e.) of my final product?
A2: The most reliable and widely used technique for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC).[9] This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification.[17]
Q3: Are there any enzymatic methods for the synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine?
A3: Yes, biocatalytic methods using ω-transaminases have been developed for the asymmetric synthesis of chiral amines.[18] These enzymes can convert the corresponding ketone, 4'-(trifluoromethoxy)acetophenone, directly into the (S)-enantiomer with high enantioselectivity, offering a greener alternative to classical resolution.[18]
Q4: My chiral HPLC chromatogram shows poor resolution between the enantiomers. How can I improve the separation?
A4: Poor resolution in chiral HPLC can often be improved by systematically optimizing the chromatographic conditions.[17]
-
Mobile Phase Composition: Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane).[17]
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution.[17]
-
Temperature: Temperature can significantly impact chiral recognition; therefore, experimenting with different column temperatures is recommended.[17]
-
Column Choice: If optimization of the mobile phase is insufficient, trying a different chiral stationary phase may be necessary.[17]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of 4'-(trifluoromethoxy)acetophenone (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source such as ammonium acetate (2-3 eq.).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.
-
Once imine formation is significant, add a selective reducing agent like sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise, maintaining the temperature at 0-25 °C.
-
Allow the reaction to stir at room temperature until the imine is fully consumed (typically 12-24 hours).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic amine.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or a similar column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C (controlled).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the amine hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.
References
- BenchChem. (2025). Preventing racemization during chiral amine synthesis.
- WordPress. (n.d.). Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- Myers, A. G. (n.d.). Myers Chem 115.
- BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
- Wikipedia. (n.d.). Racemization.
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- BenchChem. (n.d.). (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride.
- MedChemExpress. (n.d.). (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine.
- Reddit. (2022). Amine Racemisation.
- ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- ResearchGate. (n.d.). Synthesis of chiral amines via reductive amination and rational design....
- ACS Publications. (n.d.). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis.
- Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine.
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- CymitQuimica. (n.d.). (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride.
- Nordmann. (n.d.). 4'-(Trifluoromethoxy)acetophenone.
- ResearchGate. (2014). How can I improve my chiral column resolution?.
- Sigma-Aldrich. (n.d.). 4'-(Trifluoromethoxy)acetophenone 98.
- Santa Cruz Biotechnology. (n.d.). 4′-(Trifluoromethoxy)acetophenone.
- Hangzhou LZ Chemical Co., Ltd. (n.d.). (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride.
- ChemUniverse. (n.d.). (R)-1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHANAMINE HYDROCHLORIDE.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- BLDpharm. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 7. 4'-(Trifluoromethoxy)acetophenone (85013-98-5) at Nordmann - nordmann.global [nordmann.global]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Racemization - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, ensuring you have the necessary information to achieve high yield and enantiopurity.
The primary and most atom-economical route to this chiral amine is through the direct asymmetric reductive amination (DARA) of the corresponding ketone, 4'-(trifluoromethoxy)acetophenone. This process involves the condensation of the ketone with an amine source to form an imine intermediate, which is then asymmetrically reduced to the target amine. This guide will focus on the optimization of this key transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a systematic approach to problem resolution.
Problem 1: Low or No Conversion of the Starting Ketone
A common initial hurdle is the failure of the reaction to proceed to completion. This often points to issues with catalyst activity or suboptimal reaction conditions.
Possible Cause 1: Catalyst Inactivity or Poisoning The catalyst, typically a Ruthenium or Iridium complex with a chiral phosphine ligand, is the heart of the asymmetric induction. Its activity can be compromised by various factors.
-
Explanation: Primary amines, including the product itself, or ammonia from the amine source can coordinate strongly to the metal center, effectively poisoning the catalyst by blocking active sites. Moisture in the reaction can hydrolyze the imine intermediate, which not only consumes the substrate but can also generate catalyst poisons.
-
Solution Pathway:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Assemble the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Purity: Use high-purity, anhydrous solvents and reagents. The starting ketone should be free of acidic impurities.
-
Catalyst Handling: Handle the catalyst and ligands in a glovebox to prevent exposure to air and moisture.
-
Consider Additives: Certain additives can enhance catalyst performance. For iridium-catalyzed systems, additives like I₂ and Ti(OⁱPr)₄ have been shown to facilitate imine formation and improve catalyst turnover.
-
Possible Cause 2: Inefficient Imine Formation The reductive amination is a two-step process occurring in one pot: imine formation followed by reduction. The formation of the imine is an equilibrium-driven process.
-
Explanation: The equilibrium must be shifted towards the imine for the subsequent reduction to be efficient. Water is a byproduct of imine formation, and its presence can push the equilibrium back towards the starting materials.
-
Solution Pathway:
-
Dehydrating Agents: Add a dehydrating agent like activated molecular sieves (3Å or 4Å) to sequester the water formed in situ.
-
pH Control: Imine formation is often favored under mildly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of an acid like acetic acid. However, strongly acidic conditions can hinder the reduction step.
-
Amine Source: For primary amines, ammonium salts like ammonium chloride (NH₄Cl) or ammonium acetate (NH₄OAc) are commonly used. The choice of counter-ion can influence the reaction pH and overall success.
-
Problem 2: Low Enantiomeric Excess (ee)
Achieving high stereoselectivity is the primary goal of this synthesis. Low ee values indicate a problem with the asymmetric induction step.
Possible Cause 1: Suboptimal Temperature or Pressure Temperature and hydrogen pressure are critical parameters that directly influence both the rate and selectivity of the hydrogenation.
-
Explanation: Higher temperatures can increase the reaction rate but may lead to a decrease in enantioselectivity by allowing non-selective reduction pathways to compete. Conversely, a temperature that is too low may stall the reaction. Hydrogen pressure influences the concentration of the active hydride species.
-
Solution: A systematic optimization (Design of Experiments, DoE) is recommended. A typical starting point for Ru- or Ir-based systems is 50-95°C and 5-50 bar (approx. 70-735 psi) of H₂ pressure. It has been reported that for the DARA of p-trifluoromethoxy acetophenone, conditions of 95°C and 5 MPa (50 bar) of H₂ were effective.
Possible Cause 2: Incorrect Solvent Choice The solvent plays a crucial role in solubilizing reagents, stabilizing the catalyst-substrate complex, and influencing the transition state geometry.
-
Explanation: The polarity and coordinating ability of the solvent can dramatically affect enantioselectivity. Protic solvents like methanol (MeOH) or ethanol (EtOH) are often used and can participate in the catalytic cycle. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may also be effective depending on the specific catalyst system.
-
Solution: Screen a range of solvents. For the target molecule, methanol has been shown to be an effective solvent.
Possible Cause 3: Ligand or Catalyst Degradation The chiral ligand is responsible for creating the chiral environment around the metal center. If the ligand degrades, selectivity is lost.
-
Explanation: Some phosphine ligands are susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Solution:
-
Confirm the purity and integrity of the ligand before use.
-
Ensure the reaction is run under strictly anaerobic conditions.
-
If degradation is suspected, consider a more robust ligand or milder reaction conditions.
-
Troubleshooting Workflow: Improving Enantiomeric Excess (ee)
Below is a decision-making workflow for troubleshooting low enantioselectivity, presented in the DOT language for Graphviz.
Caption: Troubleshooting workflow for low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this reaction?
While all parameters are interconnected, the single most critical factor is the catalyst system , which includes the metal precursor and the chiral ligand. The choice of ligand dictates the stereochemical outcome. For aryl ketones, bidentate phosphine ligands like BINAP derivatives (e.g., (S)-da-binap) have shown good performance with Ruthenium catalysts. Iridium complexes with ligands like f-Binaphane have also been reported to be highly effective.
Q2: My main impurity is the alcohol, 1-(4-(trifluoromethoxy)phenyl)ethanol. How can I prevent its formation?
The formation of the corresponding alcohol is a result of the direct reduction of the starting ketone, which competes with the desired reductive amination pathway.
-
Explanation: This side reaction becomes more prominent if the rate of ketone reduction is faster than the rate of imine formation and subsequent reduction.
-
Mitigation Strategies:
-
Increase Amine Source Concentration: Using a higher concentration of the ammonium salt can help push the equilibrium towards the imine, making it the more available substrate for reduction. An additive like NH₄HCO₃ has been used to enhance enantioselectivity.
-
Catalyst Choice: Some catalysts have a higher inherent selectivity for reducing imines over ketones. Screening different metal/ligand combinations may be necessary.
-
Two-Step, One-Pot: Consider a procedural modification. Allow the ketone and amine source to stir for a period (e.g., 1-2 hours) to pre-form the imine before introducing the catalyst and hydrogen pressure.
-
Q3: How should I monitor the reaction progress?
Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of byproducts.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice. It allows you to simultaneously monitor the consumption of the starting ketone and the formation of both the desired (S)-amine and the undesired (R)-amine enantiomer. This provides real-time data on both conversion and enantiomeric excess.
-
Alternative Techniques: Thin Layer Chromatography (TLC) can be used for a quick check of ketone consumption, but it will not provide information on the enantiomeric purity. ¹H NMR can also be used to determine conversion by integrating signals unique to the starting material and product.
General Reaction Pathway
The diagram below illustrates the catalytic cycle for direct asymmetric reductive amination.
Caption: General pathway for Direct Asymmetric Reductive Amination (DARA).
Q4: What are the best practices for forming and purifying the final hydrochloride salt?
The hydrochloride salt is often preferred for its crystalline nature, stability, and improved handling properties compared to the free base amine.
-
Salt Formation Protocol:
-
After the reaction workup (e.g., extraction to remove catalyst), the crude free base amine is obtained as an oil or solid.
-
Dissolve the crude amine in a suitable solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.
-
Slowly add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane or HCl in IPA) at a controlled temperature, often 0-5°C, with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
-
Purification: The primary purification often occurs at this crystallization step. The salt's precipitation can leave many organic impurities behind in the solvent. If the initial enantiomeric excess was low, a classical resolution using a chiral acid (like (S)-mandelic acid) can be performed before hydrochloride formation to upgrade the enantiopurity.
Data Summary & Protocols
Table 1: Influence of Reaction Parameters on Synthesis
This table summarizes typical starting points and the expected impact of key variables on the reaction outcome.
| Parameter | Typical Range | Effect on Yield | Effect on Enantiomeric Excess (ee) | Key Insight |
| Catalyst Loading | 0.1 - 1.0 mol% | Increases with loading | Generally high; can decrease if side reactions occur | Balance between cost and reaction time. Higher loading does not always improve ee. |
| Temperature | 50 - 95 °C | Increases with temperature (up to a point) | Often decreases at higher temperatures | An optimal temperature exists that balances rate and selectivity. |
| H₂ Pressure | 5 - 50 bar | Increases with pressure | Can be catalyst-dependent; may increase or decrease | Higher pressure increases H₂ availability but can sometimes favor achiral background reduction. |
| Solvent | MeOH, EtOH, THF, DCM | Highly dependent on catalyst system | Highly dependent on catalyst system | Protic solvents like MeOH are often effective for Ru/Ir systems. |
| Substrate Conc. | 0.1 - 1.0 M | Can decrease at very high concentrations | Generally less sensitive than other parameters | Higher concentrations are economically favorable but may lead to solubility or mixing issues. |
Experimental Protocol: Benchmark Asymmetric Reductive Amination
This protocol provides a detailed, step-by-step methodology for a typical lab-scale synthesis.
Materials:
-
4'-(Trifluoromethoxy)acetophenone (1.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
[RuCl₂(p-cymene)]₂ (0.1 mol%)
-
(S)-DA-BINAP ligand (0.22 mol%)
-
Anhydrous Methanol (MeOH)
-
Pressurized Hydrogenation Reactor
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add [RuCl₂(p-cymene)]₂ and (S)-DA-BINAP to a flame-dried Schlenk flask. Add anhydrous, degassed MeOH and stir at room temperature for 30 minutes to form the active catalyst.
-
Reactor Setup: To the autoclave of the hydrogenation reactor, add 4'-(trifluoromethoxy)acetophenone and ammonium chloride.
-
Reaction Assembly: Under an inert atmosphere, transfer the pre-formed catalyst solution to the autoclave via cannula. Add additional anhydrous MeOH to reach the desired concentration (e.g., 0.5 M).
-
Reaction Conditions: Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 50 bar H₂) and begin stirring. Heat the reaction to the target temperature (e.g., 95°C).
-
Monitoring: Monitor the reaction by taking aliquots at regular intervals (e.g., 4, 8, 16, 24 hours) and analyzing them by chiral HPLC to determine conversion and ee.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Quench the reaction by adding water and basify with an aqueous solution of NaOH (e.g., 2M) to pH > 11 to deprotonate the amine salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine free base.
-
Salt Formation: Proceed with the hydrochloride salt formation protocol as described in FAQ Q4.
References
-
Wang, D., & Astruc, D. (2020). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC. Retrieved from [Link]
- Çolak, N. S., Şahin, E., Dertli, E., Yilmaz, M. T., & Taylan, O. (2019
purification challenges of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Welcome to the technical support resource for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS No. 1391540-47-8). This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Impurities can typically be categorized into three main groups:
-
Process-Related Impurities: These originate from starting materials or reagents used in the synthesis. A common precursor is 4'-(trifluoromethoxy)acetophenone. Incomplete reduction during reductive amination can leave this ketone as a significant impurity.
-
Stereoisomeric Impurities: The most critical impurity is the unwanted (R)-enantiomer. The presence of this enantiomer can significantly impact the efficacy and safety profile of a downstream active pharmaceutical ingredient (API).
-
By-products: Side reactions, such as over-alkylation or decomposition, can introduce structurally similar impurities that may be challenging to separate from the desired product.
Q2: How is the chemical and chiral purity of the final product best determined?
A2: A combination of analytical techniques is essential for a comprehensive assessment.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). It uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities. ¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethoxy group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[3]
Here is a comparison of common methods for chiral purity analysis:
| Method | Principle | Advantages | Disadvantages | Typical Analysis Time |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and accuracy, well-established.[1] | Longer analysis times, higher solvent consumption. | 10 - 30 min |
| Chiral SFC | Differential partitioning of enantiomers in a supercritical fluid mobile phase. | Faster analysis, lower organic solvent use.[1] | Requires specialized instrumentation. | < 10 min |
| NMR with Chiral Shift Reagents | Forms diastereomeric complexes that are distinguishable in the NMR spectrum. | Provides structural information simultaneously. | Can be complex to interpret, lower accuracy for high ee values. | Variable |
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. It should be protected from moisture and light to prevent potential degradation. The free base form is a liquid, while the hydrochloride salt is a solid, which is generally more stable and easier to handle.[4][5]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Problem 1: Low Enantiomeric Excess (ee) Detected in the Final Product.
-
Symptom: Chiral HPLC analysis shows a significant peak for the (R)-enantiomer, resulting in an ee value below the required specification (e.g., <99%).
-
Underlying Cause: This issue typically stems from either incomplete resolution of the racemic mixture or racemization occurring during a process step (e.g., under harsh pH or high-temperature conditions).
-
Solution: The most effective method to upgrade chiral purity is through diastereomeric salt crystallization. This classical resolution technique involves reacting the racemic amine with a chiral acid to form two diastereomeric salts with different physical properties, most notably solubility.
Workflow for Chiral Purity Enhancement
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Upgrading Enantiomeric Purity via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the free amine (1.0 eq) in a suitable solvent such as isopropanol or ethanol. Add a solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, ~0.5-1.0 eq) in the same solvent.
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >11.
-
Extraction: Extract the liberated free (S)-amine with an organic solvent like dichloromethane or ethyl acetate.
-
Final Salt Formation: Dry the organic extracts, filter, and form the hydrochloride salt as described in Problem 2 .
-
Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC.
Problem 2: Product Fails to Crystallize, Remaining as an Oil or Gummy Solid.
-
Symptom: After adding HCl to the free amine solution, the product separates as a viscous oil instead of forming a crystalline solid.
-
Underlying Cause: This can be due to several factors:
-
High Impurity Levels: The presence of unreacted starting materials or by-products can inhibit crystal lattice formation.
-
Residual Solvent: Trapped solvent can prevent solidification.
-
Incorrect Solvent System: The solvent used for precipitation may be too good a solvent for the hydrochloride salt.
-
Rapid Precipitation: Adding the acid too quickly or cooling the solution too fast can lead to amorphous precipitation rather than crystalline growth.
-
-
Solution: A systematic approach involving solvent selection and controlled crystallization is necessary.
Troubleshooting Decision Tree for Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A common strategy is to use a polar solvent in which the salt dissolves, and then add a non-polar anti-solvent to induce precipitation.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try adding a seed crystal or gently scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Anti-Solvent Addition (If needed): If crystallization is still sluggish, slowly add a non-polar anti-solvent (e.g., diethyl ether, MTBE, or heptane) until the solution becomes slightly turbid.
-
Maturation: Allow the mixture to stand, preferably at a reduced temperature (e.g., 4°C), for several hours to maximize crystal growth and yield.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small volume of cold anti-solvent, and dry under vacuum.
Recommended Recrystallization Solvents:
| Solvent System | Comments |
| Isopropanol (IPA) / Heptane | Good for dissolving the salt and then precipitating with a non-polar anti-solvent. |
| Ethanol / Diethyl Ether | Classic system offering good solubility/insolubility differential. |
| Methanol / MTBE | Methanol provides high solubility; MTBE is an effective anti-solvent. |
| Acetonitrile | Can be effective as a single-solvent system for some salts. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochlo… [cymitquimica.com]
Technical Support Center: Scaling the Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. This valuable chiral amine is a key building block in the development of various pharmaceutical agents.[1][2] Scaling its production from the bench to pilot plant or manufacturing scale introduces unique challenges that require a thorough understanding of the reaction mechanism, critical process parameters, and potential pitfalls.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to make informed decisions during your development campaign.
Part 1: Synthesis Strategy & Scale-Up Considerations (FAQs)
This section addresses common questions regarding the strategic planning and execution of the synthesis on an increasing scale. The most robust and widely adopted method for synthesizing this class of chiral amines is the asymmetric reductive amination of the corresponding ketone.[3][4][5]
Q1: What is the recommended synthetic route for producing (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine on a large scale?
The most efficient and atom-economical route is a direct (one-pot) asymmetric reductive amination (ARA) of 4'-(trifluoromethoxy)acetophenone.[6][7] This method combines the formation of an imine intermediate from the ketone and an ammonia source, followed by an in-situ, enantioselective reduction to the desired chiral amine.[8] This approach is favored for its operational simplicity and avoidance of isolating potentially unstable imine intermediates.[5]
The overall transformation is depicted below:
Caption: High-level workflow for the synthesis of the target hydrochloride salt.
Q2: How do I select an appropriate catalyst system for high enantioselectivity?
The choice of catalyst is the most critical factor for achieving high enantiomeric excess (% ee). For the ARA of aryl ketones, Ruthenium-based catalysts paired with chiral diphosphine ligands have demonstrated exceptional performance and are widely documented.[3][6]
Key Considerations for Catalyst Selection:
-
Ligand Choice: The ligand provides the chiral environment for the asymmetric reduction. Ligands like C3-TunePhos and SEGPHOS have shown excellent results for this type of transformation.[3][6] The electronic properties of the ketone substrate can influence which ligand provides the best selectivity.[9]
-
Catalyst Loading: While bench-scale experiments might use 1 mol% catalyst, scale-up operations aim for lower loadings (e.g., 0.1 to 0.05 mol%) for economic and product purity reasons. Lowering catalyst loading may require longer reaction times or higher pressures to achieve full conversion.
-
Purity: Ensure all reagents, particularly the starting ketone and solvents, are of high purity. Trace impurities can act as catalyst poisons, drastically reducing both conversion and enantioselectivity.[10]
| Catalyst System (Example) | Ligand Family | Typical % ee | Reference |
| [Ru(OAc)₂(C3-TunePhos)] | TunePhos | >95% | [6] |
| [RuCl(p-cymene)(dtbm-Segphos)]Cl | SEGPHOS | >93% | [3] |
| Ir-f-Binaphane | BINAP Derivative | up to 96% | [9] |
| Caption: Comparison of selected catalyst systems for asymmetric reductive amination of aryl ketones. |
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
Scaling up a reaction is not just about using larger vessels; it's about maintaining optimal conditions despite changes in mass and heat transfer.
-
Temperature: Heat removal becomes a significant challenge on a larger scale. Exothermic events, such as the addition of the reducing agent, must be carefully controlled. Runaway reactions can lead to a loss of selectivity and create safety hazards.[11]
-
Pressure (for Hydrogenation): Ensure the reactor is rated for the required hydrogen pressure. Consistent pressure is vital for reaction kinetics. On a large scale, efficient gas dispersion through effective agitation is crucial for the reaction rate.
-
Agitation: Proper mixing is essential to ensure homogeneity, facilitate heat transfer, and, in the case of hydrogenation, maximize gas-liquid mass transfer. Inadequate agitation can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete conversion and side reactions.
-
Water Content: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water.[8][12] While some protocols proceed without issue, excessive water can inhibit the catalyst or hydrolyze the imine. The use of dehydrating agents like Ti(OiPr)₄ or molecular sieves can be beneficial but adds complexity and cost on a large scale.[9]
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides a logical framework for resolving them.
Issue 1: Low or Stalled Conversion of 4'-(Trifluoromethoxy)acetophenone
Q: My reaction has stalled, leaving a significant amount of starting ketone. What are the likely causes and how can I fix it?
A: Incomplete conversion is a common scale-up challenge. The root cause is often related to catalyst activity or reaction equilibrium.
-
Potential Cause 1: Catalyst Deactivation. The catalyst may be poisoned by impurities in the starting materials, solvents, or even the ammonia source.[10] The amine product itself can sometimes inhibit the catalyst.[3]
-
Solution:
-
Reagent Purity Check: Analyze all input materials for potential poisons (e.g., sulfur, phosphines, excess water).
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can degrade the catalyst.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
-
-
Potential Cause 2: Poor Imine Formation. The reductive amination is a two-step, one-pot process. If the initial imine formation is unfavorable, the subsequent reduction cannot occur.[12]
-
Solution:
-
In-Process Control (IPC): Monitor the formation of the imine intermediate by TLC, GC, or ¹H NMR before introducing the reducing agent.
-
pH Adjustment: The reaction is often pH-sensitive. While ammonium acetate can act as a buffer, the optimal pH for imine formation may need to be fine-tuned.[13]
-
Water Removal: As mentioned, consider the use of a dehydrating agent if water buildup is suspected to be driving the equilibrium back towards the starting materials.[9]
-
-
-
Potential Cause 3: Inefficient Reduction Step. This can be due to poor hydrogen mass transfer or an issue with the hydride source.
-
Solution:
-
Increase Agitation: Improve stirrer speed to enhance gas dispersion.
-
Increase Hydrogen Pressure: Operating at a higher pressure can increase the rate of hydrogenation.
-
Check Reducing Agent: If using a chemical hydride, ensure it has not degraded during storage.
-
-
Issue 2: Low Enantiomeric Excess (% ee)
Q: The chemical conversion is high, but the enantioselectivity of my (S)-amine is below the target specification. How can I improve the % ee?
A: Low enantioselectivity points to a problem with the chiral induction step, which is governed by the catalyst, substrate, and reaction conditions.
Caption: Troubleshooting decision tree for low enantioselectivity.
-
Detailed Solutions:
-
Temperature Control: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the % ee.[11] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Alcohols like methanol or trifluoroethanol are commonly used.[6] It may be beneficial to screen a small panel of solvents.
-
Pressure Effects: For hydrogenative amination, hydrogen pressure can sometimes influence enantioselectivity. This relationship is system-dependent and may require empirical testing.
-
Issue 3: Formation of Achiral Byproducts
Q: I am observing the formation of 1-(4-(trifluoromethoxy)phenyl)ethan-1-ol as a major byproduct. How can I suppress this?
A: This side product arises from the direct reduction of the starting ketone, a common competitive pathway in reductive aminations.[3]
-
Cause: The reducing agent is reducing the ketone carbonyl faster than the imine C=N bond. This is especially problematic with highly reactive reducing agents like sodium borohydride (NaBH₄).[14]
-
Solution:
-
Use a Chemoselective Reducing Agent: The choice of reducing agent is critical. For direct reductive aminations where the ketone, amine, and reductant are mixed, a mild agent that preferentially reduces the imine is required. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are less reactive towards ketones at neutral or slightly acidic pH.[14][15]
-
Staged Addition: Allow sufficient time for the imine to form before adding the reducing agent. Monitoring the reaction mixture (via TLC or ¹H NMR) to confirm imine formation can help optimize the addition time. This ensures a higher concentration of the imine for the reductant to act upon.
-
| Reducing Agent | Typical Use Case | Advantages | Disadvantages |
| H₂ / Metal Catalyst | Direct ARA | Atom economical; high pressure can drive reaction. | Requires specialized pressure equipment; mass transfer can be limiting. |
| Sodium Triacetoxyborohydride (STAB) | Direct RA | Mild and selective for imines; does not require pH control. | Stoichiometric; generates acetate waste. |
| Sodium Cyanoborohydride | Direct RA | Selective for imines at pH ~6-7. | Stoichiometric; generates toxic cyanide waste, requiring careful quenching. |
| Caption: Comparison of common reducing agents for reductive amination.[8][14] |
Issue 4: Difficulty in Isolation and Purification of the Hydrochloride Salt
Q: After the reaction workup and addition of HCl, I'm struggling to get a clean, crystalline product. The salt is oily, or contains inorganic impurities.
A: The isolation of amine hydrochloride salts requires careful selection of solvents and procedures to ensure high purity and the correct physical form.[16]
-
Problem 1: Product Oiling Out. The hydrochloride salt may be too soluble in the chosen solvent system or may have a melting point below room temperature.
-
Solution:
-
Solvent Screen for Crystallization: After forming the salt (e.g., with HCl in isopropanol or dioxane), perform an anti-solvent crystallization. Ethers (like MTBE) or alkanes (like heptane) are common anti-solvents.
-
Trituration: If the product is an oil, attempt to solidify it by stirring vigorously with a non-polar solvent in which it is insoluble (e.g., hexane or diethyl ether). This can induce crystallization.[17]
-
-
-
Problem 2: Contamination with Inorganic Salts. If aqueous HCl is used, or if the workup involves brine washes, inorganic salts like NaCl can co-precipitate with your product.[18]
-
Solution:
-
Use Anhydrous HCl: Whenever possible, use a solution of anhydrous HCl in a suitable organic solvent (e.g., 2-propanol, dioxane, diethyl ether) to precipitate the hydrochloride salt. This prevents the introduction of water and inorganic salts.[16]
-
Solvent Wash: Many organic hydrochloride salts have low solubility in solvents like acetone or ethyl acetate, whereas NaCl is virtually insoluble. Washing the crude solid with a carefully chosen solvent can remove organic impurities without dissolving the desired product.[17]
-
Free-Basing and Re-salting: As a final purification step, the crude salt can be dissolved and neutralized with a base (e.g., aq. NaOH) to regenerate the free amine. The free amine can be extracted into an organic solvent (e.g., ethyl acetate), washed with water to remove inorganic salts, dried, and then re-precipitated as the clean hydrochloride salt.[18]
-
-
Part 3: Analytical Methods for Quality Control
Q: What is the best method for determining the enantiomeric excess (% ee) of the final product?
A: The accurate determination of enantiomeric purity is a critical quality attribute.[19]
-
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC). This is the gold standard for enantiopurity analysis due to its accuracy, robustness, and precision.[20]
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly effective for separating chiral amines.[19]
-
Mobile Phase: Typically a mixture of a hydrocarbon (like heptane or hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape.
-
Detection: UV detection is standard, monitoring at a wavelength where the phenyl ring absorbs (e.g., ~220-260 nm).
-
-
Alternative Method: NMR Spectroscopy with a Chiral Solvating Agent (CSA).
-
Principle: In the presence of a chiral solvating agent (like (R)- or (S)-BINOL derivatives), the two enantiomers of the amine form diastereomeric complexes.[21] These complexes have slightly different chemical environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio.
-
Advantage: This method is very fast and does not require specialized chromatography equipment, making it useful for rapid in-process checks.[21]
-
References
- Vertex Pharmaceuticals, Inc. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Xiao, Y., & Zhang, X. (2013). Asymmetric Reductive Amination. University of Liverpool. [Link]
-
Pan, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
- Tang, W., & Zhang, X. (2004). Asymmetric reductive amination of ketones.
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Singh, R., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Nature. [Link]
-
Sharma, P., & Kumar, A. (2015). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]
-
Ripin, D. H., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
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- 8. Reductive amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Solvent Effects on (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride Reactivity
Welcome to the technical support center for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice on the critical role of solvents in modulating the reactivity of this versatile chiral amine.
Foundational Concepts: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of the title compound and the general principles of solvent effects that govern its reactivity.
Q1: Why is the amine supplied as a hydrochloride salt, and how does this impact its reactivity?
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a primary amine and, like most amines, is basic. It readily reacts with acids like hydrochloric acid (HCl) to form the corresponding ammonium salt, in this case, a hydrochloride (HCl salt).[1][2] This salt form offers several advantages:
-
Enhanced Stability: Amine salts are typically crystalline solids with higher melting points and greater stability compared to the free amine, which can be a volatile and air-sensitive liquid.
-
Improved Handling: The solid, non-volatile nature of the salt makes it easier and safer to handle, weigh, and store.
-
Increased Water Solubility: The ionic nature of the salt significantly increases its solubility in water and other polar protic solvents.[3][4]
However, the hydrochloride form has a critical implication for reactivity: the amine is protonated (R-NH3+) and is no longer nucleophilic. [5] To participate in reactions where the amine acts as a nucleophile (e.g., amide coupling, nucleophilic substitution), the free amine (R-NH2) must be liberated. This is typically achieved by adding a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) to the reaction mixture to neutralize the HCl.[5][6]
Q2: What is the influence of the 4-(Trifluoromethoxy)phenyl group on the amine's reactivity?
The substituent on the phenyl ring plays a significant electronic and physical role:
-
Electron-Withdrawing Nature: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing.[7] This property decreases the electron density on the nitrogen atom of the amine, making it less basic and a weaker nucleophile compared to an unsubstituted phenylethylamine.
-
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity (fat-solubility) of the molecule.[7][8][9] This can influence its solubility in various organic solvents and its interaction with other reagents.
-
Metabolic Stability: In drug development, trifluoromethoxy groups are often incorporated to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7]
Q3: What are the key differences between protic and aprotic solvents, and why is this critical for my reaction?
Understanding the distinction between protic and aprotic solvents is fundamental to controlling the reactivity of nucleophiles like amines.[10]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) contain acidic protons, typically on oxygen or nitrogen atoms, and can form strong hydrogen bonds.[10][11] They are excellent at solvating both cations and anions. However, they can heavily solvate (and stabilize) the amine nucleophile through hydrogen bonding, creating a bulky "solvent shell" that hinders its ability to attack an electrophile.[10][12] This effect can significantly slow down bimolecular reactions like SN2.[11][12]
-
Polar Aprotic Solvents: These solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), tetrahydrofuran (THF)) have high dielectric constants but lack acidic protons.[13] They are poor at solvating anions (the nucleophile) but good at solvating the counter-cation. By leaving the nucleophile "naked" and highly reactive, they dramatically accelerate SN2-type reactions.[12][13]
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q4: My reaction is extremely slow or fails to proceed. What are the likely solvent-related causes?
Issue: You've combined the amine hydrochloride, an electrophile (e.g., a carboxylic acid with a coupling agent), and a base, but reaction monitoring (TLC, LC-MS) shows little to no product formation.
Potential Causes & Solutions:
-
Inadequate Amine Neutralization: The most common issue is the failure to generate the free, nucleophilic amine. The added base may be insufficient or incompatible with the solvent system.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is used to neutralize the hydrochloride salt. In many cases, such as amide couplings, an additional equivalent of base is required for the reaction itself.[5]
-
-
Poor Solubility of the Amine Salt: The amine hydrochloride may not be soluble in your chosen solvent, preventing it from reacting with the base to form the free amine. Amine salts are often insoluble in nonpolar organic solvents.[3][14]
-
Use of a Protic Solvent: If you are running a reaction that follows an SN2 mechanism (like an amide coupling or alkylation), using a polar protic solvent (e.g., ethanol, methanol) will solvate and deactivate your amine nucleophile, drastically reducing the reaction rate.[11][12]
Troubleshooting Workflow: Slow or No Reaction ```dot
Caption: Solvation differences between protic and aprotic solvents.
References
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
Amines are good nucleophiles, even though they are neutral. How would you expect the nucleophilicity of an amine to change in an SN2 reaction when the solvent is changed from a polar aprotic solvent to a polar protic solvent? (n.d.). Pearson. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of the Brazilian Chemical Society. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Impact of Solvent on Nucleophilic Substitution. (2020). YouTube. [Link]
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
-
J. C. B. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
McKendrick, J. E., et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
Amine salts. (n.d.). Oxford Reference. [Link]
-
Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Leśniak, S., & Głowacki, A. (2019). The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. Molecules. [Link]
-
J. C. B. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
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- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for the Asymmetric Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Welcome to the Technical Support Center for the synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, a key chiral building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our focus is to provide in-depth, scientifically grounded advice to ensure the successful and efficient synthesis of your target molecule with high enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine?
A1: The synthesis of chiral primary amines like (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is typically achieved through two main asymmetric catalytic routes starting from 4'-(trifluoromethoxy)acetophenone:
-
Direct Asymmetric Reductive Amination (DARA): This is a highly efficient, one-pot method where the ketone is reacted with an amine source (commonly an ammonium salt like ammonium chloride or acetate) in the presence of a chiral catalyst and a reducing agent (typically H₂ gas).[1][2] This approach is favored for its atom economy and streamlined process.[3]
-
Asymmetric Hydrogenation of a Pre-formed Imine: This two-step process involves first condensing the ketone with a suitable amine (e.g., a benzylamine, which can be later deprotected) to form an imine. The isolated imine is then hydrogenated using a chiral catalyst to yield the chiral amine. While less direct, this method can sometimes offer better control over the reaction.
-
Biocatalysis using Transaminases: ω-Transaminases (ω-TAs) are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantioselectivity. This method is gaining popularity as a green chemistry alternative.
Q2: How do I select an appropriate catalyst for the Direct Asymmetric Reductive Amination (DARA) of 4'-(trifluoromethoxy)acetophenone?
A2: Catalyst selection is critical and substrate-dependent. For the DARA of aryl ketones, chiral ruthenium and iridium complexes are the most reported and effective. A recently developed catalyst, [RuCl(p-cymene){(S)-da-binap}]Cl , has shown excellent conversion (>99%) and good initial enantioselectivity (85% ee) for the direct synthesis of (S)-1-[4-(trifuluoromethoxy)phenyl]ethanamine.[4] The enantiopurity can be further enhanced to >99% ee through diastereomeric salt crystallization.[4] When selecting a catalyst, consider the following:
-
Metal Center: Ruthenium complexes, particularly with diphosphine ligands like BINAP derivatives, are well-established for DARA of ketones.[1][3]
-
Chiral Ligand: The ligand dictates the stereochemical outcome. For aryl ketones, ligands from the BINAP and TunePhos families have demonstrated high efficacy.[1]
-
Reaction Conditions: The choice of solvent (e.g., methanol, trifluoroethanol), amine source (e.g., NH₄Cl, NH₄OAc), and additives can significantly influence catalyst performance.[1][4]
Q3: What are the advantages and disadvantages of using a biocatalyst like ω-transaminase?
A3: Biocatalysis offers a compelling alternative to traditional chemocatalysis.
-
Advantages:
-
High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (ee), frequently >99%.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for specialized equipment.
-
Environmental Friendliness: Using water as a solvent and biodegradable catalysts aligns with green chemistry principles.
-
-
Disadvantages:
-
Substrate Scope: Enzymes can have a narrower substrate scope compared to some metal catalysts. However, protein engineering can often overcome this limitation.
-
Product Inhibition: The chiral amine product can sometimes inhibit the enzyme's activity, limiting the achievable concentration. Strategies like in situ product removal (ISPR) can mitigate this.
-
Cofactor Regeneration: Many transaminases require a cofactor (pyridoxal-5-phosphate, PLP) and an amine donor, which may add complexity and cost to the process.
-
Q4: My reaction shows low enantioselectivity (% ee). What are the common causes and how can I improve it?
A4: Low enantioselectivity is a frequent challenge in asymmetric synthesis. Systematically investigate these factors:
-
Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high enantiomeric and chemical purity. Impurities can interfere with the catalytic cycle.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect the catalyst's performance. A solvent screen is highly recommended. For DARA, polar solvents like methanol or trifluoroethanol are often effective.[1]
-
Hydrogen Pressure (for hydrogenation/DARA): This parameter can influence both reaction rate and enantioselectivity and should be optimized.
-
Additives: In some cases, additives can significantly impact selectivity. For instance, in the DARA of 4'-(trifluoromethoxy)acetophenone, the addition of NH₄HCO₃ was found to enhance enantioselectivity.[4]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for your synthesis.
Caption: A decision workflow for catalyst selection and optimization.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine or structurally similar chiral amines.
| Catalyst Type | Catalyst/Enzyme | Substrate | Method | Yield (%) | ee (%) | Key Conditions |
| Organometallic | [RuCl(p-cymene){(S)-da-binap}]Cl[4] | 4'-(Trifluoromethoxy)acetophenone | DARA | >99 | 85 (>99 after resolution) | NH₄Cl, NH₄HCO₃, 5 MPa H₂, MeOH, 95°C |
| Organometallic | Ru(OAc)₂/(R)-C3-TunePhos[1] | 4'-Chloroacetophenone | DARA | 86 | 94 | NH₄OAc, 55 bar H₂, TFE, 100°C |
| Organometallic | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane[5] | Acetophenone / p-Anisidine | Reductive Amination | 90 | 96 | Ti(OiPr)₄, I₂, 50 atm H₂, THF, 40°C |
| Biocatalyst | ω-Transaminase (TR₈) | 4'-(Trifluoromethyl)acetophenone | Asymmetric Transamination | ~30 (equilibrium) | >99 | Isopropylamine (amine donor), DMSO (co-solvent) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inactivation: The catalyst may be poisoned by impurities in the substrate, reagents, or solvent (e.g., water, oxygen). | • Ensure all reagents and solvents are of high purity and anhydrous where necessary.• Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate or conditions. | • Increase catalyst loading moderately.• Screen alternative catalysts or ligands known to be effective for electron-deficient ketones. | |
| Poor Imine Formation (for DARA): The equilibrium for imine formation from the ketone and ammonia source may not be favorable. | • In DARA, consider adding a dehydrating agent (e.g., molecular sieves) or using a co-catalyst like Ti(OiPr)₄ to facilitate imine formation.[5] | |
| Low or Inconsistent Enantioselectivity (% ee) | Suboptimal Temperature: Higher temperatures can erode enantioselectivity. | • Perform a temperature screen. Lowering the temperature (e.g., from RT to 0°C or -20°C) often improves % ee, though it may slow the reaction rate. |
| Incorrect Solvent Choice: Solvent polarity and coordinating ability are crucial for the chiral induction step. | • Conduct a solvent screen. For Ru- and Ir-catalyzed hydrogenations, solvents like MeOH, EtOH, or TFE are often effective.[1] | |
| Background Uncatalyzed Reaction: A non-selective background reaction may be occurring. | • Ensure the reaction does not proceed in the absence of the chiral catalyst. If it does, the conditions need to be adjusted (e.g., lower temperature) to favor the catalytic pathway. | |
| Formation of Byproducts | Over-reduction: The trifluoromethoxy group is generally stable, but aggressive conditions could potentially lead to side reactions. | • Optimize reaction time and monitor the reaction progress (e.g., by GC or TLC) to avoid prolonged reaction times after the substrate is consumed. |
| Alcohol Formation: The ketone starting material can be reduced to the corresponding alcohol, competing with the desired amination. | • This is a common issue in reductive amination. Ensure the amine source is in sufficient excess. The choice of catalyst is also key; catalysts like Ir-f-Binaphane have been shown to favor imine reduction over ketone reduction.[5] |
Detailed Experimental Protocols
Protocol 1: Direct Asymmetric Reductive Amination (DARA) using a Ruthenium Catalyst
This protocol is adapted from the synthesis of (S)-1-[4-(trifuluoromethoxy)phenyl]ethanamine.[4]
-
Catalyst Preparation: Prepare the [RuCl(p-cymene){(S)-da-binap}]Cl catalyst as per established literature procedures.
-
Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add 4'-(trifluoromethoxy)acetophenone (1.0 mmol), ammonium chloride (2.0 mmol), and ammonium bicarbonate (1.0 mmol).
-
Catalyst Addition: Add the ruthenium catalyst (0.002 mmol, 0.2 mol%).
-
Solvent Addition: Add anhydrous methanol (5 mL).
-
Reaction Execution: Seal the autoclave, purge with H₂ gas three times, and then pressurize to 5 MPa with H₂.
-
Heating and Stirring: Heat the reaction mixture to 95°C and stir for 24 hours.
-
Work-up: After cooling to room temperature and carefully venting the H₂ gas, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Analysis: Determine the conversion and enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Asymmetric Transamination using ω-Transaminase
This protocol is a general guide based on the use of ω-transaminases for similar transformations.
-
Enzyme Preparation: Obtain or prepare a cell-free extract or purified ω-transaminase known to be active towards acetophenones.
-
Reaction Mixture: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Reagent Addition: Add pyridoxal-5-phosphate (PLP) cofactor (to a final concentration of ~1 mM), the amine donor (e.g., isopropylamine, 10-20 equivalents), and the ω-transaminase.
-
Substrate Addition: Add 4'-(trifluoromethoxy)acetophenone. Due to its low water solubility, it may be necessary to add a co-solvent like DMSO (e.g., 10-20% v/v).
-
Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or GC.
-
Work-up: Once the reaction has reached equilibrium or the desired conversion, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Extract the product into the organic phase.
-
Purification and Analysis: Dry the organic extracts, remove the solvent, and purify the product if necessary. Determine the conversion and % ee by chiral HPLC or GC.
References
-
Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49, 6141-6153. [Link]
-
New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. (2019). Morressier. [Link]
-
Xiao, Y., & Zhang, X. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 3(8), 1121–1123. [Link]
-
Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2024–2027. [Link]
-
Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. [Link]
-
Kuwano, R., et al. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), 946–953. [Link]
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Technical Support Center: Work-up Procedure for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride Reactions
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All procedures should be carried out in a properly equipped laboratory facility by trained personnel.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and isolation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, providing insights into the root causes and offering robust solutions.
Issue 1: Low Yield of Free Amine After Aqueous Work-up
Question: After quenching my reaction and performing a liquid-liquid extraction, the yield of my desired amine is significantly lower than anticipated. What are the likely causes?
Answer: This is a frequent challenge when working with amines and typically points to one of two areas: incorrect pH during extraction or emulsion formation.
-
Scientific Rationale: (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, like other primary amines, can exist in two forms depending on the pH. In an acidic to neutral solution, it is protonated to form the corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase. To extract the amine into an organic solvent (e.g., ethyl acetate, dichloromethane), it must be in its neutral, "free base" form, which is achieved under basic conditions.
-
Troubleshooting Steps & Solutions:
-
pH Adjustment: Before extraction, ensure the aqueous layer is distinctly basic. Use a pH meter or pH paper to confirm a pH of 11-12. This can be achieved by the careful, portion-wise addition of a base like 2 M sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃). Perform this step in an ice bath to dissipate any heat generated.
-
Choice of Base: For sensitive substrates, a milder base like potassium carbonate (K₂CO₃) can be used, although you will need to ensure the pH reaches the desired level.
-
Emulsion Management: Vigorous shaking can sometimes lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which traps the product. To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.
-
Sufficient Extraction: Ensure you are performing multiple extractions (at least 3) with your organic solvent, as a single extraction is often insufficient to recover all of the product.
-
Experimental Protocol: Optimized Basic Extraction
-
Cool the aqueous reaction mixture to 0-5 °C using an ice bath.
-
Slowly add 2 M NaOH with stirring, monitoring the pH. Continue until the pH is stable at 11-12.
-
Transfer the mixture to a separatory funnel and add a volume of ethyl acetate equal to that of the aqueous layer.
-
Shake the funnel for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion is present, add 10-20 mL of brine and gently swirl the funnel until the layers clarify.
-
Collect the organic layer.
-
Re-extract the aqueous layer twice more with fresh portions of ethyl acetate.
-
Combine the organic extracts and proceed with drying.
Diagram: pH-Dependent Extraction Workflow
Caption: Workflow for pH-controlled amine extraction.
Issue 2: The Hydrochloride Salt Precipitates as an Oil or Gummy Solid
Question: I've isolated my free amine and am attempting to form the hydrochloride salt by adding HCl. Instead of a crystalline solid, I'm getting a sticky oil. How can I achieve a crystalline product?
Answer: The formation of an oil or amorphous solid during salt formation is a common crystallization problem, often stemming from impurities, residual water, or an inappropriate solvent system.[1][2]
-
Scientific Rationale: Crystallization is a process of molecular self-assembly into a highly ordered lattice. Impurities can disrupt this process, leading to the formation of a disordered, oily product. Water can also inhibit crystallization by solvating the amine hydrochloride ions, preventing them from organizing into a crystal structure.[1] The choice of solvent is critical; the hydrochloride salt must be insoluble in the solvent used for precipitation.
-
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Before attempting salt formation, thoroughly dry the organic solution of the free amine. Use a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent completely.
-
Solvent Selection for Precipitation: The free amine should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Good choices include diethyl ether, tert-butyl methyl ether (TBME), or a mixture of a more polar solvent with a non-polar anti-solvent like heptane or hexane.
-
Method of HCl Addition: The use of aqueous HCl can introduce water, which is detrimental to crystallization.[1] The preferred method is to use a solution of anhydrous HCl in a suitable solvent, such as 2 M HCl in diethyl ether or 4 M HCl in dioxane.[3][4] Add the HCl solution dropwise to the stirred solution of the free amine.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can serve as nucleation points for crystal growth.
-
Seeding: If a small amount of crystalline product from a previous batch is available, add a single crystal to the solution to act as a template.
-
Trituration: If an oil has already formed, it can sometimes be induced to crystallize by adding a small amount of a non-polar solvent (like cold heptane) and vigorously stirring or scratching the oil.
-
-
Experimental Protocol: Crystalline Hydrochloride Salt Formation
-
After drying the combined organic extracts over Na₂SO₄, filter and concentrate under reduced pressure to obtain the free amine as an oil.
-
Dissolve the amine in a minimal amount of anhydrous diethyl ether.
-
With stirring, slowly add a solution of 2 M HCl in diethyl ether.
-
If a precipitate forms, continue adding the HCl solution until no further precipitation is observed.
-
If an oil forms, cease HCl addition and attempt to induce crystallization by scratching.
-
Once a solid is obtained, collect it by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the crystalline hydrochloride salt under high vacuum.
Data Presentation: Solvent Considerations for Salt Formation
| Solvent for Free Amine | HCl Source | Expected Outcome | Potential Issues |
| Diethyl Ether | 2 M HCl in Diethyl Ether | Crystalline Solid | Can oil out if impurities are present |
| Ethyl Acetate | 4 M HCl in Dioxane | Crystalline Solid | Dioxane can be challenging to remove completely |
| Dichloromethane | 2 M HCl in Diethyl Ether | Often remains soluble | Poor choice for precipitation |
| Heptane/TBME | Gaseous HCl | Crystalline Solid | Requires specialized equipment for handling HCl gas |
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I verify the enantiomeric purity of my final product?
A1: The enantiomeric purity, or enantiomeric excess (% ee), of your this compound must be determined using a chiral analytical method. The industry-standard techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[5][6][7] Cyclodextrin-based or polysaccharide-based columns are often effective for separating chiral amines.[5][7]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster, "greener" alternative to HPLC that often provides excellent separation of chiral compounds.[6]
-
NMR Spectroscopy with a Chiral Derivatizing Agent: This technique involves reacting the amine with a chiral agent to form diastereomers, which can then be distinguished by ¹H NMR spectroscopy.[8][9] The ratio of the integrals of specific, well-resolved peaks for each diastereomer corresponds to the enantiomeric ratio of the original amine.[8][9]
Q2: My final hydrochloride salt is slightly discolored. How can I purify it further?
A2: A slight yellow or off-white color usually indicates the presence of minor impurities. For applications requiring high purity, such as in drug development, further purification is necessary. The most effective method is recrystallization .
-
Recrystallization Principle: This technique relies on the differences in solubility between the desired compound and the impurities in a particular solvent system at different temperatures. The impure solid is dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
-
Solvent Selection: Finding the right solvent is key. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, common recrystallization solvents include isopropanol, ethanol, or mixtures like ethanol/water or isopropanol/heptane.[10]
Diagram: Recrystallization Workflow
Caption: General procedure for the purification by recrystallization.
Q3: Is it possible to recover the unwanted (R)-enantiomer from my reaction?
A3: Yes, in many chiral synthesis processes, it is economically advantageous to recover the unwanted enantiomer and racemize it (convert it back to a 1:1 mixture of R and S enantiomers). This racemic mixture can then be re-subjected to the resolution process. For a primary amine like this, racemization can sometimes be achieved by forming an imine (an achiral intermediate) and then reducing it back to the racemic amine.[11]
References
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Technical Support Center: Resolving Enantiomeric Impurities of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the dedicated technical support guide for the chiral separation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the resolution of its enantiomeric impurities. The accurate quantification of the unwanted (R)-enantiomer is critical for ensuring the stereochemical purity, safety, and efficacy of the active pharmaceutical ingredient (API).
This guide combines foundational principles with actionable troubleshooting strategies to empower you to develop robust, reliable, and efficient analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chiral separation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, a primary chiral amine.
Q1: What is the most effective analytical technique for resolving the enantiomers of this compound?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for separating and quantifying enantiomers of chiral amines like 1-(4-(Trifluoromethoxy)phenyl)ethanamine.[1] This direct approach is generally preferred over indirect methods (which require derivatization) because it reduces sample preparation time and potential sources of error.[2] While other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) can also be effective, chiral HPLC offers a versatile and robust platform available in most analytical laboratories.[3][4]
Q2: How do I select the most appropriate Chiral Stationary Phase (CSP)?
The selection of the CSP is the most critical factor in achieving a successful chiral separation.[5] For primary amines, several types of CSPs have demonstrated high success rates.
-
Polysaccharide-Based CSPs: These are the most broadly selective and effective columns for a wide range of chiral compounds, including primary amines.[1] They consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or covalently immobilized on a silica support. Immobilized phases (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they offer greater solvent compatibility, allowing for more extensive method development and robust column cleaning procedures.[1][6]
-
Cyclofructan-Based CSPs: These have also shown a high success rate for separating primary amines, particularly when used in the polar organic mobile phase mode.[1]
-
Crown Ether-Based CSPs: These phases, such as ChiroSil, are specifically designed for the enantiomeric separation of primary amines.[7] They operate on a principle of complexation with the protonated amine. However, a significant drawback is that they typically require strongly acidic mobile phases (e.g., aqueous perchloric acid, pH 1.0-2.0), which can be harsh on HPLC systems and may not be suitable for all analytes.[3][8]
For initial screening, starting with a set of immobilized polysaccharide columns is a highly effective strategy.
Q3: What is the role of mobile phase additives when analyzing this basic compound?
Mobile phase additives are crucial for achieving good peak shape and reproducible results when analyzing basic compounds like amines. The primary amine functional group in your analyte can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to significant peak tailing and poor efficiency.
To mitigate this, a small amount of a basic additive is typically added to the mobile phase.[9]
-
Common Basic Additives: Diethylamine (DEA) or Triethylamine (TEA) are frequently used at concentrations of 0.1% to 0.5%.[1][3]
-
Mechanism of Action: These additives act as "silanol maskers." They compete with the analyte for interaction with the active silanol sites, resulting in more symmetrical peaks and improved resolution.[1]
Q4: Should I use Normal Phase, Polar Organic, or Reversed-Phase mode for my analysis?
The choice of chromatographic mode is intrinsically linked to the selected CSP. Polysaccharide-based CSPs are versatile and can be used in multiple modes.
-
Normal Phase (NP): This mode, typically using a mobile phase of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol (EtOH), is a traditional and highly effective approach for chiral separations on polysaccharide CSPs.[3][9]
-
Polar Organic Mode (PO): This mode uses polar organic solvents, most commonly acetonitrile (ACN) with a methanol (MeOH) or ethanol (EtOH) modifier.[3] It can offer different selectivity compared to normal phase and is an excellent alternative to screen.
-
Reversed-Phase (RP): While possible on certain immobilized polysaccharide columns, RP (using water/acetonitrile or water/methanol) is generally less common for achieving high enantioselectivity for compounds of this type compared to NP or PO modes.[10]
A recommended screening approach is to test the analyte on several different polysaccharide CSPs in both Normal Phase and Polar Organic modes.[3]
Section 2: Chiral HPLC Method Development Workflow
A systematic approach to method development is essential to efficiently find the optimal conditions for resolving the enantiomeric impurity. The workflow below outlines a logical progression from column screening to final method optimization.
Caption: A decision tree for troubleshooting common chiral HPLC issues.
Problem: I see poor or no resolution between the (S)- and (R)-enantiomers.
-
Cause & Explanation: This is the most common issue and indicates that the chosen chromatographic conditions (CSP and mobile phase) are not selective enough for your analyte. Resolution in chromatography is a function of selectivity, efficiency, and retention. For chiral separations, selectivity is paramount. [10]* Solution Pathway:
-
Verify Mobile Phase Composition: First, ensure your mobile phase was prepared correctly. Small errors in the modifier percentage can have a large impact on selectivity. [9] 2. Optimize Modifier Strength: Systematically vary the percentage of the alcohol modifier. In normal phase, try reducing the alcohol content in 2-5% increments (e.g., from 10% IPA to 8% or 5%). This increases interaction with the CSP and may improve separation.
-
Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol (or vice-versa) can dramatically alter the selectivity and provide the necessary resolution.
-
Lower the Temperature: If your system has a column thermostat, try running the analysis at a lower temperature (e.g., 15°C or 20°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation. [10] 5. Screen Different CSPs: If optimization on one column fails, the analyte may require a different chiral recognition mechanism. Screening on a CSP from a different family (e.g., switching from an amylose-based to a cellulose-based CSP) is the next logical step. [11] Problem: The peak for my desired (S)-enantiomer is tailing or showing poor symmetry.
-
-
Cause & Explanation: Peak tailing for a basic analyte like this amine is almost always caused by secondary interactions with acidic sites on the stationary phase, primarily residual silanols. [1]It can also be caused by sample overload or using a sample solvent that is too strong. [10]* Solution Pathway:
-
Check the Basic Additive: Confirm that a basic additive like DEA or TEA is present in your mobile phase at an appropriate concentration (typically 0.1%). If tailing persists, you can cautiously increase the concentration up to 0.5%. [1] 2. Reduce Sample Load: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks. [10]Try reducing the injection volume or diluting your sample by a factor of 5 or 10.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Dissolving the sample in a very strong solvent can cause peak distortion upon injection. If possible, dissolve the sample directly in the mobile phase. [6] Problem: My retention times are shifting between injections.
-
-
Cause & Explanation: Unstable retention times point to an unequilibrated system or fluctuations in experimental conditions. Chiral stationary phases, especially in normal phase, can require significant time to fully equilibrate with the mobile phase. [9]* Solution Pathway:
-
Ensure Full Equilibration: Before starting your analysis, allow the column to equilibrate with the mobile phase for at least 30-60 minutes, or until you see a stable baseline. This may require flushing with 20-30 column volumes of mobile phase. [9] 2. Stabilize Column Temperature: Use a column thermostat. Even small fluctuations in ambient lab temperature can cause retention time drift in sensitive chiral separations. [9] 3. Check for "Additive Memory Effects": If the column was previously used with a different additive (e.g., an acid), trace amounts may remain adsorbed to the stationary phase, affecting retention. [12]It may be necessary to flush the column thoroughly according to the manufacturer's instructions.
-
Problem: The column backpressure is unexpectedly high.
-
Cause & Explanation: High backpressure is usually caused by a blockage somewhere in the system, most commonly at the inlet frit of the column. [6]This can be due to precipitated sample, buffer salts, or particulate matter from the mobile phase or HPLC system.
-
Solution Pathway:
-
Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.
-
Reverse Flush the Column: As a first step, try disconnecting the column from the detector and reversing the flow direction at a low flow rate (e.g., 0.2 mL/min) to dislodge any blockage from the inlet frit. Important: Only do this if the column manufacturer explicitly states it is safe to do so.
-
Check for Precipitation: If your sample is poorly soluble in the mobile phase, it may precipitate upon injection. [6]Ensure your sample solvent is compatible with the mobile phase.
-
Section 4: Data & Protocols
Table 1: Recommended Starting Conditions for CSP Screening
The following table provides exemplary starting conditions for screening the enantiomeric separation of 1-(4-(Trifluoromethoxy)phenyl)ethanamine on different polysaccharide-based CSPs.
| Parameter | Normal Phase (NP) Conditions | Polar Organic (PO) Conditions | Comments |
| Mobile Phase A | n-Hexane or n-Heptane | Acetonitrile (ACN) | Use HPLC grade solvents. |
| Modifier B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) | Modifier choice can significantly impact selectivity. |
| Composition | 90:10 (A:B) | 90:10 (A:B) | Adjust modifier % for optimization. |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | Crucial for good peak shape of basic analytes. [1][3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Lower flow rate to 0.5-0.8 mL/min to improve resolution. [10] |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) | Test lower temperatures (e.g., 15-20°C) for better resolution. |
| Recommended CSPs | CHIRALPAK® IA, IB, IC, AD | CHIRALPAK® IA, IB, IC, ID | Immobilized phases are recommended for solvent flexibility. [1][5] |
Data synthesized from multiple sources for illustrative purposes. [1][3]
Protocol: Column Care and Regeneration for Immobilized Polysaccharide-Based CSPs
Proper column care is essential for maintaining performance and extending the lifetime of expensive chiral columns. Immobilized CSPs have the significant advantage of being compatible with a wide range of strong solvents for cleaning. [6] 1. Routine Shutdown:
-
For short-term shutdown (overnight), it is generally safe to leave the column in the mobile phase (e.g., Hexane/IPA with DEA). Ensure the pump flow is turned off and the column ends are capped if removed from the system.
2. Long-Term Storage:
-
Flush the column with a pure alcohol, such as 100% ethanol or isopropanol, to remove any non-volatile additives.
-
Store the column in the recommended storage solvent, typically the shipping solvent listed on the column's certificate of analysis (often Hexane/IPA or pure ethanol).
3. Column Regeneration (If Performance Declines):
-
Symptom: Loss of resolution, increased peak tailing, or higher-than-normal backpressure that is not resolved by simple troubleshooting. This may be due to strongly adsorbed contaminants at the column inlet. [6]* Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of 100% Isopropanol to remove the analytical mobile phase.
-
For immobilized columns like CHIRALPAK IA, IB, etc., a flush with a strong solvent can be highly effective. Flush with 5-10 column volumes of Tetrahydrofuran (THF) or Dichloromethane (DCM). CRITICAL: Never use these solvents on traditional coated CSPs (e.g., CHIRALCEL OD-H) as they will permanently dissolve the stationary phase. [6] 4. Flush the column again with 10-20 column volumes of 100% Ethanol to remove the strong solvent.
-
Re-equilibrate the column with your analytical mobile phase until the baseline and pressure are stable before re-testing performance.
-
Section 5: References
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
-
HPLC method for enantiomeric separation of chiral amines. BenchChem.
-
Troubleshooting poor peak resolution in chiral separation of HETE enantiomers. BenchChem.
-
Determining enantiomeric purity of chiral amino acids via HPLC. BenchChem.
-
Chiral HPLC and SFC Columns. Columnex LLC.
-
Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
-
How can I improve my chiral column resolution? ResearchGate.
-
Chiral HPLC Method Development. I.B.S.
-
Chiral HPLC Separations. Phenomenex.
-
Trouble with chiral separations. Chromatography Today.
-
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. MedChemExpress.
-
Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Application Notes and Protocols for Chiral Separation of Salbutamol Enantiomers by Capillary Electrophoresis. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chiraltech.com [chiraltech.com]
- 7. columnex.com [columnex.com]
- 8. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Technical Guide to the Spectroscopic Characterization of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: A Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of chiral amines is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical compounds. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. In the absence of a complete, publicly available experimental spectrum for this specific salt, this guide leverages established NMR principles and comparative data from analogous structures to provide a robust predictive analysis. This approach empowers researchers to confidently interpret their own experimental data and understand the nuanced spectral features of this important structural motif.
The Significance of the Trifluoromethoxy Group in Pharmaceutical Chemistry
The trifluoromethoxy (-OCF₃) group is an increasingly popular substituent in medicinal chemistry due to its unique electronic properties. It is strongly electron-withdrawing, which can significantly influence the acidity, basicity, and metabolic stability of a molecule. Furthermore, its lipophilicity can enhance membrane permeability, a desirable trait for many drug candidates. Understanding the spectroscopic signature of this group and its effect on neighboring nuclei is therefore paramount for chemists working with these compounds.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amine protons. The hydrochloride salt form will influence the chemical shift of protons near the amine group.
Aromatic Region (δ 7.0-8.0 ppm): The para-substituted phenyl ring will give rise to a characteristic AA'BB' splitting pattern, appearing as two doublets.
-
H-2 and H-6: These protons, ortho to the trifluoromethoxy group, are expected to be downfield due to the electron-withdrawing nature of the -OCF₃ group.
-
H-3 and H-5: These protons, meta to the trifluoromethoxy group, will be upfield relative to H-2 and H-6.
Methine Proton (CH, δ ~4.5-5.0 ppm): The proton on the chiral carbon, adjacent to the phenyl ring and the amino group, is expected to appear as a quartet due to coupling with the three protons of the methyl group. The presence of the electron-withdrawing phenyl ring and the protonated amine will shift this signal downfield.
Methyl Protons (CH₃, δ ~1.5-2.0 ppm): The three protons of the methyl group will appear as a doublet, coupled to the methine proton.
Amine Protons (NH₃⁺, δ ~8.0-9.0 ppm): In the hydrochloride salt, the amine group will be protonated (NH₃⁺). These protons are expected to be broad and may exchange with residual water in the NMR solvent, potentially altering their appearance. Their chemical shift is highly dependent on the solvent and concentration.
Comparative Analysis: The Trifluoromethyl vs. Trifluoromethoxy Analogue
A valuable comparison can be made with the closely related compound, (S)-1-(4-(trifluoromethyl)phenyl)ethanamine. Predicted ¹H NMR data for this analogue suggests the following chemical shifts in CDCl₃: a doublet for the methyl group at 1.40 ppm (J = 6.8 Hz), a broad signal for the amine protons at 1.60 ppm, a quartet for the methine proton at 4.19 ppm (J = 6.8 Hz), and two doublets for the aromatic protons at 7.46 ppm and 7.59 ppm (J = 8.2 Hz)[1]. The trifluoromethoxy group in our target molecule is expected to have a slightly different electronic effect than the trifluoromethyl group, which will be reflected in the precise chemical shifts of the aromatic protons.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information for the structural confirmation of this compound.
Aromatic Carbons (δ 120-150 ppm):
-
C-1 (ipso-carbon attached to the ethylamine): The chemical shift will be influenced by both the trifluoromethoxy group and the ethylamine side chain.
-
C-2 and C-6: These carbons will be deshielded by the adjacent trifluoromethoxy group.
-
C-3 and C-5: These carbons will be less affected by the substituent.
-
C-4 (ipso-carbon attached to -OCF₃): This carbon will show a characteristic quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, in the range of 250-300 Hz.
Aliphatic Carbons:
-
Methine Carbon (CH, δ ~50-60 ppm): The chiral carbon will be found in this region.
-
Methyl Carbon (CH₃, δ ~20-25 ppm): The methyl carbon will be observed at a higher field.
Trifluoromethoxy Carbon (CF₃, δ ~120 ppm): The carbon of the trifluoromethoxy group will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF).
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of the exchangeable amine protons.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
Data Presentation
The expected NMR data is summarized in the tables below for clarity and ease of comparison.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.5-2.0 | Doublet | ~7 |
| CH | ~4.5-5.0 | Quartet | ~7 |
| Aromatic H-3, H-5 | ~7.2-7.4 | Doublet | ~8-9 |
| Aromatic H-2, H-6 | ~7.5-7.7 | Doublet | ~8-9 |
| NH₃⁺ | ~8.0-9.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| CH₃ | ~20-25 | Singlet |
| CH | ~50-60 | Singlet |
| Aromatic C-3, C-5 | ~120-125 | Singlet |
| CF₃ | ~120 | Quartet |
| Aromatic C-2, C-6 | ~125-130 | Singlet |
| Aromatic C-1 | ~135-140 | Singlet |
| Aromatic C-4 | ~145-150 | Quartet |
Visualization of Key Structural Features and NMR Correlations
To visually represent the molecular structure and the expected NMR correlations, the following diagrams are provided.
Caption: Molecular structure of this compound.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chiral molecules is a cornerstone of modern pharmaceutical development. This guide provides an in-depth technical analysis of the mass spectrometry (MS) based characterization of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, a key chiral building block in medicinal chemistry. We will explore a robust analytical workflow, delve into the intricacies of its fragmentation patterns, and provide a comparative assessment against alternative analytical techniques, supported by experimental data and established scientific principles.
Introduction to this compound
This compound is a chiral primary amine with a molecular weight of 241.64 g/mol for the hydrochloride salt and 205.18 g/mol for the free base.[1][2][3] Its structure, featuring a trifluoromethoxy-substituted phenyl ring, presents unique characteristics that influence its behavior in mass spectrometry. The trifluoromethyl group, in particular, is known to impact metabolic stability and binding affinity in drug candidates.[4] Understanding its mass spectrometric behavior is therefore crucial for its identification, quantification, and quality control in complex matrices.
Mass Spectrometry Analysis: A Detailed Protocol
The following protocol outlines a comprehensive approach for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the same solvent mixture to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series), is recommended for potential enantiomeric purity assessment. For general analysis, a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) can be used.
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Phenethylamine derivatives readily protonate, making positive mode ideal.[5][6]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and unambiguous formula determination.
-
Acquisition Mode: Full scan MS from m/z 50 to 500. For fragmentation studies, tandem MS (MS/MS) should be performed on the protonated molecule.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Causality Behind Experimental Choices
-
ESI+: The basic nitrogen atom in the ethanamine side chain is readily protonated in the acidic mobile phase, leading to efficient ionization in the positive mode.
-
Formic Acid: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte, enhancing the ESI signal.
-
High-Resolution MS: This is critical for differentiating the target analyte from isobaric interferences, especially in complex matrices, and for confirming the elemental composition of fragment ions.
-
Chiral LC: While MS itself is not inherently chiral, coupling it with a chiral LC separation allows for the quantification of the specific (S)-enantiomer and the detection of any (R)-enantiomer impurity.
Predicted Mass Spectrum and Fragmentation Pathway
Based on established fragmentation mechanisms for phenethylamine derivatives and compounds containing trifluoromethyl groups, we can predict the key fragmentation pathways for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine.[5][7][8][9][10]
Proposed Mass Spectrometry Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 206.08 | [C9H11F3NO+H]+ | - | Protonated Molecule [M+H]+ |
| 189.05 | [C9H8F3O]+ | NH3 | Loss of ammonia |
| 161.06 | [C8H8F3]+ | CH2NH2 | α-cleavage |
| 44.05 | [C2H6N]+ | C7H5F3O | β-cleavage |
Note: The m/z values are calculated for the monoisotopic masses.
Visualization of the Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques are also well-suited for the analysis of chiral amines. Here, we compare the LC-MS approach with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE).
| Feature | LC-MS | Chiral HPLC-UV | Chiral Capillary Electrophoresis (CE) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation based on differential interaction with a chiral stationary phase, detection by UV absorbance. | Separation based on differential migration in an electric field in the presence of a chiral selector.[11][12] |
| Selectivity | Very high, based on both retention time and mass-to-charge ratio. | High for enantiomers, but may have co-elution with other UV-active impurities. | High for enantiomers, excellent for charged and polar compounds.[13] |
| Sensitivity | Excellent (sub-ng/mL levels achievable). | Good (typically low µg/mL to high ng/mL). | Very high, requires minimal sample volume.[12] |
| Structural Information | Provides molecular weight and fragmentation data, aiding in structural elucidation. | Provides no structural information beyond UV spectrum. | Provides no direct structural information. |
| Speed | Relatively fast, with typical run times of 5-10 minutes. | Can be slower, with run times of 15-30 minutes or more for good chiral resolution. | Very fast analysis times are possible.[12] |
| Cost | High initial instrument cost and maintenance. | Lower instrument cost compared to MS. | Relatively low instrument cost. |
| Enantiomeric Separation | Requires a chiral LC column for separation prior to MS detection. | The primary technique for enantiomeric separation. | A powerful alternative to HPLC for chiral separations.[14][15] |
Decision-Making Workflow for Method Selection
Caption: Workflow for selecting the appropriate analytical method.
Conclusion
The mass spectrometric analysis of this compound, particularly when coupled with chiral liquid chromatography, offers a highly sensitive and selective method for its characterization. The predictable fragmentation pattern, dominated by the loss of ammonia and characteristic α- and β-cleavages, provides a robust means of identification and structural confirmation. While alternative techniques such as chiral HPLC-UV and CE offer viable and often more cost-effective solutions for routine enantiomeric purity assessment, LC-MS remains the gold standard for comprehensive analysis, providing unparalleled sensitivity and structural information. The choice of analytical technique should be guided by the specific requirements of the study, balancing the need for structural information, sensitivity, throughput, and cost.
References
-
Chen, B. H., Liu, J. T., Chen, H. M., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(6), 1022. Available at: [Link]
-
MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]
-
PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Available at: [Link]
-
National Taiwan Normal University. (2018). Comparison of the characteristic mass fragmentations of phenethylamines and tryptamines by electron ionization gas chromatography mass spectrometry, electrospray and matrix-assisted laser desorption ionization mass spectrometry. Available at: [Link]
-
Institute of Forensic Research. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Available at: [Link]
-
Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Chiral Separations by Capillary Electrophoresis. Available at: [Link]
-
LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available at: [Link]
-
AZoM. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Available at: [Link]
-
ResearchGate. (2021). Chiral Separation by Capillary Electrophoresis based on Hyper-branched Materials. Available at: [Link]
-
ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]
-
PubChem. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available at: [Link]
-
ACS Publications. (n.d.). Chemical ionization mass spectrometric studies of the gas-phase reactions (trifluoromethyl)peroxy + nitric oxide, trifluoromethoxy + NO, and CF3O + RH. Available at: [Link]
-
DOI. (n.d.). Supporting Information For: S1. Available at: [Link]
-
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
LZ Chemical. (n.d.). (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Available at: [Link]
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- 4. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
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- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the procurement of high-purity chiral building blocks is a foundational necessity for success. Chiral amines, in particular, are pivotal intermediates in the synthesis of a vast array of biologically active molecules.[1][2][] The stereochemical integrity of these building blocks directly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth technical comparison centered on the Certificate of Analysis (CoA) for a critical chiral amine: (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride . We will deconstruct a representative CoA, compare its key analytical parameters against common alternatives, and provide detailed experimental protocols to empower researchers to independently verify quality and make informed procurement decisions.
Deconstructing the Certificate of Analysis: A Critical Evaluation
A Certificate of Analysis is more than a mere specification sheet; it is a declaration of a product's quality and purity, validated by empirical data. Below is a representative CoA for our target compound, followed by a detailed explanation of each parameter's significance.
Table 1: Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual |
| Solubility | Soluble in Water, Methanol | Conforms | Visual |
| ¹H NMR | Conforms to Structure | Conforms | 400 MHz, DMSO-d₆ |
| Mass Spectrometry (ESI+) | Conforms to Structure (m/z = 206.08) | Conforms (m/z = 206.08) | ESI-MS |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Enantiomeric Excess (Chiral HPLC) | ≥ 99.0% | 99.5% ee | Chiral HPLC |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C Limits | Conforms | GC-HS |
Causality Behind the Specifications:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation. The spectrum should show characteristic peaks corresponding to the aromatic protons (typically in the 7.4-7.6 ppm region for this structure), the methine proton (quartet around 4.5 ppm), and the methyl protons (doublet around 1.5 ppm). The integration of these peaks must align with the number of protons in the molecule, confirming its identity.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the free base. For (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, the molecular formula is C₉H₁₀F₃NO, with a monoisotopic mass of approximately 205.07.[4][5] In positive electrospray ionization mode (ESI+), we expect to see the protonated molecule [M+H]⁺ at m/z ≈ 206.08. The presence of the trifluoromethoxy group provides a distinct isotopic pattern that can further aid in confirmation.[6]
-
Purity (HPLC): High-Performance Liquid Chromatography quantifies the amount of the target compound relative to any impurities. A purity level of ≥98.0% is standard for high-quality building blocks, ensuring that side reactions due to impurities are minimized.
-
Enantiomeric Excess (ee): This is arguably the most critical parameter for a chiral building block. It measures the excess of one enantiomer over the other. An ee of ≥99.0% ensures that the stereochemical integrity of subsequent synthetic steps is maintained. Chiral HPLC is the gold standard for this determination, as it physically separates the two enantiomers.[7][8][9][10]
-
Water Content & Residual Solvents: These parameters are crucial for reaction stoichiometry and safety. Excess water can interfere with many organometallic and moisture-sensitive reactions, while residual solvents from purification must be below limits set by the International Council for Harmonisation (ICH) to avoid toxicity and unwanted side reactions.
Comparative Analysis with Alternative Chiral Amines
The choice of a chiral amine often depends on the specific reaction and desired properties of the final product. Below is a comparison of our target compound with other commonly used chiral amines.
Table 2: Comparison of Chiral Amine Building Blocks
| Compound | Structure | Key Features & Applications | Typical Purity/ee |
| (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl | The -OCF₃ group offers unique electronic properties, increased lipophilicity, and metabolic stability.[11] Often used in the synthesis of APIs targeting CNS disorders. | ≥98% / ≥99% ee | |
| (R)-(+)-1-Phenylethylamine | A widely used and cost-effective resolving agent and chiral auxiliary.[][12] Its derivatives are common in asymmetric synthesis. | ≥99% / ≥99% ee | |
| (S)-(-)-α-Methylbenzylamine | The enantiomer of the above, used when the opposite stereochemistry is required. Also a common resolving agent. | ≥99% / ≥99% ee | |
| (S)-2-Amino-3-methylbutane | An aliphatic chiral amine, often used when an aromatic ring is not desired in the final structure.[2] | ≥98% / ≥98% ee |
The key advantage of using (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine lies in the trifluoromethoxy (-OCF₃) substituent. This group is a bioisostere for other functionalities and can significantly enhance a drug candidate's metabolic stability and cell permeability.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and empower researchers, we provide detailed protocols for the key analytical methods cited in the CoA.
Quality Control Workflow
The following diagram illustrates the logical flow for the quality control analysis of an incoming chiral amine.
Caption: Workflow for QC analysis of a chiral amine.
Protocol 1: Purity Determination by HPLC
This protocol outlines a standard reversed-phase HPLC method for determining chemical purity.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 5 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC
This method is crucial for confirming the stereochemical integrity of the material.[1][9]
Caption: Principle of Chiral HPLC Separation.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series), is highly effective for resolving chiral amines.[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 (v/v) n-Hexane:Isopropanol.
-
Mobile Phase Additive: To improve peak shape and resolution for amines, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often required (e.g., 0.1% v/v).[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a racemic standard (~1 mg/mL) to determine the retention times of both enantiomers. Prepare the sample to be analyzed at the same concentration.
-
Injection Volume: 10 µL.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:[9] % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
A thorough evaluation of the Certificate of Analysis is a non-negotiable step in the procurement of high-quality chiral building blocks like this compound. By understanding the causality behind each analytical test and comparing the product against relevant alternatives, researchers can mitigate risks associated with poor quality reagents. The provided protocols serve as a framework for in-house verification, promoting a culture of scientific rigor and self-validation. Ultimately, investing time in qualifying starting materials is a critical investment in the success and reproducibility of the entire research and development pipeline.
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). John Wiley & Sons, Ltd. Retrieved January 5, 2026, from [Link]
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How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2020). ChemistrySelect. Retrieved January 5, 2026, from [Link]
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. Retrieved January 5, 2026, from [Link]
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Chiral resolution. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved January 5, 2026, from [Link]
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Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 5, 2026, from [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved January 5, 2026, from [Link]
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Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Retrieved January 5, 2026, from [Link]
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Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Ruscic, B., & Berkowitz, J. (1997). A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics. Retrieved January 5, 2026, from [Link]
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1H-NMR Analysis spectral interpretation data. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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A Comparative Guide to the Enantiomers of 1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: A Stereochemical Deep Dive
Prepared by: A Senior Application Scientist
Introduction: The Significance of a Single Chiral Center
In the landscape of modern drug discovery and development, the concept of chirality is paramount. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide focuses on the (S) and (R) enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine, a key chiral building block in medicinal chemistry.[3][4][5] While these molecules share the same chemical formula and connectivity, the spatial arrangement of atoms around their single stereocenter dictates their interaction with the chiral environment of biological systems.
This document provides an in-depth comparison of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride and its (R)-enantiomer. We will explore their physicochemical properties, detail robust experimental protocols for their separation and analysis, and discuss the fundamental principles governing their differential biological activity, supported by illustrative experimental data. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these important chiral intermediates.
Physicochemical Properties: Identical Twins with a Secret
Enantiomers are physically identical in an achiral environment. They possess the same melting points, boiling points, and solubility in non-chiral solvents. Their distinction lies in their interaction with plane-polarized light and their binding to other chiral molecules.
| Property | (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl | (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl |
| CAS Number | 1391540-47-8[6] | 1208989-29-0[7] |
| Appearance | Solid[8] | White to light brown solid[7] |
| Molecular Formula | C₉H₁₁ClF₃NO[8][9] | C₉H₁₁ClF₃NO |
| Molecular Weight | 241.64 g/mol [9] | 241.64 g/mol [9] |
| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride[5] | (1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
Note: The specific values for optical rotation are dependent on concentration, solvent, and temperature, but they will be equal in magnitude and opposite in sign for the two enantiomers.
Chiral Separation and Analysis: Isolating the Enantiomers
To evaluate the unique biological properties of each enantiomer, their separation from a racemic mixture is a critical first step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a robust method for the analytical or semi-preparative separation of the (S) and (R) enantiomers.
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): The CSP creates a chiral environment. The enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. A polysaccharide-based CSP like amylose tris(3,5-dimethylphenylcarbamate) is highly effective for a broad range of chiral amines.
-
Mobile Phase: A non-polar solvent like hexane combined with an alcohol modifier (e.g., isopropanol) is used to elute the compounds. The ratio is optimized to achieve a balance between resolution and analysis time.
-
Amine Additive: A small amount of a basic modifier like diethylamine (DEA) is crucial. It minimizes peak tailing by deactivating acidic silanol groups on the silica support and ensuring the analyte is in its neutral, free-base form, leading to sharper, more symmetrical peaks.
Step-by-Step Methodology:
-
System Preparation: Equilibrate a chiral HPLC column (e.g., Chiralpak® IA or similar amylose-based column, 4.6 x 250 mm, 5 µm) with the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/Isopropanol/Diethylamine in a ratio of 90:10:0.1 (v/v/v). Filter and degas the solution.
-
Sample Preparation: Dissolve the racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
-
Data Analysis: Integrate the peaks corresponding to the (S) and (R) enantiomers to determine their retention times, resolution, and relative proportions.
Visualization: Chiral HPLC Separation Workflow```dot
Caption: The (S)-enantiomer achieves a precise three-point fit, leading to high-affinity binding, while the (R)-enantiomer experiences steric hindrance, resulting in a poor fit and low affinity.
Conclusion
The comparison between this compound and its (R)-enantiomer serves as a classic example of the importance of stereochemistry in the molecular sciences. While they are identical in their basic physicochemical properties, their behavior in a chiral context is distinct. This divergence is critical, with one enantiomer often being the pharmacologically active agent (eutomer) and the other being less active or inactive (distomer). The ability to separate these enantiomers using techniques like chiral HPLC and to quantify their differential biological effects through methods like receptor binding assays is fundamental to the development of safer and more effective therapeutic agents. Understanding these principles is essential for any scientist working at the interface of chemistry and biology.
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Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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MDPI. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions.
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Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer.
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PubMed. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine.
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PubMed. Correlation among crystal shape, absolute configuration, and circular dichroism spectrum of enantiomorphs of Tris[2-(((2-phenylimidazol-4-yl)methylidene)amino)ethyl]-aminemetal(II) nitrate-methanol (1/1).
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The Trifluoromethoxy Group: A Superior Bioisostere to the Trifluoromethyl Group? A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1] Among these, the trifluoromethyl (-CF3) group has long been a staple in the medicinal chemist's toolkit.[2] However, its close relative, the trifluoromethoxy (-OCF3) group, is increasingly recognized for offering distinct advantages that can overcome common developmental hurdles.[3][4] This guide provides an in-depth comparison of the biological and physicochemical properties of OCF3 and CF3 analogs, supported by experimental data, to inform strategic decisions in drug design.
At a Glance: Key Differences in Physicochemical Properties
The seemingly subtle insertion of an oxygen atom dramatically alters the electronic and steric properties of the trifluoromethoxy group compared to the trifluoromethyl group, leading to significant downstream effects on a molecule's behavior.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Implication in Drug Design |
| Hansch Lipophilicity (π) | +0.88[4] | +1.04[5] | OCF3 provides a greater increase in lipophilicity, which can enhance membrane permeability and target engagement.[1] |
| Metabolic Stability | High[4] | Very High | The OCF3 group is generally more resistant to metabolic degradation, potentially leading to a longer biological half-life. |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Both groups significantly impact the pKa of neighboring functionalities and can alter target binding interactions. |
| Conformation | Free rotation around C-C bond | Restricted rotation, orthogonal conformation | The fixed conformation of the OCF3 group can offer entropic advantages in binding and be used to probe specific binding pockets. |
Deeper Dive: Physicochemical Properties as Drivers of Biological Activity
The journey of a drug from administration to its target is governed by its physicochemical properties. The choice between a CF3 and an OCF3 substituent can profoundly influence this journey.
Lipophilicity: A Double-Edged Sword
Lipophilicity, often expressed as logP or logD, is critical for a drug's ability to cross biological membranes and reach its target.[6] While both groups increase lipophilicity, the OCF3 group does so to a greater extent.[4][5] This "super-lipophilicity" can be advantageous for enhancing absorption and distribution.
However, excessive lipophilicity can lead to undesirable outcomes, such as poor solubility, increased binding to plasma proteins, and off-target toxicity. One study noted that while PhOCF3 increases logD by approximately one log unit over PhOCH3, it can also lead to lower passive permeability despite the higher lipophilicity, a trend not always seen with CF3 analogs.[7] This highlights the necessity of fine-tuning logP values to an optimal range, a task where the distinct contributions of CF3 and OCF3 provide valuable options.[5]
Metabolic Stability: Blocking the Reactive Sites
A major challenge in drug development is preventing the rapid metabolic breakdown of a compound by enzymes such as cytochrome P450s. The high strength of the C-F bond (dissociation energy of ~485 kJ/mol) renders both the CF3 and OCF3 groups highly resistant to metabolic attack.[1][4]
The OCF3 group, in particular, is considered exceptionally stable and can serve as a highly effective metabolic shield for adjacent positions on an aromatic ring. By replacing a metabolically vulnerable group (like a methoxy group) with OCF3, chemists can significantly extend a compound's biological half-life, reducing the required dose and frequency of administration.
Visualizing the Impact: Physicochemical Properties to Biological Outcomes
The interplay between these core properties dictates the overall pharmacokinetic profile of a drug candidate.
Experimental Protocols: Assessing Key Parameters
Objective comparison requires robust experimental data. Below are standardized protocols for evaluating lipophilicity and metabolic stability, two key differentiators for OCF3 and CF3 analogs.
Protocol 1: Lipophilicity Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable indirect method for determining logP values.[8][9] It correlates a compound's retention time on a hydrophobic column with its lipophilicity.
Methodology:
-
System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[9]
-
Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting their retention times (or calculated capacity factors, k) against their logP values.[6]
-
Sample Analysis: Dissolve the test compounds (the OCF3 and CF3 analogs) in a suitable solvent and inject them into the HPLC system under the same conditions as the standards.
-
Calculation: Record the retention time for each analog. Using the calibration curve equation, calculate the logP value for each test compound based on its retention time.
-
Comparison: Directly compare the calculated logP values of the OCF3 and CF3 analogs to quantify the lipophilic contribution of each group.
Protocol 2: In Vitro Metabolic Stability Assay
This assay uses liver microsomes, which are rich in drug-metabolizing enzymes, to assess how quickly a compound is cleared.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Initiation: Add the test compound (OCF3 or CF3 analog) to the microsomal suspension and pre-incubate at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Comparison: A longer half-life and lower clearance for the OCF3 analog compared to the CF3 analog would provide strong evidence of its superior metabolic stability.
Conclusion and Strategic Outlook
The choice between a trifluoromethyl and a trifluoromethoxy group is a nuanced decision that should be driven by the specific challenges of a drug discovery program. While the CF3 group remains a powerful tool for enhancing lipophilicity and metabolic stability, the OCF3 group often provides a more pronounced effect in both areas.[1][4] Its greater metabolic stability can be a deciding factor for compounds plagued by rapid clearance, and its higher lipophilicity can be leveraged to improve membrane permeability. However, this must be carefully balanced to avoid the pitfalls of excessive lipophilicity.[7] By understanding the distinct physicochemical profiles and utilizing the experimental workflows described, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective medicines.
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A Comparative Guide to the Validation of Analytical Methods for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
Introduction: The Analytical Imperative for a Chiral Intermediate
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine of significant interest as a key building block in the synthesis of advanced pharmaceutical agents.[1] Its stereochemical integrity and purity are critical, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by a single enantiomer. Consequently, the validation of analytical methods used to assess its quality is not merely a regulatory formality but a cornerstone of ensuring product safety and efficacy.[2][3][4]
This guide provides a comparative analysis of analytical methodologies for the comprehensive validation of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind method selection, the nuances of validating for a chiral amine salt, and the interpretation of experimental data, all grounded in the harmonized principles of the ICH Q2(R2) and USP <1225> guidelines.[5][6][7][8]
Regulatory Framework: The Foundation of Validation
The objective of any analytical method validation is to provide documented evidence that the procedure is "fit for its intended purpose."[8] This principle is globally harmonized by the International Council for Harmonisation (ICH) and codified in national pharmacopeias like the United States Pharmacopeia (USP).
-
ICH Q2(R2) - Validation of Analytical Procedures : This recently revised guideline provides a comprehensive framework for the validation parameters required for different types of analytical procedures (e.g., identification, impurity testing, assay).[5][7][8] It emphasizes a lifecycle approach to analytical procedures, aligning with the principles of Quality by Design (QbD).
-
USP General Chapter <1225> - Validation of Compendial Procedures : This chapter outlines the specific performance characteristics that must be evaluated for a method to be considered validated.[6][9][10][11] It categorizes analytical methods (Category I for assay, Category II for impurities, etc.) to define the requisite validation parameters.[10]
The validation process follows a structured, lifecycle approach, ensuring that an analytical method remains suitable for its purpose throughout its use.[12]
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A Comparative Spectroscopic Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride and its Analogs
This guide provides a detailed spectroscopic analysis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific salt, this document establishes a robust predictive framework for its spectroscopic signature. This is achieved by leveraging foundational principles of spectroscopy and comparative data from structurally similar analogs. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the expected spectral characteristics, enabling confident identification and characterization.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structural features—a chiral center, a trifluoromethoxy-substituted aromatic ring, and a primary amine hydrochloride—all contribute to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and regulatory submissions. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound and compare it with the known data of close structural analogs.
Predicted Spectroscopic Data for this compound
The following sections outline the predicted spectroscopic data based on the chemical structure and established principles of spectroscopic interpretation.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of each signal provide valuable information about the proton's chemical environment. For this compound, we anticipate the following signals:
-
Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the trifluoromethoxy group will be deshielded compared to the protons meta to it.
-
Methine Proton (-CH): The proton at the chiral center, adjacent to the phenyl ring and the amino group, will appear as a quartet due to coupling with the three protons of the methyl group. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the aromatic ring and the protonated amine.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet, coupled to the methine proton.
-
Amine Protons (-NH₃⁺): The protons of the ammonium group will likely appear as a broad singlet. The exact chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Key predicted signals include:
-
Aromatic Carbons: Six distinct signals are expected for the benzene ring. The carbon attached to the trifluoromethoxy group will be significantly influenced by the fluorine atoms, likely showing a quartet in a proton-decoupled spectrum due to C-F coupling. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.
-
Trifluoromethoxy Carbon (-OCF₃): This carbon will appear as a quartet with a large coupling constant (¹J-CF) due to the three attached fluorine atoms. Its chemical shift will be in the characteristic range for trifluoromethoxy groups.
-
Methine Carbon (-CH): The carbon of the chiral center will be deshielded by the adjacent aromatic ring and nitrogen atom.
-
Methyl Carbon (-CH₃): The methyl carbon will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations of the functional groups present. For a primary amine hydrochloride, a broad and strong absorption is expected in the 2800-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the NH₃⁺ group.[1] Other key absorptions include:
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
N-H bending: Asymmetric and symmetric N-H bending vibrations of the NH₃⁺ group are expected in the 1500-1600 cm⁻¹ region.[1]
-
C-O and C-F stretching: The strong absorptions corresponding to the C-O and C-F stretching of the trifluoromethoxy group are anticipated in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecule is ionized and fragmented. For phenethylamine derivatives, a common fragmentation pathway involves the cleavage of the Cα-Cβ bond.[2][3] For (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, the free base has a molecular weight of 205.18 g/mol .[4] In ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 206.19. A major fragment ion resulting from the loss of the methyl group would be observed.
Comparative Analysis with Spectroscopic Data of Analogs
To substantiate our predictions, we will now compare them with the experimental data of two closely related compounds: (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride and 1-phenylethanamine hydrochloride.
| Spectroscopic Feature | (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl (Predicted) | (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl (Experimental) [5] | 1-Phenylethanamine HCl (Experimental) |
| ¹H NMR (Aromatic) | ~7.3-7.6 ppm (AA'BB' doublets) | 7.65 ppm (d, J=8.2 Hz, 2H, Ar-H) | Multiplet in the aromatic region |
| ¹H NMR (-CH) | Quartet | 4.25 ppm (q, J=6.5 Hz, 1H, CH-NH₂) | Quartet |
| ¹H NMR (-CH₃) | Doublet | 1.52 ppm (d, J=6.5 Hz, 3H, CH₃) | Doublet |
| ¹³C NMR (Aromatic) | 6 signals, C-F coupling expected | Characteristic aromatic signals | Characteristic aromatic signals |
| ¹³C NMR (-CF₃/-OCF₃) | Quartet with large ¹J-CF | Quartet with large ¹J-CF | N/A |
| IR (N-H stretch) | Broad, 2800-3200 cm⁻¹ | Broad absorption in a similar region | Broad absorption in a similar region |
| MS ([M+H]⁺ of free base) | m/z 206.19 | m/z 190.08 | m/z 122.10 |
The experimental ¹H NMR data for (R)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride aligns well with our predictions for the target compound, showing the characteristic quartet for the methine proton and a doublet for the methyl protons. The aromatic protons also appear in the expected downfield region. The key difference between the trifluoromethoxy and trifluoromethyl analogs will be in the ¹³C and ¹⁹F NMR spectra, where the chemical shifts and coupling patterns of the -OCF₃ and -CF₃ groups, respectively, will be distinct.
Experimental Methodologies
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections detail the standard operating procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like amine hydrochlorides.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structural features.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for acquiring the spectroscopic data.
Caption: Workflow for NMR data acquisition and analysis.
Caption: Workflow for IR data acquisition and analysis.
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
This guide provides a robust framework for understanding the spectroscopic characteristics of this compound. By combining predictive analysis based on fundamental principles with comparative data from close structural analogs, researchers can confidently identify and characterize this important chiral amine. The detailed experimental methodologies and workflows serve as a practical resource for acquiring high-quality spectroscopic data, ensuring the integrity and reliability of experimental results in research and development settings.
References
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]
-
Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry. Available at: [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. Available at: [Link]
-
1-Phenylethylamine hcl | C8H12ClN | CID 12236038. PubChem. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of methods for the elemental analysis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceuticals. We will delve into the established method of combustion analysis and compare its performance and utility against modern spectroscopic techniques for impurity analysis, supported by experimental data and protocols.
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis serves as a fundamental tool for confirming the identity, purity, and composition of a synthesized compound.[1] For a molecule like this compound, with its multiple heteroatoms including nitrogen, chlorine, and fluorine, accurate elemental analysis is non-negotiable. It provides the empirical formula, which, in conjunction with molecular weight determination, confirms the molecular formula.[2] Furthermore, regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding elemental impurities, which can originate from catalysts or reagents used during synthesis and may pose toxicological risks.[3][4]
This compound is a salt formed from the reaction of the amine with hydrochloric acid.[5][6] Its molecular formula is C9H11ClF3NO.[7][8] Based on this, the theoretical elemental composition is a critical benchmark against which experimental results are compared.
Table 1: Theoretical Elemental Composition of this compound (C9H11ClF3NO)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 44.76 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.59 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.68 |
| Fluorine (F) | 18.998 | 3 | 56.994 | 23.60 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.80 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.62 |
| Total | 241.64 | 100.00 |
Combustion Analysis: The Gold Standard for Bulk Elemental Composition
Combustion analysis remains a robust and widely accepted method for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[9] For halogen-containing compounds like our target molecule, specialized combustion techniques are employed.[10][11][12][13]
The "Why" Behind the Combustion Method
The principle of combustion analysis is the complete oxidation of the sample in a controlled environment.[14] The resulting combustion gases (CO2, H2O, N2) are then separated and quantified. For halogens like chlorine and fluorine, the combustion products are converted to halides, which can be subsequently analyzed, often by ion chromatography.[14] This method is highly valued for its accuracy and precision in determining the bulk elemental composition of a pure substance. A deviation of ±0.4% from the theoretical value is a widely accepted criterion for purity in many scientific journals.[15]
Experimental Protocol: Combustion Analysis of this compound
This protocol outlines the determination of C, H, N, Cl, and F.
Instrumentation:
-
CHN Elemental Analyzer
-
Oxygen Bomb Calorimeter (for halogen determination)
-
Ion Chromatograph with a conductivity detector
Procedure:
Part A: CHN Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound into a tin capsule.
-
Combustion: The sample is introduced into a combustion tube heated to approximately 1000°C with a constant flow of pure oxygen.[9]
-
Gas Separation and Detection: The resulting gases (CO2, H2O, and N2) are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) is used for quantification.
-
Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).
Part B: Halogen (Cl and F) Analysis
-
Sample Preparation: Weigh approximately 200 mg of the sample into a quartz combustion bowl.[14] For better combustion, a combustion aid like benzoic acid can be added.
-
Oxygen Bomb Combustion: Place the bowl in a calorimetric bomb, which is then pressurized with oxygen (approx. 30 bar).[14] Ignite the sample.
-
Absorption: The combustion products are absorbed into an aqueous solution (e.g., a dilute sodium carbonate/bicarbonate solution).[11]
-
Ion Chromatography: Inject the absorption solution into an ion chromatograph to separate and quantify the fluoride and chloride ions.[11][14]
-
Calibration: Prepare a series of standard solutions of fluoride and chloride to generate a calibration curve.
Caption: Workflow for CHN and Halogen Combustion Analysis.
Alternative Methods: A Focus on Elemental Impurities
While combustion analysis excels at determining the bulk elemental composition, it is not suitable for quantifying trace elemental impurities.[16] For this, highly sensitive spectroscopic techniques are the methods of choice, as mandated by guidelines such as ICH Q3D.[4][17]
Table 2: Comparison of Analytical Methods for Elemental Analysis
| Feature | Combustion Analysis | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) |
| Primary Application | Bulk elemental composition (C, H, N, S, Halogens) | Trace and ultra-trace elemental impurity analysis | Screening and quantification of elemental impurities |
| Principle | Sample combustion and detection of resulting gases | Ionization of atoms in plasma and mass-to-charge ratio separation | Excitation of core electrons by X-rays and detection of characteristic fluorescence |
| Sensitivity | Percent level (%) | Parts per billion (ppb) to parts per trillion (ppt) | Parts per million (ppm) |
| Sample Preparation | Simple (weighing) | Complex (digestion in acid) | Minimal to none (direct analysis of powder)[18] |
| Throughput | Moderate | High (multi-element analysis)[3] | Very high (rapid screening)[16] |
| Cost | Moderate | High | Low to moderate |
| Limitations | Not suitable for trace analysis | Can have spectral interferences; requires sample dissolution | Lower sensitivity compared to ICP-MS; matrix effects can be significant[3] |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for quantifying a wide range of elemental impurities at very low concentrations.[3][4] It is particularly crucial for identifying and quantifying toxic elements like lead, mercury, arsenic, and cadmium, which may be present as contaminants from the manufacturing process.[4][16]
X-Ray Fluorescence (XRF)
XRF is a non-destructive technique that offers rapid screening for elemental impurities.[18] Its major advantage is the minimal sample preparation required, making it a time- and cost-effective tool for process development and quality control.[16][18] However, its sensitivity is generally lower than that of ICP-MS.
Caption: Comparative workflow for trace elemental impurity analysis.
Method Validation: Ensuring Trustworthy Results
For any analytical method used in a pharmaceutical setting, validation is a regulatory requirement.[19] Following ICH Q2(R1) guidelines, the chosen method must be validated for parameters such as accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[1][19] This ensures that the analytical procedure is suitable for its intended purpose and consistently produces reliable results.[20]
Conclusion: An Integrated Approach to Elemental Analysis
The elemental analysis of this compound requires a multi-faceted approach. Combustion analysis is the definitive method for confirming the bulk elemental composition and, by extension, the empirical formula of the API. However, for ensuring patient safety and meeting regulatory requirements for elemental impurities, highly sensitive techniques like ICP-MS are indispensable. XRF serves as a valuable, rapid screening tool in process development.
By understanding the strengths and limitations of each technique and implementing rigorous method validation, researchers and drug developers can ensure the quality, safety, and efficacy of their pharmaceutical products. This integrated analytical strategy provides a comprehensive characterization of the elemental composition, from the major constituents down to trace contaminants.
References
- 1. smithers.com [smithers.com]
- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 3. alfachemic.com [alfachemic.com]
- 4. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. reddit.com [reddit.com]
- 7. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. measurlabs.com [measurlabs.com]
- 10. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fluorine in organic compounds: Microcombustion method | U.S. Geological Survey [usgs.gov]
- 13. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
- 14. researchgate.net [researchgate.net]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 17. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pharmaerudition.org [pharmaerudition.org]
- 20. Analytical Method Development & Validation | Element [element.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Chiral Phenyl-Ethanamine Derivatives via X-ray Crystallography
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Molecular Formula
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a detail—it is a critical determinant of function, efficacy, and safety. This is particularly true for chiral molecules, where enantiomers can exhibit dramatically different pharmacological or material properties. The subject of this guide, (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride and its derivatives, represents a class of compounds where stereochemistry is paramount. The trifluoromethoxy group, a bioisostere of other functionalities, imparts unique electronic and lipophilic characteristics, making these molecules promising scaffolds in medicinal chemistry.
While numerous analytical techniques can confirm the presence and connectivity of atoms, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of a molecule's solid-state structure, including its absolute configuration. This guide provides a comprehensive overview of the X-ray crystallographic analysis of chiral phenylethylamine hydrochlorides, offering a comparative perspective on methodology and structural insights.
Due to the current lack of publicly available, specific crystallographic data for this compound, this guide will utilize data from closely related fluorinated phenylethylamine hydrochloride derivatives as a practical and scientifically relevant proxy. This approach allows for a detailed exploration of the crystallographic workflow and the interpretation of structural data, which are directly applicable to the target molecule.
The Imperative of Crystallization: From Solution to Single Crystal
The journey to a crystal structure begins with the often-challenging step of obtaining a high-quality single crystal. The quality of the diffraction data is intrinsically linked to the perfection of the crystal lattice. For small organic molecules like the hydrochloride salts of chiral amines, several crystallization techniques can be employed. The choice of method is often empirical, guided by the solubility of the compound.
A common and effective method is slow evaporation from a suitable solvent or solvent system. The key principle is to gradually increase the concentration of the solute to the point of supersaturation, allowing for the ordered growth of crystals.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a mounted cryoloop.
The causality behind this deliberate slowness is to allow molecules sufficient time to orient themselves into a thermodynamically stable, well-ordered crystal lattice. Rapid precipitation almost invariably leads to poorly ordered or polycrystalline material unsuitable for single-crystal X-ray diffraction.
The X-ray Diffraction Experiment: Illuminating the Atomic Landscape
With a suitable single crystal in hand, the next step is to subject it to X-ray diffraction analysis. Modern crystallography is heavily automated, but a deep understanding of the experimental parameters is crucial for obtaining high-quality data.
Workflow for Single-Crystal X-ray Diffraction Data Collection
The Bedrock of Comparison: Foundational Principles of Target-Based Assays
<-48> ## A Senior Application Scientist's Guide to Comparative Efficacy Studies in Target-Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the robust comparison of a compound's efficacy against established alternatives is paramount. This guide provides an in-depth framework for designing, executing, and interpreting comparative efficacy studies using target-based assays. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental choices, ensuring that the data you generate is not only accurate but also compelling and defensible.
Target-based assays are the cornerstone of modern drug discovery, allowing for the direct measurement of a compound's effect on a specific biological molecule, such as an enzyme or receptor.[1][2] The success of any comparative study hinges on a well-validated and relevant assay.
Choosing Your Weapon: Biochemical vs. Cell-Based Assays
-
Biochemical Assays: These assays are performed in a controlled, cell-free environment, utilizing purified proteins, enzymes, or receptors.[1] Their primary advantage lies in their simplicity, reproducibility, and direct measurement of target engagement.[1][3] They are ideal for initial screening and for understanding the direct interaction between a compound and its target without the confounding variables of a cellular environment.[1][3]
-
Cell-Based Assays: In contrast, cell-based assays measure the activity of a compound within a living cell.[4] This provides a more physiologically relevant context, accounting for factors such as cell permeability, metabolism, and off-target effects.[4][5] While more complex, they offer a more holistic view of a compound's potential efficacy and toxicity.[5]
Expert Insight: The most robust comparative studies often employ a tiered approach, beginning with biochemical assays to establish direct target engagement and potency, followed by cell-based assays to confirm activity in a more biologically representative system.[1] This progression allows for a comprehensive understanding of a compound's behavior.
Diagram: Decision Framework for Assay Selection
Caption: A simplified workflow for selecting the appropriate assay type.
The Blueprint for Success: Designing a Robust Comparative Study
A well-designed study is a self-validating one. Every element, from the choice of controls to the concentration ranges tested, should be deliberate and justifiable.
The Power of Controls: Your Internal Standard of Truth
Controls are the bedrock of any reliable experiment. In comparative efficacy studies, they serve multiple critical functions:
-
Negative Controls (Vehicle): Typically the solvent in which the compounds are dissolved (e.g., DMSO), this control establishes the baseline response of the assay in the absence of any active compound.[6]
-
Positive Controls (Reference Compound): A well-characterized compound with known activity against the target. This control validates that the assay is performing as expected and provides a benchmark against which to compare your test compounds.
-
Untreated Controls: In cell-based assays, these are cells that have not been exposed to any treatment, including the vehicle. They provide a measure of the baseline health and activity of the cells.
Dose-Response: Unveiling the Potency of Your Compounds
A single-point measurement of activity is insufficient for a meaningful comparison. A dose-response curve, generated by testing a range of compound concentrations, is essential for determining key efficacy parameters.[7]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological or biochemical response by 50%.[8][9] A lower IC50 value indicates a more potent inhibitor.[8]
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[8][9] A lower EC50 value signifies a more potent agonist.[8]
Causality in Experimental Choice: The range of concentrations tested should span from sub-efficacious to maximally effective doses to ensure the full dose-response curve can be captured. This allows for an accurate determination of the IC50 or EC50.[7]
In the Trenches: Key Experimental Protocols
The following sections provide detailed, step-by-step methodologies for two common types of target-based assays.
Biochemical Assay: Kinase Activity Inhibition
Protein kinases are a major class of drug targets, and assays measuring their activity are fundamental to many drug discovery programs.[10] The following is a generalized protocol for a fluorescence-based kinase assay.
Experimental Protocol: Fluorescence Polarization Kinase Assay [10]
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in a suitable assay buffer.
-
Prepare a stock solution of a fluorescently labeled synthetic peptide substrate.[10]
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Assay Plate Setup:
-
In a low-binding microplate, add the assay buffer.
-
Add the test compounds and controls to their respective wells.
-
Add the kinase to all wells except the negative control.
-
Initiate the reaction by adding the fluorescently labeled peptide substrate and ATP.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time.
-
Detection:
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Add a phosphospecific antibody that binds to the phosphorylated peptide.[10]
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls and fit the data to a dose-response curve to determine the IC50.
Diagram: Kinase Inhibition Assay Workflow
Caption: A streamlined workflow for a fluorescence-based kinase inhibition assay.
Cell-Based Assay: GPCR-Mediated cAMP Modulation
G-protein coupled receptors (GPCRs) are another major drug target class.[11][12] Their activation often leads to changes in intracellular cyclic AMP (cAMP) levels.[11]
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs [13]
-
Cell Culture and Plating:
-
Culture cells expressing the GPCR of interest.
-
Seed the cells into a suitable microplate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a known agonist (for Gs-coupled receptors) or antagonist (for Gi-coupled receptors).
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the compounds and controls to the cells and incubate for a specified time.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Perform the cAMP detection assay.
-
-
Data Analysis:
-
Calculate the change in cAMP levels for each compound concentration.
-
For agonists, fit the data to a dose-response curve to determine the EC50.
-
For antagonists, perform a competitive binding assay against a known agonist to determine the IC50.
-
Diagram: GPCR Signaling Pathway (Gs/Gi)
Caption: A simplified diagram of the Gs and Gi signaling pathways.
The Moment of Truth: Data Analysis and Interpretation
Data Presentation: Clarity is Key
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Comparative Efficacy of Kinase Inhibitors
| Compound | IC50 (nM) | 95% Confidence Interval | Hill Slope |
| Test Compound A | 15.2 | 12.1 - 18.3 | 1.1 |
| Test Compound B | 45.8 | 39.5 - 52.1 | 0.9 |
| Reference Drug X | 22.5 | 19.8 - 25.2 | 1.0 |
Interpreting the Numbers: Beyond the IC50
While the IC50 and EC50 are crucial metrics, they don't tell the whole story.[8][14] Consider the following:
-
Hill Slope: A Hill slope close to 1.0 suggests a 1:1 binding interaction. Slopes significantly different from 1.0 may indicate cooperativity or other complex binding phenomena.
-
Maximum Effect (Emax): The maximum response achievable with a compound. A compound may be potent (low EC50) but have a low Emax, indicating it is a partial agonist.
-
Statistical Significance: Always perform appropriate statistical tests to determine if the differences in efficacy between compounds are statistically significant.
Trustworthiness Through Self-Validation: A well-conducted experiment with appropriate controls and robust data analysis is inherently trustworthy. The data should speak for itself.
Conclusion: From Data to Decision
Comparative efficacy studies in target-based assays are a critical component of the drug discovery process. By adhering to the principles of sound experimental design, meticulous execution, and thoughtful data interpretation, researchers can generate high-quality, reliable data that confidently informs project decisions and ultimately contributes to the development of new and improved therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based GPCR Function Assays.
- Smirnovienė, J., Baranauskienė, L., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
- PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
- PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
- PamGene. (n.d.). PamGene kinase assay: Experiment design.
- NIH. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
- Unknown. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Chai, S., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar.
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Kinase Activity Assays with Synthetic Peptides.
- Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?
- National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual.
- Unknown. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
This guide provides comprehensive, procedurally-sound instructions for the safe handling and disposal of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. As a crucial reagent in advanced pharmaceutical research and development, understanding its properties is paramount to ensuring laboratory safety and regulatory compliance. This document moves beyond mere checklists to explain the scientific rationale behind each procedural step, empowering your team to manage chemical waste with expertise and confidence.
Core Principle: Hazard Identification and Risk Mitigation
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is essential. This compound is a halogenated aromatic amine salt. Its hazard profile necessitates stringent handling protocols.
Key Safety Information: Based on data for this compound and structurally similar chemicals, the primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4][5]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust.[1][4] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of potentially harmful dust or aerosols.[1][6] |
The Regulatory Imperative: Classification as Halogenated Organic Waste
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] The most critical step in compliance is correct waste classification.
The presence of the trifluoromethoxy (-OCF3) group places this compound squarely in the halogenated organic waste category.[9][10]
Why this classification is critical: Halogenated organic compounds cannot be disposed of with non-halogenated solvent waste. The ultimate disposal method for halogenated waste is typically high-temperature incineration, which requires specialized equipment to scrub acidic gases (like hydrogen fluoride) generated during combustion.[9][11] Mixing waste streams leads to costly re-segregation and potential regulatory fines.
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the routine disposal of this compound from laboratory operations.
Caption: Waste Disposal Decision Workflow.
Step-by-Step Protocol:
-
Segregation: At the point of generation, designate the waste as "Halogenated Organic Waste." Keep it separate from all other waste streams, especially non-halogenated solvents.[11]
-
Container Selection:
-
Use a dedicated, chemically-compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for acidic hydrochloride salts.[8][12]
-
The container must be in good condition, free of leaks or damage, and have a secure, threaded cap.[7][10][12]
-
-
Labeling:
-
Accumulation:
-
Place the waste into the labeled container. Keep the container closed at all times except when actively adding waste.[10][11][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.[8]
-
-
Final Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
The EHS department will transport the waste to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste disposal vendor.[13]
-
Emergency Procedures: Spill Management
Accidents require a prepared, calm, and systematic response.
For Small Spills (Solid or Liquid Solution):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don PPE: Wear the appropriate PPE as listed in Table 1.
-
Contain & Absorb:
-
For solids, carefully sweep or scoop the material into a waste container. Avoid creating dust.[4]
-
For liquids, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as halogenated organic hazardous waste.
-
Label & Dispose: Seal and label the container as described in the protocol above and place it in the SAA.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the doors and restrict access to the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response or EHS department. Provide them with the chemical name and approximate quantity spilled.
-
Do not attempt to clean up a large spill yourself.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Bucknell University. Hazardous Waste Segregation.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Echemi. (s)-1-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Thermo Fisher Scientific. (2008). 4-(Trifluoromethoxy)aniline Safety Data Sheet.
- Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
- Fisher Scientific. (2024). 2-[4-(Trifluoromethyl)phenyl]ethylamine Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
- Fisher Scientific. (2025). 2-[2-(Trifluoromethyl)phenyl]ethylamine Safety Data Sheet.
- ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?.
- TCI Chemicals. (n.d.). 2-(3-Trifluoromethylphenyl)ethylamine Safety Data Sheet.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Aaron Chemicals LLC. (2025). (6-(Trifluoromethoxy)pyridin-3-yl)methanamine hydrochloride Safety Data Sheet.
- Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals.
- Echemi. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide.
- Boc Sciences. (n.d.). (R)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCl (CAS No. 1213630-93-3) SDS.
- AK Scientific, Inc. (n.d.). (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine hydrochloride Safety Data Sheet.
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Navigating the Safe Handling of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, a key building block in pharmaceutical synthesis. By understanding its hazard profile and implementing the robust procedures outlined below, you can ensure a secure laboratory environment while maintaining the integrity of your research. This document moves beyond a simple checklist, offering a procedural and intellectual framework for the safe and effective use of this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid substance that requires careful handling due to its potential health hazards. Based on data from analogous compounds, it is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction quenching), and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended PPE | Rationale |
| Weighing and Transferring Solid | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or safety goggles - Laboratory coat - Respiratory protection (e.g., N95-rated dust mask or a respirator with a particulate filter) | Prevents skin contact with the solid, protects eyes from airborne particles, and minimizes inhalation of dust. |
| Preparing Solutions | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles - Laboratory coat | Protects against splashes of the solution which can cause skin and eye irritation. |
| Running Reactions and Work-up | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles and a face shield - Laboratory coat - Consider chemical-resistant apron | Provides enhanced protection against larger volume splashes and potential exothermic events. |
| Handling Waste | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles - Laboratory coat | Ensures protection during the consolidation and labeling of hazardous waste. |
Important Note: Always inspect gloves for any signs of degradation or perforation before use.[2] Contaminated clothing should be removed and washed before reuse.
Procedural Guidance for Safe Handling and Disposal
Adherence to a systematic workflow is essential for minimizing exposure and preventing accidents. The following step-by-step procedures provide a framework for the safe handling of this compound from receipt to disposal.
Engineering Controls and Work Environment
All handling of this compound should be performed in a well-ventilated area.[1] For procedures with a high likelihood of generating dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is mandatory. Ensure that an eyewash station and a safety shower are readily accessible.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the bench with absorbent paper.
-
Weighing: Carefully weigh the required amount of the solid in a tared container within a chemical fume hood or a balance enclosure to contain any dust.
-
Dissolution: Add the solvent to the solid slowly and stir to dissolve. Avoid splashing.
-
Reaction: If used in a reaction, ensure the vessel is appropriately sized and equipped with necessary safety features (e.g., condenser, pressure-relief valve).
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial. The following workflow outlines the necessary steps for managing a spill of this compound.
Caption: Spill Management Workflow for this compound.
Waste Disposal
All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous waste.[1]
-
Segregation: Collect solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly handle this compound, ensuring both personal safety and the advancement of your research goals.
References
-
Safety Data Sheet - 1,1,2,2-Tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethanesulfonyl fluoride. (2024, April 18). Angene Chemical. Retrieved January 5, 2026, from [Link]
-
(R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. (n.d.). Hangzhou LZ Chemical Co., Ltd. Retrieved January 5, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
